Product packaging for Ajmalicine(Cat. No.:CAS No. 8063-17-0)

Ajmalicine

Cat. No.: B7765719
CAS No.: 8063-17-0
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-XJTZBENFSA-N
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Description

Ajmalicine, also known as δ-yohimbine or raubasine, is a monoterpenoid indole alkaloid sourced naturally from plants such as Rauvolfia serpentina and Catharanthus roseus . It is a well-characterized α1-adrenergic receptor antagonist, which underlies its primary research application as a potent antihypertensive agent . By preferentially blocking α1-adrenoceptors over α2-adrenoceptors, this compound inhibits norepinephrine-induced vasoconstriction, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure . This mechanism makes it a valuable tool for studying cardiovascular function and hypertension in experimental models. Beyond its cardiovascular applications, this compound exhibits significant research potential in neuroscience. It is noted for increasing cerebral blood flow and improving oxygen bioavailability, suggesting intriguing potential in models for studying Alzheimer's disease and other forms of dementia . Furthermore, the compound is a very strong inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, with a binding affinity of 3.30 nM, making it an essential pharmacological probe in drug metabolism and pharmacokinetic (DMPK) studies . Additional research indicates that this compound possesses antimicrobial, cytotoxic, antioxidant, and central depressant activities, broadening its utility in various biological investigations . An estimated 3500 kg of this compound is isolated annually for pharmaceutical use, underscoring its importance . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B7765719 Ajmalicine CAS No. 8063-17-0

Properties

IUPAC Name

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-XJTZBENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904151
Record name Raubasine
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

483-04-5
Record name Ajmalicine
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Record name Raubasine
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Foundational & Exploratory

The Ajmalicine Biosynthesis Pathway in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ajmalicine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound, a prominent terpenoid indole alkaloid (TIA), is of significant pharmaceutical interest due to its antihypertensive properties. Understanding its intricate biosynthetic route is paramount for developing metabolic engineering strategies to enhance its production. This document details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving the convergence of two major metabolic routes: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin. The subsequent condensation of these precursors and a series of enzymatic modifications lead to the formation of this compound.[1]

The key enzymatic steps in the this compound biosynthesis pathway are:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, the initial building block from the indole pathway.

  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase, G10H, hydroxylates geraniol, a product of the MEP pathway, to form 10-hydroxygeraniol. This is a critical step in the formation of the iridoid moiety.

  • Secologanin Synthase (SLS): This enzyme is responsible for the oxidative cleavage of loganin to form secologanin, the terpenoid precursor that condenses with tryptamine.[2]

  • Strictosidine Synthase (STR): STR catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine, the central intermediate for all monoterpenoid indole alkaloids.[3][4]

  • Strictosidine β-glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, leading to the formation of an unstable aglycone. This aglycone then serves as a substrate for subsequent reactions.

  • Downstream Enzymes: A series of enzymes, including reductases and synthases, further modify the strictosidine aglycone through a series of intermediates to ultimately yield this compound.

The pathway is highly regulated and compartmentalized within the plant cell, involving various organelles and cell types.[1]

Data Presentation: Quantitative Insights

The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme (e.g., native plant tissue vs. recombinant expression system).

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxkcatSource
Tryptophan Decarboxylase (TDC)L-Tryptophan752710 nmol/min/mgNot Reported[5]
Strictosidine Synthase (STR)Tryptamine9300-400 nkat/mgNot Reported[6]
Strictosidine Synthase (STR)Secologanin2300Not ReportedNot Reported[7]
Geraniol 10-hydroxylase (G10H)GeraniolNot ReportedNot Reportedkcat/Km reported to be ~10x higher than for naringenin[8][9]
Strictosidine β-glucosidase (SGD)StrictosidineNot ReportedNot ReportedNot Reported
Secologanin Synthase (SLS)LoganinNot ReportedNot ReportedNot Reported

Table 2: Metabolite Concentrations in Catharanthus roseus

MetaboliteTissue/Cell TypeConcentration (mg/g DW)Experimental ConditionSource
This compoundHairy Roots (LP10 line)3.835-day culture cycle[10]
CatharanthineHairy Roots (LP10 line)4.335-day culture cycle[10]
This compoundCambial Meristematic Cells (CMCs)1.7812-day old cells[11]
Total AlkaloidsCambial Meristematic Cells (CMCs)43.7212-day old cells[11]
Total AlkaloidsDedifferentiated Cells (DDCs)2.5912-day old cells[11]
This compoundRoots (50 days old)~0.5% of DWNot specified[12]
SerpentineRoots (50 days old)~1.2% of DWNot specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is based on the fluorometric detection of tryptamine produced from the decarboxylation of L-tryptophan.[13]

Materials:

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM EDTA, 14 mM 2-mercaptoethanol.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5).

  • Substrate: 10 mM L-tryptophan in assay buffer.

  • Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).

  • Stop Solution: Saturated sodium carbonate.

  • Extraction Solvent: Toluene.

  • Enzyme Extract: Crude or purified TDC.

Procedure:

  • Enzyme Extraction: Homogenize plant material in ice-cold extraction buffer. Centrifuge at 15,000 x g for 15 minutes at 4°C. Use the supernatant as the crude enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of enzyme extract, 50 µL of 1 mM PLP, and 300 µL of assay buffer.

  • Initiation: Start the reaction by adding 50 µL of 10 mM L-tryptophan.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding 200 µL of saturated sodium carbonate.

  • Extraction: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Fluorometric Detection: Transfer the upper toluene phase to a clean tube and measure the fluorescence using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 360 nm.

  • Quantification: Generate a standard curve using known concentrations of tryptamine to quantify the amount of product formed.

Strictosidine Synthase (STR) Enzyme Assay (HPLC-based)

This protocol describes the quantification of strictosidine synthase activity by measuring the formation of strictosidine using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

  • Substrates: 5 mM Tryptamine and 5 mM Secologanin in assay buffer.

  • Stop Solution: 1 M HCl.

  • Enzyme Extract: Crude or purified STR.

  • HPLC System: With a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer.

  • Initiation: Start the reaction by adding 50 µL of the tryptamine and secologanin substrate mixture.

  • Incubation: Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Termination: Stop the reaction by adding 50 µL of 1 M HCl.

  • Sample Preparation: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Monitor the eluent at 225 nm. The retention time of strictosidine should be determined using an authentic standard.

  • Quantification: Calculate the amount of strictosidine produced by comparing the peak area to a standard curve generated with known concentrations of strictosidine.

This compound and Serpentine Quantification by HPLC

This protocol outlines a method for the simultaneous quantification of this compound and serpentine in Catharanthus roseus extracts.[12]

Materials:

  • Extraction Solvent: Methanol.

  • HPLC System: With a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A mixture of acetonitrile and 0.01 M ammonium acetate buffer (pH 8.5) with 0.1% triethylamine.

  • Standards: this compound and serpentine of known purity.

Procedure:

  • Extraction: Homogenize dried and powdered plant material in methanol. Sonicate the mixture and then centrifuge to obtain a clear supernatant.

  • Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A suitable gradient of acetonitrile and ammonium acetate buffer. A typical starting condition could be 20% acetonitrile, increasing to 80% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Identification and Quantification: Identify this compound and serpentine peaks by comparing their retention times with those of the authentic standards. Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

Ajmalicine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Pyruvate_G3P Pyruvate + G3P Geraniol Geraniol Pyruvate_G3P->Geraniol G10H G10H Geraniol->G10H ...multiple steps... Secologanin Secologanin STR STR Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone Intermediates Series of Intermediates Strictosidine_Aglycone->Intermediates Downstream_Enzymes Downstream Enzymes Intermediates->Downstream_Enzymes This compound This compound SLS SLS G10H->SLS ...multiple steps... SLS->Secologanin STR->Strictosidine SGD->Strictosidine_Aglycone Downstream_Enzymes->this compound TDC TDC Tryptamine Tryptamine TDC->Tryptamine Tryptamine->STR

Caption: Overview of the this compound biosynthesis pathway in Catharanthus roseus.

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow Enzyme_Extraction 1. Enzyme Extraction (Plant Material) Reaction_Setup 2. Reaction Setup (Buffer, Substrates, Cofactors) Enzyme_Extraction->Reaction_Setup Add_Enzyme 3. Add Enzyme Extract Reaction_Setup->Add_Enzyme Incubation 4. Incubation (Controlled Temperature & Time) Add_Enzyme->Incubation Termination 5. Reaction Termination Incubation->Termination Product_Quantification 6. Product Quantification (e.g., HPLC, Spectrophotometry) Termination->Product_Quantification Data_Analysis 7. Data Analysis (Calculate Enzyme Activity) Product_Quantification->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining enzyme activity in vitro.

Logical Relationship of Precursor Supply

Precursor_Supply Shikimate_Pathway Shikimate Pathway Tryptamine Tryptamine Shikimate_Pathway->Tryptamine MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin Ajmalicine_Biosynthesis This compound Biosynthesis Tryptamine->Ajmalicine_Biosynthesis Secologanin->Ajmalicine_Biosynthesis Primary_Metabolism Primary_Metabolism Primary_Metabolism->MEP_Pathway

Caption: The convergence of precursor pathways for this compound biosynthesis.

References

Pharmacological Effects of Ajmalicine in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid predominantly isolated from the roots of Catharanthus roseus (L.) G. Don and Rauvolfia serpentina (L.) Benth. ex Kurz.[1] It has a history of application in the management of circulatory diseases, particularly in improving cerebral blood flow and, in combination with other Rauwolfia alkaloids, for lowering high blood pressure.[2] This technical guide provides an in-depth exploration of the pharmacological effects of this compound on the cardiovascular system, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound's cardiovascular effects are primarily attributed to its interaction with adrenergic receptors and calcium channels. These interactions disrupt the normal signaling cascades that regulate vascular tone and cardiac function, leading to a reduction in blood pressure.

Alpha-1 Adrenergic Receptor Antagonism

The most well-documented mechanism of this compound is its potent, preferential blockade of α1-adrenergic receptors.[3] Alpha-1 adrenoceptors, located on vascular smooth muscle, are activated by norepinephrine released from sympathetic nerves.[4] This activation triggers a Gq-protein coupled signaling cascade, leading to vasoconstriction and an increase in blood pressure.[4] By acting as an antagonist, this compound inhibits this pathway, resulting in vasodilation and a subsequent lowering of blood pressure.[5][6]

alpha_blockade cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling NE Norepinephrine Receptor α1-Adrenergic Receptor NE->Receptor Binds & Activates This compound This compound This compound->Receptor Blocks Gq Gq Protein Activation Receptor->Gq Relaxation Vasodilation Receptor->Relaxation Inhibition leads to PLC PLC Activation Gq->PLC IP3 IP3 Pathway PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction

Caption: this compound's antagonism of the α1-adrenergic receptor.

Calcium Channel Modulation

Evidence suggests that this compound may also influence cardiovascular function by modulating calcium channels. Specifically, it is thought to block L-type and T-type calcium channels.[7] L-type calcium channels are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[8] By blocking the influx of extracellular calcium, this compound can further contribute to vasodilation and may exert negative chronotropic (heart rate lowering) and inotropic (contractility reducing) effects.[9]

calcium_channel cluster_membrane Cardiomyocyte / Smooth Muscle Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Blocked_Response Reduced Muscle Contraction (Vasodilation / Negative Inotropy) Ca_Channel->Blocked_Response Inhibition leads to This compound This compound This compound->Ca_Channel Blocks Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Enters via Response ↑ Intracellular Ca²⁺ Leads to Muscle Contraction Ca_Influx->Response

Caption: Postulated mechanism of this compound as a calcium channel blocker.

Pharmacological Effects on the Cardiovascular System

Antihypertensive Effects

This compound is recognized as an antihypertensive agent.[1][3] Its primary mechanism for lowering blood pressure is through the induction of vasodilation via α1-adrenoceptor blockade, which decreases total peripheral resistance.[5] Studies in anesthetized rabbits and monkeys have demonstrated that intravenously administered ajmaloon (a preparation containing this compound) produces a dose-dependent hypotensive response.[10]

Effects on Heart Rate and Rhythm

The effect of this compound on heart rate (chronotropy) appears to be complex and dependent on autonomic tone.[11] While its calcium channel blocking activity suggests a potential for bradycardia (slowing of the heart rate), significant effects on heart rate are not always observed.[10] In high doses (200 mg/kg or more), ajmaloon induced a bradycardic response in rabbits.[10] It is important to distinguish this compound from the related alkaloid ajmaline, which is a potent Class Ia antiarrhythmic agent that primarily acts by blocking sodium channels and depressing intraventricular conduction.[11][12] this compound itself is not primarily classified as an antiarrhythmic.

Effects on Myocardial Contractility

The potential for this compound to affect myocardial contractility (inotropy) stems from its calcium channel blocking properties. By reducing calcium influx into cardiac myocytes, a negative inotropic effect could be anticipated.[9] However, direct and extensive studies quantifying this specific effect for this compound are limited in the provided literature. For comparison, the related compound ajmaline showed no negative inotropic effects in isolated papillary muscle until high concentrations were reached (1 x 10⁻⁴).[11]

Quantitative Data Summary

The available literature provides some quantitative data, although it is not exhaustive. The table below summarizes key values related to this compound and the comparable compound ajmaline.

ParameterCompoundValueSpecies/ModelEffectSource
IC₅₀ This compound72.3 μMNot SpecifiedInhibition of Nicotine Receptor[3]
Dosage Ajmaloon100 mg/kg (IV)Rabbit, MonkeyHypotension, Baroreflex alteration[10]
Dosage Ajmaloon≥200 mg/kg (IV)RabbitBradycardia[10]
Dosage Ajmaline≤2 mg/kgDogNo significant hemodynamic changes[11]
Concentration Ajmaline1 x 10⁻⁴Cat (Isolated Papillary Muscle)Negative Inotropic Effect[11]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Based on the literature, a general protocol for evaluating the cardiovascular effects of this compound in an animal model can be outlined.

In Vivo Hemodynamic Assessment in a Canine Model

This protocol is a composite based on methodologies described for related compounds.[11]

  • Animal Preparation:

    • Select healthy adult mongrel dogs of either sex.

    • Anesthetize the animal using an appropriate agent (e.g., sodium pentobarbital).

    • Maintain ventilation via a respirator after intubation.

    • Isolate and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Instrumentation and Measurement:

    • Insert a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure and calculate its first derivative (dP/dt) as an index of contractility.

    • Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.

    • Record a standard limb-lead electrocardiogram (ECG) to monitor heart rate and detect any arrhythmias.

    • Continuously monitor arterial blood pressure via the femoral artery cannula.

  • Experimental Procedure:

    • Allow the animal to stabilize for a period of 30-60 minutes after instrumentation to obtain baseline hemodynamic readings.

    • Administer this compound intravenously. This can be done as a bolus injection or a continuous infusion at varying doses.

    • Record all hemodynamic and electrocardiographic parameters continuously before, during, and after drug administration for a specified period.

    • Analyze the data to determine dose-dependent effects on heart rate, blood pressure, cardiac output, and myocardial contractility.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Selection (e.g., Canine Model) B Anesthesia & Ventilation A->B C Surgical Instrumentation (Catheters, Flow Probes) B->C D Baseline Data Recording (ECG, BP, CO) C->D E This compound Administration (Intravenous) D->E F Continuous Monitoring E->F G Data Processing F->G H Statistical Analysis G->H I Determine Pharmacological Effects H->I

Caption: Generalized workflow for in vivo cardiovascular studies.

Conclusion

This compound exerts significant pharmacological effects on the cardiovascular system, primarily driven by its function as an α1-adrenergic receptor antagonist and a putative calcium channel blocker. These mechanisms collectively contribute to its antihypertensive properties by promoting vasodilation. While its effects on heart rate and myocardial contractility are plausible based on its mechanism of action, they appear to be less pronounced than its vascular effects. The distinction between this compound and the structurally similar antiarrhythmic agent ajmaline is critical for researchers. Future investigations should focus on elucidating the specific binding affinities of this compound for various receptor subtypes and ion channels, conducting more extensive dose-response studies to quantify its effects on cardiac contractility and electrophysiology, and exploring its therapeutic potential in modern clinical contexts.

References

The Botanical Treasury of Rauvolfia serpentina: A Technical Guide to the Isolation of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation of ajmalicine, a monoterpenoid indole alkaloid with significant therapeutic applications. Primarily intended for researchers, scientists, and professionals in drug development, this document details the methodologies for extracting and purifying this compound from its principal botanical source, Rauvolfia serpentina, and presents a comprehensive look at its mechanism of action.

Natural Sources of this compound

This compound, also known as raubasine, is predominantly found in plants belonging to the Apocynaceae family. The most notable and commercially utilized source is the roots of Rauvolfia serpentina (Indian snakeroot).[1][2] However, this alkaloid is also present in other species, offering alternative avenues for its sourcing.

Other significant plant sources include Catharanthus roseus (Madagascar periwinkle), where it is found in the roots, and to a lesser extent, in the leaves.[1][3] Various other species have been reported to contain this compound, such as Rauvolfia yunnanensis, Sarcococca saligna, Mitragyna speciosa, and Corynanthe johimbe.[4][5][6]

The concentration of this compound can vary significantly depending on the plant species, geographical location, and even the specific part of the plant. For instance, in Rauvolfia serpentina, the roots are the primary repository of this valuable alkaloid.

Quantitative Analysis of this compound in Rauvolfia serpentina

The yield of this compound from Rauvolfia serpentina is a critical factor for its commercial viability. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are employed for the precise quantification of this compound in plant materials. The data presented below summarizes findings from different studies, highlighting the variability in this compound content.

Plant MaterialGeographic Origin/ConditionThis compound Content (% of dry weight)Analytical MethodReference
Roots of R. serpentinaDehradun, India0.17%HPTLC[7]
Roots of R. tetraphyllaDehradun, India0.16%HPTLC[7]
Roots of R. serpentinaIn vitro regenerated plants with CdCl2 elicitation0.131 mg/g (0.0131%)HPTLC

Experimental Protocols for the Isolation of this compound

The isolation of this compound from Rauvolfia serpentina roots is a multi-step process involving extraction, fractionation, and purification. The following protocols are detailed methodologies based on established scientific literature.

Extraction of Total Alkaloids

Objective: To extract the crude alkaloid mixture from the dried roots of Rauvolfia serpentina.

Materials and Reagents:

  • Dried and powdered roots of Rauvolfia serpentina

  • Methanol (HPLC grade)

  • Reflux apparatus

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of finely powdered, air-dried roots of Rauvolfia serpentina.

  • Place the powdered root material into a round-bottom flask.

  • Add 500 mL of methanol to the flask.

  • Set up the reflux apparatus and heat the mixture at 60-70°C for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of the alkaloids.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid mass is obtained.

Acid-Base Fractionation for Alkaloid Enrichment

Objective: To separate the alkaloidal fraction from other non-alkaloidal compounds.

Materials and Reagents:

  • Crude methanolic extract

  • 5% Hydrochloric acid (HCl)

  • Chloroform

  • Ammonia solution (25%)

  • Separatory funnel

  • pH meter or pH indicator strips

Procedure:

  • Dissolve the crude methanolic extract in 200 mL of 5% HCl.

  • Transfer the acidic solution to a separatory funnel.

  • Wash the acidic solution with 100 mL of chloroform three times to remove acidic and neutral impurities. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonia solution.

  • Extract the now basic aqueous solution with 100 mL of chloroform three times. The alkaloids will partition into the chloroform layer.

  • Combine the chloroform extracts.

  • Wash the combined chloroform extract with distilled water to remove any remaining impurities.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Filter and concentrate the chloroform extract to dryness using a rotary evaporator to obtain the total alkaloid fraction.

Chromatographic Purification of this compound

Objective: To isolate pure this compound from the total alkaloid fraction using column chromatography followed by preparative HPLC.

Materials and Reagents:

  • Total alkaloid fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)

  • Preparative HPLC system with a C18 column

  • Mobile phase for preparative HPLC (e.g., Acetonitrile and 0.1% formic acid in water)

  • Standard this compound for comparison

Procedure:

Part 1: Column Chromatography

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the total alkaloid fraction in a minimal amount of chloroform.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl acetate:Formic acid, 7:2:1 v/v/v).

  • Combine the fractions that show a prominent spot corresponding to the Rf value of standard this compound.

  • Evaporate the solvent from the combined fractions to obtain an this compound-enriched fraction.

Part 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Dissolve the this compound-enriched fraction in the mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the mobile phase (e.g., a suitable gradient of acetonitrile and water with 0.1% formic acid).

  • Inject the dissolved sample into the preparative HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to the retention time of standard this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Mechanism of Action

This compound primarily exerts its pharmacological effects as a selective antagonist of the α1-adrenergic receptors.[3] This antagonism is the basis for its use as an antihypertensive and vasodilator agent.

The signaling cascade initiated by the α1-adrenergic receptor is a G-protein coupled receptor (GPCR) pathway. The binding of an agonist (like norepinephrine) to the α1-receptor activates the Gq alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC).

PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including the contraction of smooth muscle cells in blood vessels, resulting in vasoconstriction.

By acting as an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine to the α1-adrenergic receptor, thereby inhibiting this signaling cascade and leading to vasodilation and a subsequent reduction in blood pressure.

Ajmalicine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates This compound This compound This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Cellular_Response Cellular Response (Vasoconstriction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Signaling pathway of the α1-adrenergic receptor and the antagonistic action of this compound.

Ajmalicine_Isolation_Workflow start Dried & Powdered Rauvolfia serpentina Roots extraction Solvent Extraction (Methanol Reflux) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acid_base Acid-Base Fractionation concentration1->acid_base concentration2 Concentration acid_base->concentration2 column_chrom Column Chromatography (Silica Gel) concentration2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection concentration3 Concentration of This compound-rich Fractions fraction_collection->concentration3 prep_hplc Preparative HPLC (C18 Column) concentration3->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Experimental workflow for the isolation of this compound from Rauvolfia serpentina.

References

Ajmalicine: A Potential Neuroprotective Agent in Neurological Disorders - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Current therapeutic strategies are often limited to symptomatic relief and fail to address the underlying neurodegenerative processes. This has spurred the search for novel neuroprotective agents capable of mitigating neuronal damage and promoting survival. Ajmalicine, a terpenoid indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, has emerged as a promising candidate due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into this compound's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Pharmacological Profile of this compound

This compound is known for its antihypertensive properties and its ability to increase cerebral blood flow, which may contribute to its neuroprotective effects by improving oxygen bioavailability to the brain.[1] Its therapeutic potential in neurological disorders is attributed to its multi-target approach, addressing several key pathological cascades involved in neurodegeneration.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in several in vitro studies, primarily in models related to Alzheimer's disease. The following tables summarize the key findings.

Table 1: Inhibition of Key Enzymes in Alzheimer's Disease Pathogenesis by this compound

EnzymeThis compound ActivityReference
Acetylcholinesterase (AChE)Less potent than Reserpine[2]
Butyrylcholinesterase (BuChE)Less potent than Reserpine[2]
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1)69% inhibition at 50 µM[2]
Monoamine Oxidase-B (MAO-B)Significant concentration-dependent inhibition; comparable to Reserpine at 10 µM[2]

Table 2: Anti-Amyloidogenic and Cytoprotective Effects of this compound

AssayThis compound EfficacyReference
Aβ42 Aggregation Inhibition56% inhibition[2]
Neuroprotection against Aβ42-induced toxicity in PC12 cells92% protection[2]
Neuroprotection against H2O2-induced oxidative stress in PC12 cells93% protection[2]

Mechanisms of Neuroprotection

This compound's neuroprotective properties appear to be mediated through a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-amyloidogenic activities.

Anti-inflammatory and Antioxidant Pathways

While direct studies on this compound's modulation of specific anti-inflammatory and antioxidant signaling pathways are limited, its significant protection against oxidative stress induced by H2O2 suggests a potent antioxidant capacity.[2] It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in the cellular stress response, such as the Nrf2 pathway, and by attenuating neuroinflammation mediated by microglia and astrocytes. Further research is required to elucidate the precise molecular targets of this compound within these pathways.

G Hypothesized Neuroprotective Signaling Pathways of this compound cluster_stimulus Neurotoxic Stimuli cluster_this compound This compound cluster_pathways Potential Signaling Pathways cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Neuroinflammation Neuroinflammation PI3K/Akt PI3K/Akt Neuroinflammation->PI3K/Akt modulates MAPK/ERK MAPK/ERK Neuroinflammation->MAPK/ERK modulates Aβ Aggregation Aβ Aggregation This compound This compound This compound->Oxidative Stress inhibits This compound->Neuroinflammation inhibits This compound->Aβ Aggregation inhibits This compound->Nrf2 potentially activates This compound->PI3K/Akt potentially modulates This compound->MAPK/ERK potentially modulates Antioxidant Gene Expression Antioxidant Gene Expression Nrf2->Antioxidant Gene Expression promotes Anti-inflammatory Cytokine Production Anti-inflammatory Cytokine Production PI3K/Akt->Anti-inflammatory Cytokine Production modulates Neuronal Survival Neuronal Survival PI3K/Akt->Neuronal Survival promotes MAPK/ERK->Neuronal Survival promotes Antioxidant Gene Expression->Neuronal Survival leads to Anti-inflammatory Cytokine Production->Neuronal Survival contributes to

Hypothesized signaling pathways modulated by this compound.

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes implicated in the pathogenesis of Alzheimer's disease.[2] By inhibiting BACE-1, it can reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. Its inhibition of MAO-B is significant as this enzyme is involved in the breakdown of dopamine and the generation of oxidative stress. While its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is less potent compared to other compounds like reserpine, it still contributes to its overall neuroprotective profile by potentially increasing acetylcholine levels in the synaptic cleft.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vitro Neuroprotection Assay against H2O2-induced Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage.

  • Cell Culture: PC12 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and cultured in a suitable medium.[2]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 18 hours.[2]

  • Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the wells to induce cytotoxicity.

  • MTT Assay: After a designated incubation period, MTT solution (5 mg/mL) is added to each well and incubated to allow the formation of formazan crystals by viable cells.[2]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

  • Data Analysis: The neuroprotective effect of this compound is quantified by comparing the viability of treated cells to that of untreated controls.

G Workflow for In Vitro Neuroprotection Assay cluster_workflow Experimental Steps A Seed PC12 cells in 96-well plates B Pre-incubate with this compound A->B C Induce oxidative stress with H2O2 B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Analyze data and determine neuroprotection F->G

Workflow for assessing neuroprotection against oxidative stress.

BACE-1 Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of BACE-1.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing BACE-1 enzyme, a fluorogenic substrate, and varying concentrations of this compound in an appropriate assay buffer.

  • Incubation: The mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: The fluorescence intensity is measured at specific excitation and emission wavelengths. Cleavage of the substrate by BACE-1 results in an increase in fluorescence.

  • Data Analysis: The percentage of BACE-1 inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor. The IC50 value is then determined.

MAO-B Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of the MAO-B enzyme.

  • Enzyme and Substrate Preparation: A solution of MAO-B enzyme and its substrate (e.g., benzylamine) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection of Product Formation: The formation of the product (e.g., benzaldehyde) is monitored spectrophotometrically at a specific wavelength.[3]

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control to determine the percentage of inhibition and the IC50 value.

Aβ42 Aggregation Inhibition Assay

This assay evaluates the effect of this compound on the aggregation of Aβ42 peptides.

  • Peptide Preparation: A solution of synthetic Aβ42 peptide is prepared in an appropriate buffer.

  • Incubation with Inhibitor: The Aβ42 solution is incubated with various concentrations of this compound at 37°C with shaking.

  • Thioflavin T (ThT) Fluorescence Assay: At different time points, aliquots of the mixture are taken, and Thioflavin T dye is added. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Fluorescence Measurement: The fluorescence intensity is measured to quantify the extent of Aβ42 aggregation.

  • Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with this compound to that of the control.

Future Directions and Conclusion

The existing evidence strongly suggests that this compound possesses significant neuroprotective potential, particularly in the context of Alzheimer's disease. Its multi-target mechanism of action, encompassing enzyme inhibition, anti-amyloidogenic effects, and potent antioxidant activity, makes it an attractive candidate for further investigation.

However, the current research is predominantly focused on Alzheimer's disease models. To fully realize the therapeutic potential of this compound for a broader range of neurological disorders, future studies should focus on:

  • Investigating its efficacy in other neurodegenerative models: In vivo studies using animal models of Parkinson's disease (e.g., 6-OHDA or MPTP models) and ischemic stroke are crucial to validate its neuroprotective effects in these conditions.

  • Elucidating specific signaling pathways: Detailed molecular studies are needed to identify the precise signaling pathways modulated by this compound, such as the Nrf2, PI3K/Akt, and MAPK pathways, in neuronal and glial cells.

  • Pharmacokinetic and bioavailability studies: Understanding the blood-brain barrier permeability and metabolic fate of this compound is essential for its development as a CNS therapeutic.

  • Preclinical and clinical trials: Rigorous preclinical and eventually, clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

References

An In-depth Technical Guide to the Structural Elucidation and Chemical Properties of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid, has garnered significant scientific interest due to its therapeutic potential as an antihypertensive agent.[1][2][3] This technical guide provides a comprehensive overview of the structural elucidation and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or interested in this natural compound. This document details the spectroscopic and crystallographic techniques used to determine its complex structure, outlines its key chemical characteristics, and provides insight into its biosynthesis and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Structural Elucidation

The definitive structure of this compound (also known as Raubasine) was determined through a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[4][5][6][7]

Spectroscopic Analysis

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to establishing the carbon-hydrogen framework of this compound.[4] The chemical shifts, coupling constants, and correlation signals from 2D-NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • 2D-NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for connecting different spin systems and confirming the overall structure.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the stereochemistry through analysis of coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure.[5][6][7] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula.

Experimental Protocol: LC-MS/MS of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.

    • Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass and molecular formula from the MS1 spectrum. Analyze the MS/MS fragmentation pattern to confirm the presence of key structural motifs, such as the indole ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry.[8]

Experimental Protocol: Single-Crystal X-ray Crystallography of this compound

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis: Analyze the final crystal structure to determine the precise three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below.

General and Physical Properties
PropertyValue
Molecular Formula C₂₁H₂₄N₂O₃[2][9][10]
Molecular Weight 352.43 g/mol [2][10][11]
Appearance White to off-white crystalline powder[12]
Melting Point ~258 °C (decomposes)[13]
Optical Activity [α]/D -65±3°, c = 1 in chloroform[13]
Solubility Soluble in chloroform and methanol; sparingly soluble in methanol; insoluble in water.[14][15]
Stability Solutions are reported to be unstable.[11]
CAS Number 483-04-5[11][14]
Synonyms Raubasine, δ-Yohimbine, Circolene, Tetrahydroserpentine[2][11][14]
Spectroscopic Data
Spectroscopic DataValue
UV λmax 227 nm[15]
¹H-NMR The ¹H-NMR spectrum of this compound shows characteristic signals for the indole ring protons, the methoxy group, and the protons of the complex pentacyclic structure.[4]
¹³C-NMR The ¹³C-NMR spectrum displays 21 distinct carbon signals corresponding to the molecular formula.[4]
MS/MS (Precursor [M+H]⁺) Major fragment ions observed at m/z 144.0807 and 143.073.[2]
Crystallographic Data (for this compound Hydrate)
ParameterValue
Crystal System Orthorhombic[8]
Space Group P2₁2₁2₁
Cell Dimensions a = 12.88 Å, b = 17.04 Å, c = 8.38 Å[8]
Formula Weight 370.4 (monohydrate)[8]
Density (calculated) 1.273 g/cm³[8]

Visualization of Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound involves two main pathways: the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the terpenoid precursor secologanin, and the shikimate pathway, which produces the indole precursor tryptamine from tryptophan.[3] These two precursors are condensed by strictosidine synthase to form strictosidine, a key intermediate for all monoterpenoid indole alkaloids.[16][17] Subsequent enzymatic steps lead to the formation of this compound.[3]

G cluster_MEP MEP Pathway cluster_Shikimate Shikimate Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR Geranyl_diphosphate Geranyl_diphosphate MEP->Geranyl_diphosphate ... Secologanin Secologanin Geranyl_diphosphate->Secologanin ... Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase (STR) Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan ... Tryptamine Tryptamine Tryptophan->Tryptamine TDC Tryptamine->Strictosidine This compound This compound Strictosidine->this compound Strictosidine Glucosidase (SGD) + further steps

Biosynthesis pathway of this compound.
Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound exerts its antihypertensive effects primarily by acting as a selective antagonist of α1-adrenergic receptors.[3][11][15][18] This antagonism prevents the binding of norepinephrine to these receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.

G This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Vasodilation Vasodilation (Blood Pressure Reduction) This compound->Vasodilation Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release from SR IP3->Ca2_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Vasoconstriction Vasoconstriction Ca2_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Signaling pathway of this compound's mechanism of action.
Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical workflow, starting from isolation and purification to the application of various analytical techniques.

G cluster_analysis Spectroscopic and Crystallographic Analysis Start Plant Material (e.g., Rauvolfia spp.) Extraction Extraction and Purification (Chromatography) Start->Extraction Pure_Compound Pure this compound Extraction->Pure_Compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pure_Compound->MS NMR NMR Spectroscopy (1D and 2D) - Connectivity - Stereochemistry Pure_Compound->NMR Xray X-ray Crystallography - 3D Structure - Absolute Stereochemistry Pure_Compound->Xray Structure_Elucidation Structure Elucidation (Data Integration) MS->Structure_Elucidation NMR->Structure_Elucidation Xray->Structure_Elucidation Final_Structure Final Structure of this compound Structure_Elucidation->Final_Structure

Experimental workflow for structural elucidation.

References

Ajmalicine as a Cytochrome P450 2D6 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, has demonstrated potent inhibitory activity against Cytochrome P450 2D6 (CYP2D6).[1][2][3] This enzyme is crucial in the metabolism of approximately 25% of clinically used drugs.[4][5] Inhibition of CYP2D6 by this compound can therefore lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. This technical guide provides an in-depth analysis of this compound's role as a CYP2D6 inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the inhibitory mechanism and experimental workflows.

Quantitative Analysis of CYP2D6 Inhibition by this compound

This compound has been identified as a highly potent inhibitor of CYP2D6. The following table summarizes the key quantitative parameters defining its inhibitory activity.

ParameterValueUnitsSource
IC500.0023µM[1][2][3]
Ki3.3nM[6]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP2D6 enzyme activity. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Mechanism of Inhibition

Studies have indicated that this compound acts as a reversible inhibitor of CYP2D6 and is not a mechanism-based inhibitor.[1][3] This means that this compound binds to the enzyme in a non-covalent manner and its inhibitory effect can be reversed. Furthermore, its inhibitory activity is not dependent on its own metabolism by the enzyme. The inhibition is also not time-dependent.[1][3]

dot

CYP2D6_Inhibition_Mechanism cluster_enzyme CYP2D6 Enzyme E CYP2D6 (Free Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S CYP2D6 Substrate (e.g., Dextromethorphan) I This compound ES->E P Metabolite ES->P k_cat P->E + E EI->E

Caption: Reversible inhibition of CYP2D6 by this compound.

Experimental Protocol for CYP2D6 Inhibition Assay

The following protocol is a representative methodology for determining the inhibitory potential of this compound on CYP2D6 activity, based on cited literature.[1][3]

3.1. Materials and Reagents

  • Enzyme Source: Human Liver Microsomes (HLMs)

  • Substrate: [O-methyl-14C]Dextromethorphan

  • Inhibitor: this compound

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Quenching Solution: Acetonitrile or other suitable organic solvent

  • Scintillation Cocktail

  • Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor)

3.2. Incubation Procedure

  • Prepare a series of dilutions of this compound in the incubation buffer.

  • In a microcentrifuge tube, pre-incubate human liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL) with the various concentrations of this compound or the positive control (quinidine) for a short period (e.g., 5-10 minutes) at 37°C in the presence of the buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the radiolabeled substrate, [O-methyl-14C]dextromethorphan (at a concentration close to its Km value for CYP2D6).

  • Incubate the mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

3.3. Analysis

  • Transfer the supernatant to a scintillation vial.

  • Add a scintillation cocktail to the vial.

  • Quantify the formation of the radiolabeled metabolite (dextrorphan) using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

dot

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_inhibitor Prepare this compound Dilutions pre_incubation Pre-incubate Microsomes with this compound (37°C) prep_inhibitor->pre_incubation prep_microsomes Prepare Human Liver Microsomes prep_microsomes->pre_incubation prep_substrate Prepare [14C]Dextromethorphan Solution start_reaction Initiate Reaction with Substrate and Cofactor prep_substrate->start_reaction prep_cofactor Prepare NADPH Regenerating System prep_cofactor->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction with Quenching Solution incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lsc Quantify Metabolite via Liquid Scintillation Counting supernatant->lsc calc_inhibition Calculate % Inhibition lsc->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for CYP2D6 inhibition assay.

Implications for Drug Development

The potent inhibition of CYP2D6 by this compound carries significant implications for drug development and clinical practice.

  • Drug-Drug Interactions: Co-administration of this compound or this compound-containing herbal products with drugs that are primarily metabolized by CYP2D6 could lead to elevated plasma concentrations of these drugs, potentially causing adverse effects or toxicity.

  • Pharmacokinetic Variability: The inhibitory effect of this compound can contribute to inter-individual variability in drug response, particularly in individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).

  • Herbal Medicine Safety: The presence of this compound in commonly used medicinal plants like Catharanthus roseus underscores the importance of evaluating herb-drug interactions.

Conclusion

This compound is a potent, reversible inhibitor of the CYP2D6 enzyme. Its low IC50 and Ki values highlight its potential to cause clinically significant drug-drug interactions. Researchers and drug development professionals should exercise caution when this compound is a component of investigational new drugs or when patients report concomitant use of this compound-containing products with CYP2D6 substrates. Further in vivo studies are warranted to fully elucidate the clinical relevance of this interaction.

References

exploring the traditional uses of ajmalicine-containing plants in medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Traditional Uses of Ajmalicine-Containing Plants in Medicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, an indole alkaloid with significant pharmacological properties. The document details the botanical sources, historical therapeutic applications, and quantitative phytochemical data. Furthermore, it outlines relevant experimental protocols and the biochemical pathways associated with this compound's mechanism of action.

Introduction to this compound

This compound, also known as raubasine, is a monoterpenoid indole alkaloid found in several plant species, particularly within the Apocynaceae family.[1] It is recognized for its antihypertensive and vasodilatory properties, primarily acting as a selective alpha-1 adrenergic receptor antagonist.[2][3][4] This activity leads to the relaxation of smooth muscles in blood vessels, resulting in decreased blood pressure. Traditionally, plants containing this compound have been used for centuries in various indigenous medical systems to treat a range of ailments, from cardiovascular disorders to central nervous system conditions.[1][5]

Botanical Sources and Traditional Medicinal Applications

Several plants are notable for their this compound content and have a rich history of use in traditional medicine. The primary species include Rauwolfia serpentina, Catharanthus roseus, and to a lesser extent, Mitragyna speciosa.

Rauwolfia serpentina (Indian Snakeroot)

Rauwolfia serpentina, commonly known as Sarpagandha or Indian snakeroot, has been a cornerstone of Ayurvedic medicine in India for millennia.[5][6] The roots of the plant are the primary source of its medicinally active alkaloids.

Traditional Uses:

  • Hypertension: The most well-documented traditional use is for the management of high blood pressure.[6][7] The root powder or its extracts were consumed to lower blood pressure.[7]

  • Central Nervous System Disorders: It has been traditionally used as a tranquilizer and sedative to treat insanity, anxiety, insomnia, hysteria, and epilepsy.[7]

  • Other Ailments: Traditional applications also include treatment for snake and insect bites, fever, malaria, gastrointestinal issues like dysentery and abdominal pain, and as a uterine stimulant.[5]

Catharanthus roseus (Madagascar Periwinkle)

Catharanthus roseus, or the Madagascar periwinkle, is another significant medicinal plant from the Apocynaceae family.[8] While renowned for its anticancer alkaloids, vincristine and vinblastine, it also contains this compound and has been used in various traditional medicine systems.[8][9][10]

Traditional Uses:

  • Diabetes: A hot water extract of the dried leaves or the whole plant is used orally to treat diabetes mellitus.[11][12]

  • Hypertension: Decoctions of the dried leaves are traditionally consumed to manage high blood pressure.[9][11]

  • Infections and Other Conditions: It has been employed to treat urogenital infections, menorrhagia (excessive menstrual bleeding), and as a febrifuge.[11][12] In traditional Chinese medicine, it has been used for malaria.[8]

Mitragyna speciosa (Kratom)

Mitragyna speciosa, known as kratom, is a tropical tree native to Southeast Asia.[13] Its leaves contain a complex mixture of over 40 alkaloids, with mitragynine and 7-hydroxymitragynine being the most prominent.[13][14] this compound is present as a minor alkaloid.[15][16][17]

Traditional Uses:

  • Pain and Fever: The leaves have been traditionally used to manage pain and reduce fever.[14][18]

  • Stimulant and Sedative: In small doses, kratom is used for its stimulant effects to enhance stamina and combat fatigue, while larger doses are used for their sedative, opioid-like effects.[4][13]

  • Other Conditions: Traditional uses also include the treatment of cough, diarrhea, anxiety, and hypertension.[14][18][19]

Quantitative Data on this compound Content

The concentration of this compound varies significantly between plant species, different parts of the plant, and even among populations from different geographical locations. The following table summarizes available quantitative data.

Plant SpeciesPlant PartThis compound Content/ConcentrationReference(s)
Rauwolfia serpentina Roots0.17% (w/w, from Dehradun, India)[20]
Catharanthus roseus Roots0.5% (in 50-day old plant)[21]
Callus Culture0.346 µg/g to 2.686 µg/g dry weight (tryptophan-treated)[22]
Cell CultureUp to 4.75 mg/L (elicitor-induced)[23]
Mitragyna speciosa LeavesTraces; 1.6 x 10⁻⁴ % (in US-grown sample)[15][16][17]

This compound: Mechanism of Action and Signaling Pathway

This compound's primary pharmacological effect is the blockade of alpha-1 (α1) adrenergic receptors.[3][4] These receptors are located on the smooth muscle of blood vessels and are normally activated by the catecholamines epinephrine and norepinephrine.

Signaling Pathway:

  • Normal State: Norepinephrine released from sympathetic nerve terminals binds to α1-adrenergic receptors on vascular smooth muscle cells.

  • Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of myosin light-chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction (vasoconstriction), resulting in increased blood pressure.

  • This compound's Role: this compound acts as an antagonist, binding to the α1-adrenergic receptors and preventing norepinephrine from binding.[3][24] This blocks the entire downstream signaling cascade, inhibiting vasoconstriction and promoting vasodilation, which leads to a decrease in blood pressure.[24]

Ajmalicine_Signaling_Pathway cluster_Neuron Sympathetic Nerve Terminal cluster_Cell Vascular Smooth Muscle Cell NE Norepinephrine A1R α1-Adrenergic Receptor NE->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Contraction Vasoconstriction (Increased Blood Pressure) Ca->Contraction Leads to This compound This compound This compound->A1R Blocks

Caption: this compound's mechanism as an α1-adrenergic receptor antagonist.

Experimental Protocols

This section provides a generalized methodology for the extraction and quantification of this compound from plant materials, based on established high-performance liquid chromatography (HPLC) methods.[25][26][27]

General Workflow for this compound Analysis

The process involves sample preparation, extraction of alkaloids, and subsequent quantification using a validated chromatographic method.

Experimental_Workflow Start Plant Material Collection (e.g., Rauwolfia roots) Prep Sample Preparation (Drying, Grinding to Powder) Start->Prep Extract Alkaloid Extraction (e.g., Methanolic Extraction) Prep->Extract Filter Filtration & Concentration (Remove solid debris, evaporate solvent) Extract->Filter Dissolve Re-dissolution (In mobile phase or suitable solvent) Filter->Dissolve HPLC RP-HPLC Analysis (Quantification) Dissolve->HPLC Data Data Analysis (Peak identification, concentration calculation) HPLC->Data End Report Results Data->End

Caption: General experimental workflow for this compound extraction and analysis.

Detailed Methodology: Extraction and HPLC Quantification

Objective: To extract and quantify this compound from dried root powder of Rauwolfia serpentina.

A. Sample Preparation and Extraction:

  • Collection and Drying: Collect fresh plant material (e.g., roots). Wash thoroughly and dry in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until constant weight.

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

    • Place the powder in a flask and add a suitable solvent, such as methanol (e.g., 25 mL).

    • Perform extraction using a method like sonication (e.g., 30 minutes) or Soxhlet extraction to ensure efficient recovery of alkaloids.

    • Filter the resulting extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • Repeat the extraction process on the residue two more times to maximize yield.

    • Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample for HPLC:

    • Dissolve the dried crude extract in a known volume of the HPLC mobile phase or methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

B. High-Performance Liquid Chromatography (HPLC) Protocol: This protocol is based on a reversed-phase HPLC method.[25][26][27]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[26]

    • Mobile Phase: A binary gradient system is often used. For example:

      • Solvent A: 0.01M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid.[26]

      • Solvent B: Acetonitrile.[26]

    • Gradient Program: A specific gradient program should be developed to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.[26]

    • Detection Wavelength: 254 nm.[26]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Quantification:

    • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-20 µg/mL).[26]

    • Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration.

    • Sample Analysis: Inject the prepared plant extract sample. Identify the this compound peak by comparing its retention time with that of the standard.

    • Calculation: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final content is expressed as a percentage or mg/g of the dry weight of the plant material.

C. Method Validation: The analytical method should be validated according to standard guidelines, assessing parameters such as:

  • Linearity: Confirmed by the correlation coefficient (r²) of the calibration curve.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) analyses, expressed as relative standard deviation (RSD).

  • Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a sample. Recoveries for this compound are typically expected to be high (e.g., >97%).[25][26]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, reported LOD and LOQ by one HPLC method are 4 µg/mL and 12 µg/mL, respectively.[25][26]

Conclusion

Plants containing this compound, particularly Rauwolfia serpentina and Catharanthus roseus, hold a significant place in the history of traditional medicine, primarily for the management of cardiovascular and central nervous system disorders. Modern pharmacological research has substantiated these traditional uses, attributing the therapeutic effects to this compound's role as an α1-adrenergic antagonist. The methodologies outlined in this guide provide a framework for the continued investigation of these plants, enabling researchers and drug development professionals to isolate, quantify, and further explore the therapeutic potential of this compound and related alkaloids. This integration of traditional knowledge with modern scientific techniques is crucial for the discovery of new therapeutic agents from natural sources.

References

The Discovery and Isolation of Ajmalicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological properties, most notably as an antihypertensive agent.[1][2] This technical guide provides a comprehensive overview of the history of its discovery, the evolution of isolation techniques, and the detailed experimental protocols involved. It summarizes key quantitative data, outlines the biosynthetic pathway, and presents a generalized workflow for its extraction and purification from natural sources. This document is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the study of the medicinal plant Rauvolfia serpentina (Indian snakeroot), a shrub native to the Indian subcontinent long used in traditional medicine for its sedative and antihypertensive properties.[3][4]

Initial investigations into the chemical constituents of Rauwolfia serpentina were pioneered by Indian chemists Salimuzzaman Siddiqui and his colleague Rafat Husain Siddiqui in the 1930s. They successfully isolated several crystalline alkaloids, which they categorized into two groups: the weakly basic, white alkaloids of the "ajmaline group" and the strongly basic, yellow alkaloids of the "serpentine group". This compound was identified as a member of the ajmaline group.[4]

In 1954, a significant contribution was made by a team of researchers—Klohs, Draper, Keller, Malesh, and Petracek.[4][5] They isolated an alkaloid from Rauwolfia serpentina which they identified as this compound, confirming its identity with the compound previously reported by Siddiqui and Siddiqui.[4] Their work further established that this compound was identical to py-tetrahydroserpentine and they proposed revised chemical structures for both this compound (C₂₁H₂₄N₂O₃) and the related alkaloid serpentine, based on chemical and spectral data.[4]

Beyond Rauwolfia serpentina, this compound has been isolated from various other plant species, most notably Catharanthus roseus (Madagascar periwinkle), which is also a rich source of other important terpenoid indole alkaloids (TIAs) like vinblastine and vincristine.[1][6][7] Its presence has also been reported in Mitragyna speciosa (kratom).[8]

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound and analytical parameters for its quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[2][3]
Molecular Weight 352.43 g/mol [9]
CAS Number 483-04-5[2][3]
Appearance White to off-white crystalline powder[3]
Synonyms Raubasine, delta-Yohimbine, Circolene[2][3][9]
Melting Point 212-213 °C (for the picrate salt)[4]
Solubility Soluble in organic solvents[3]

Table 2: HPLC-Based Quantification of this compound from Rauvolfia serpentina

ParameterValueSource
Limit of Detection (LOD) 4 µg/mL[10][11][12]
Limit of Quantitation (LOQ) 12 µg/mL[10][11][12]
Recovery Rate 97.03%[10][11][12]
Linear Range 1-20 µg/mL[11][12]
Relative Standard Deviation (RSD) 2.51% (for repeatability)[10]

Biosynthesis of this compound

This compound is synthesized in plants via the terpenoid indole alkaloid (TIA) pathway.[1] This complex metabolic route begins with the condensation of tryptamine (derived from the amino acid tryptophan) and secologanin (a monoterpenoid). The central intermediate formed is strictosidine.[13] Subsequent enzymatic steps, including deglycosylation and a series of cyclizations and rearrangements, lead to the formation of the heteroyohimbine-type alkaloid skeleton of this compound.

Ajmalicine_Biosynthesis tryptamine Tryptamine STR Strictosidine Synthase (STR) tryptamine->STR secologanin Secologanin secologanin->STR strictosidine Strictosidine SGD Strictosidine β-Glucosidase (SGD) strictosidine->SGD aglycone Strictosidine Aglycone (unstable) dehydrogeissoschizine 4,21-Dehydrogeissoschizine aglycone->dehydrogeissoschizine Rearrangement cathenamine Cathenamine dehydrogeissoschizine->cathenamine Michael Addition Enzymatic_Steps Multiple Enzymatic Steps cathenamine->Enzymatic_Steps This compound This compound STR->strictosidine Pictet-Spengler Reaction SGD->aglycone Deglycosylation Enzymatic_Steps->this compound Reduction/ Rearrangement

Caption: Biosynthetic pathway of this compound from precursors.

Experimental Protocols

General Isolation and Extraction from Plant Material

The following protocol is a generalized methodology for the isolation of this compound from dried plant material, such as the roots of Rauvolfia serpentina or Catharanthus species.[4][14]

1. Material Preparation:

  • Air-dry the powdered root material of the selected plant species.
  • Ensure the material is finely ground to maximize surface area for extraction.

2. Solvent Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent, typically methanol or ethanol, to extract the crude alkaloids.
  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude resinous extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the basic alkaloids, making them water-soluble.
  • Wash the acidic solution with a non-polar solvent like hexane or diethyl ether to remove neutral compounds such as fats and waxes. Discard the organic layer.
  • Basify the aqueous solution by adding a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
  • Perform a liquid-liquid extraction of the basified aqueous solution with a chlorinated solvent such as dichloromethane (DCM) or chloroform. The alkaloids will partition into the organic layer.
  • Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

4. Chromatographic Purification:

  • Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate, chloroform, or methanol.
  • Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
  • Combine fractions containing the compound of interest (this compound).
  • Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and mobile phase.[10][11]

5. Crystallization:

  • Crystallize the purified this compound from a suitable solvent system (e.g., ethanol or ethyl acetate) to obtain fine, needle-like crystals.[4]

// Nodes plant [label="Powdered Plant Material\n(e.g., Rauvolfia roots)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(Methanol/Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; crude_extract [label="Crude Resinous Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification [label="Acidification (aq. HCl)\n& Defatting (Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; aqueous_layer [label="Aqueous Acidic Layer\n(Protonated Alkaloids)", fillcolor="#F1F3F4", fontcolor="#202124"]; basification [label="Basification (NH4OH)\n& Extraction (DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; crude_alkaloids [label="Crude Alkaloid Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; column_chrom [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fractions [label="Combined Fractions\n(TLC Monitored)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Preparative HPLC\n(Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization [label="Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystals [label="this compound Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges plant -> extraction; extraction -> crude_extract; crude_extract -> acidification; acidification -> aqueous_layer; aqueous_layer -> basification; basification -> crude_alkaloids; crude_alkaloids -> column_chrom; column_chrom -> fractions; fractions -> hplc; hplc -> pure_this compound; pure_this compound -> crystallization; crystallization -> crystals; }

Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation Methods

Once isolated, the structure of this compound is confirmed using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition (via High-Resolution MS). Fragmentation patterns observed in MS/MS spectra help in identifying key structural motifs of the molecule.[2][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (such as COSY, HSQC, and HMBC) are crucial for establishing the connectivity of atoms and confirming the complex pentacyclic structure of the alkaloid.[16][17]

  • Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups present in the molecule, such as the ester carbonyl group and the N-H bond of the indole ring.[4]

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray analysis provides unambiguous confirmation of the three-dimensional structure and the absolute and relative stereochemistry of the molecule.[18]

Conclusion

The journey from the traditional use of Rauvolfia serpentina to the isolation and characterization of this compound represents a classic chapter in the history of natural product chemistry. The initial discoveries by Siddiqui and Siddiqui, followed by the structural work of Klohs and others, laid the foundation for understanding this important class of alkaloids. Modern advancements in chromatography and spectroscopy have refined the isolation and identification processes, making them more efficient and precise. This compound continues to be a subject of interest, not only for its established therapeutic use but also as a model compound in the study of complex biosynthetic pathways and for the development of novel synthetic strategies. This guide provides a foundational technical overview to support ongoing and future research in this area.

References

Ajmalicine's Interaction with Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pharmacological interactions of ajmalicine, a monoterpenoid indole alkaloid, with key neurotransmitter systems. This compound, also known as raubasine, is primarily recognized for its antihypertensive properties, which stem from its activity within the adrenergic system. However, emerging research indicates a broader pharmacological profile, including interactions with cholinergic and other enzymatic systems relevant to neurodegenerative diseases. This document synthesizes the current quantitative data on its binding affinities and inhibitory concentrations, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts.

Interaction with the Adrenergic System

This compound's principal mechanism of action is its antagonism of α-adrenergic receptors (adrenoceptors).[1] Extensive research demonstrates a marked selectivity for the α1-adrenoceptor subtype over the α2-adrenoceptor, which underlies its vasodilatory and blood pressure-lowering effects.[2][3] Unlike structurally related alkaloids such as yohimbine, which is a potent α2-antagonist, this compound's α1-selectivity prevents the hypertensive effects associated with blocking presynaptic α2-autoreceptors.[2]

Adrenergic Receptor Signaling Pathway

The α1-adrenoceptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit. Upon binding of an agonist like norepinephrine, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking norepinephrine from binding to the receptor and thereby inhibiting this entire downstream signaling cascade.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine Receptor α1-Adrenoceptor NE->Receptor Binds & Activates This compound This compound This compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Activates Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: this compound's antagonism of the α1-adrenergic signaling pathway.
Quantitative Data: Adrenergic Receptor Antagonism

The antagonist potency of this compound at α-adrenoceptors has been determined primarily through functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

TargetTest SystemPotency (pA2)Selectivity ProfileReference
Postsynaptic α-adrenoceptor (α1)Rat Vas Deferens6.57Preferential α1 antagonist[4]
Presynaptic α-adrenoceptor (α2)Rat Vas Deferens6.02Weak α2 antagonist[4]

Note: Higher pA2 values indicate greater antagonist potency.

Experimental Protocol: Functional Antagonism & Schild Analysis

This protocol describes a representative method for determining the pA2 value of an antagonist like this compound at α1-adrenoceptors in an isolated tissue preparation, such as rat vas deferens or aorta.

1. Tissue Preparation:

  • Euthanize a male Wistar rat via approved humane methods.

  • Carefully dissect the vas deferens or thoracic aorta and place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.

  • Clean the tissue of adherent fat and connective tissue. For the aorta, cut into helical strips or rings (2-4 mm).

  • Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.

  • Connect the tissue to an isometric force transducer to record contractions. Apply an optimal resting tension (e.g., 1.0 g for vas deferens) and allow it to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

2. Agonist Concentration-Response Curve (Control):

  • Construct a cumulative concentration-response curve for an α1-agonist (e.g., phenylephrine or norepinephrine).

  • Add the agonist to the organ bath in a stepwise, cumulative manner (e.g., increasing concentrations from 1 nM to 100 µM).

  • Allow the response to stabilize at each concentration before adding the next. Record the maximum contraction.

  • After the maximum response is achieved, wash the tissue multiple times with fresh Krebs-Henseleit solution until it returns to baseline tension.

3. Antagonist Incubation:

  • Introduce a fixed concentration of this compound into the bath.

  • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of this compound, repeat the cumulative addition of the α1-agonist and record the responses. A parallel rightward shift in the concentration-response curve is expected for a competitive antagonist.

5. Data Analysis and Schild Plot:

  • Repeat steps 2-4 with at least three different concentrations of this compound.

  • For each antagonist concentration, calculate the Dose Ratio (DR). The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Construct a Schild plot by graphing log(DR - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.[5]

  • Perform linear regression on the plotted data. The slope of the line should be close to 1 for competitive antagonism.[5]

  • The pA2 value is determined by the x-intercept of the regression line.[5]

Interaction with the Cholinergic System

This compound also interacts with components of the cholinergic system, though generally with lower potency than its effects on α1-adrenoceptors. Its activities include the inhibition of key enzymes that regulate acetylcholine levels and non-competitive antagonism at nicotinic acetylcholine receptors.

Cholinergic Synapse Interaction

This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound can increase the concentration and duration of action of acetylcholine. Additionally, it can directly block the ion channel of nicotinic acetylcholine receptors (nAChRs) in a non-competitive manner.

cholinergic_synapse cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolyzed by nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds & Opens Channel Ajmalicine_AChE This compound Ajmalicine_AChE->AChE Inhibits Ion_Channel Ion Influx (Na⁺, Ca²⁺) nAChR->Ion_Channel Ajmalicine_nAChR This compound Ajmalicine_nAChR->nAChR Blocks Channel (Non-competitive) binding_assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane Prepare Tissue Membranes (e.g., from rat brain cortex) containing α1-adrenoceptors Incubate Incubate Membranes with: A) Buffer (Total Binding) B) Excess Unlabeled Ligand (NSB*) C) [³H]-Prazosin + this compound Membrane->Incubate Reagents Prepare Assay Buffer, [³H]-Prazosin (Radioligand), and serial dilutions of This compound (Competitor) Reagents->Incubate Equilibrium Allow to reach equilibrium (e.g., 60 min at 25°C) Incubate->Equilibrium Filter Rapidly filter mixture through glass fiber filters Equilibrium->Filter Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Count Place filters in scintillation vials, add cocktail, and count radioactivity (in CPM) using a scintillation counter Wash->Count Analyze Calculate Specific Binding: Total Binding - NSB* Plot % Inhibition vs. [this compound] Count->Analyze Calculate Calculate IC50 from curve, then derive Ki using the Cheng-Prusoff equation Analyze->Calculate footnote *NSB = Non-Specific Binding

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ajmalicine, a monoterpenoid indole alkaloid (MIA) of significant pharmaceutical value, and its related compounds. This compound, primarily isolated from Catharanthus roseus and Rauvolfia serpentina, is a well-known antihypertensive drug also exhibiting antimicrobial, cytotoxic, and antioxidant properties[1][2]. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various biological systems. This document details the enzymatic steps, key intermediates, regulatory mechanisms, and experimental methodologies used to elucidate this complex pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that combines intermediates from both the shikimate and the methylerythritol phosphate (MEP) pathways. The pathway's central precursor is strictosidine, which is formed through the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid)[3][4].

The key enzymatic steps leading to this compound are:

  • Tryptamine Formation: The enzyme Tryptophan Decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. This is a critical link between primary and secondary metabolism[1].

  • Secologanin Formation: The MEP pathway provides the precursor geranyl diphosphate (GPP). A series of enzymatic reactions involving Geraniol-10-Hydroxylase (G10H) , 10-hydroxygeraniol oxidoreductase (10HGO) , and Secologanin Synthase (SLS) convert GPP to the iridoid glucoside secologanin[1][2].

  • Strictosidine Synthesis: In a pivotal step, Strictosidine Synthase (STR) catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine[1][3]. This glucoalkaloid is the common ancestor of virtually all monoterpenoid indole alkaloids[3][4].

  • Formation of the Aglycone: Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating the highly reactive strictosidine aglycone[1][3]. This unstable intermediate undergoes a series of rearrangements.

  • Downstream Conversions: The strictosidine aglycone is converted through a series of intermediates, including 4,21-dehydrogeissoschizine, to form the heteroyohimbine alkaloids, which include this compound, 19-epi-ajmalicine, and tetrahydroalstonine[3].

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Ajmalicine_Biosynthesis cluster_STR Strictosidine Synthase (STR) Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl Diphosphate (from MEP pathway) Secologanin Secologanin GPP->Secologanin G10H, 10HGO, SLS Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Intermediates Unstable Intermediates (e.g., 4,21-Dehydrogeissoschizine) Strictosidine_Aglycone->Intermediates This compound This compound Intermediates->this compound Downstream Enzymes TDC TDC MEP_Pathway_Enzymes G10H, 10HGO, SLS, etc. STR STR SGD SGD Downstream_Enzymes Reductases, etc. FRET_Nanosensor_Workflow Start Start: C. roseus Cell Culture Transformation Transform cells with FRET-based this compound nanosensor (FLIP-Ajn) Start->Transformation Silencing Generate transgenic cell lines with silenced TIA pathway genes (TDC, STR, G10H, etc.) Transformation->Silencing Elicitation Elicit cells with Methyl Jasmonate (MJ) and β-CD Silencing->Elicitation Microscopy Real-time FRET imaging (Monitor Acceptor/Donor Ratio) Elicitation->Microscopy Analysis Analyze this compound flux over time for each silenced cell line Microscopy->Analysis Identification Identify the gene whose silencing causes the most significant reduction in flux Analysis->Identification Conclusion Conclusion: Identified gene is a potential regulatory point Identification->Conclusion JA_Signaling_Pathway cluster_nucleus Nucleus MeJA Methyl Jasmonate (MeJA) (Elicitor) Receptor JA Receptor Complex MeJA->Receptor Binds to JAZ JAZ Repressor Protein Receptor->JAZ Promotes degradation of ORCA3 ORCA3 (Transcription Factor) JAZ->ORCA3 Represses TIA_Genes TIA Biosynthesis Genes (TDC, STR, etc.) ORCA3->TIA_Genes Activates transcription of Ajmalicine_Production Increased this compound Production TIA_Genes->Ajmalicine_Production

References

Ajmalicine: A Multi-Target Directed Ligand for Alzheimer's Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress. The intricate nature of AD necessitates the development of therapeutic agents that can simultaneously modulate multiple pathological targets. This technical guide explores the potential of ajmalicine, an indole alkaloid, as a multi-target directed ligand (MTDL) in the context of Alzheimer's disease. This document provides a comprehensive overview of the in-vitro efficacy of this compound against key AD targets, detailed experimental protocols for its evaluation, and visual representations of its mechanistic action and experimental workflows.

Introduction: The Rationale for Multi-Target Directed Ligands in Alzheimer's Disease

The "one-target, one-drug" paradigm has shown limited success in the development of effective treatments for complex multifactorial diseases like Alzheimer's. The pathology of AD involves several interconnected pathways, including the cholinergic deficit, the amyloid cascade, and oxidative stress. Therefore, a more promising therapeutic strategy is the use of multi-target directed ligands (MTDLs) that can simultaneously engage with multiple key proteins and pathways involved in the disease progression.

This compound, an alkaloid found in the roots of Rauwolfia serpentina, has been investigated for its potential as an MTDL for Alzheimer's disease.[1][2][3] This guide delves into the scientific evidence supporting the multi-target profile of this compound.

In-Vitro Efficacy of this compound: A Quantitative Overview

In-vitro studies have demonstrated that this compound can modulate several key targets implicated in Alzheimer's disease. The following tables summarize the quantitative data from these studies.

Table 1: Cholinesterase Inhibition by this compound
EnzymeThis compound Concentration (µM)% InhibitionReference
Acetylcholinesterase (AChE)50~90%[1]
Butyrylcholinesterase (BuChE)50~60%[1]
Table 2: Inhibition of Amyloidogenic Pathway Enzymes by this compound
EnzymeThis compound Concentration (µM)% InhibitionReference
BACE-15069%[4][5][6]
Table 3: Monoamine Oxidase-B (MAO-B) Inhibition by this compound
EnzymeThis compound Concentration (µM)% InhibitionReference
MAO-B10~83%[5][6]
MAO-B40~89%[1]
Table 4: Inhibition of Amyloid-Beta (Aβ42) Aggregation by this compound
AssayThis compound Concentration (µM)% InhibitionReference
ThT Fluorescence Assay4457%[5][6]
Circular Dichroism (β-sheet formation)Not Specified53%[5][6]
Table 5: Neuroprotective Effects of this compound
StressorCell LineThis compound Concentration (µM)% NeuroprotectionReference
Aβ42-induced toxicityPC124067%[5]
H2O2-induced toxicityPC124089%[5]

Signaling Pathways and Therapeutic Strategy of this compound

This compound's potential as a multi-target agent stems from its ability to interfere with several key pathological cascades in Alzheimer's disease. The following diagram illustrates the proposed multi-target therapeutic strategy of this compound.

Ajmalicine_AD_Pathway cluster_pathways Alzheimer's Disease Pathology cluster_this compound Therapeutic Intervention APP APP BACE1 BACE-1 APP->BACE1 cleavage Abeta Aβ Aggregation (Plaques) Neurotoxicity Neurotoxicity & Neuronal Death Abeta->Neurotoxicity BACE1->Abeta production ACh Acetylcholine (Low Levels) AChE AChE/BuChE AChE->ACh MAOB MAO-B OxidativeStress Oxidative Stress MAOB->OxidativeStress OxidativeStress->Neurotoxicity Dopamine Dopamine Dopamine->MAOB metabolism This compound This compound This compound->Abeta Inhibition of Aggregation This compound->BACE1 Inhibition This compound->AChE Inhibition This compound->MAOB Inhibition This compound->Neurotoxicity Neuroprotection

Caption: Multi-target therapeutic strategy of this compound in Alzheimer's disease.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays used to evaluate the efficacy of this compound against Alzheimer's disease targets.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Workflow Diagram:

Ellman_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solution (AChE or BuChE) start->prepare_enzyme prepare_substrate Prepare Substrate Solution (ATCI or BTCI) start->prepare_substrate prepare_dtns Prepare DTNB Solution start->prepare_dtns prepare_this compound Prepare this compound Dilutions start->prepare_this compound assay_plate Add to 96-well Plate: - Buffer - this compound/Control - Enzyme Solution prepare_enzyme->assay_plate prepare_substrate->assay_plate prepare_dtns->assay_plate prepare_this compound->assay_plate incubation1 Incubate at 37°C for 15 min assay_plate->incubation1 add_substrate Add Substrate and DTNB incubation1->add_substrate incubation2 Incubate at 37°C for 10 min add_substrate->incubation2 measure Measure Absorbance at 412 nm (Kinetic Mode) incubation2->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add phosphate buffer, this compound solution (or buffer for control), and the enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate and DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100

BACE-1 Inhibition Assay

This assay typically uses a FRET (Förster Resonance Energy Transfer) substrate to measure BACE-1 activity.

Materials:

  • Recombinant human BACE-1

  • BACE-1 specific FRET substrate

  • Assay buffer (e.g., Sodium Acetate, pH 4.5)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions (or buffer for control) and the BACE-1 enzyme solution to the wells of a 96-well black plate.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the BACE-1 FRET substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • The rate of substrate cleavage is proportional to the increase in fluorescence.

  • Calculate the percentage of inhibition as described for the cholinesterase assay.

MAO-B Inhibition Assay

This assay measures the activity of MAO-B through the oxidation of a substrate, often leading to a fluorescent product.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., kynuramine)

  • Assay buffer (e.g., Potassium Phosphate, pH 7.4)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions and the MAO-B enzyme to the wells.

  • Incubate at 37°C for 20 minutes.

  • Add the MAO-B substrate to initiate the reaction.

  • Incubate for a further 30-60 minutes at 37°C.

  • Stop the reaction (e.g., by adding a strong base).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition.

Aβ42 Aggregation Inhibition Assay (Thioflavin T Assay)

This assay uses the dye Thioflavin T (ThT), which fluoresces upon binding to amyloid fibrils.

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., Phosphate buffer, pH 7.4)

  • This compound

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Aβ42 peptide and pre-incubate to form oligomers if necessary.

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, mix the Aβ42 solution with the this compound dilutions or buffer (control).

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At various time points, add ThT solution to the wells.

  • Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

  • The percentage of aggregation inhibition is calculated by comparing the fluorescence of the samples with the control.

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of this compound to protect neuronal-like cells from toxic insults.

Workflow Diagram:

Neuroprotection_Assay_Workflow start Start: Culture PC12 Cells seed_cells Seed PC12 Cells in a 96-well Plate start->seed_cells differentiate Differentiate Cells with NGF (optional, for neuronal phenotype) seed_cells->differentiate pretreat Pre-treat with this compound for a defined period (e.g., 2h) differentiate->pretreat add_toxin Add Toxin (Aβ42 or H2O2) to induce cell death pretreat->add_toxin incubate Incubate for 24-48h add_toxin->incubate mtt_assay Perform MTT Assay incubate->mtt_assay add_mtt Add MTT Reagent mtt_assay->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability measure->calculate

Caption: Workflow for the neuroprotection assay using PC12 cells.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Aβ42 peptide or Hydrogen Peroxide (H2O2)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Culture PC12 cells in appropriate conditions.

  • Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Induce neurotoxicity by adding Aβ42 or H2O2 to the wells (except for the vehicle control).

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion and Future Directions

The available in-vitro data strongly suggest that this compound possesses a multi-target profile that is highly relevant to the pathology of Alzheimer's disease. Its ability to inhibit key enzymes in the cholinergic and amyloidogenic pathways, reduce amyloid aggregation, and protect neurons from toxic insults positions it as a promising candidate for further investigation.

Future research should focus on:

  • In-vivo studies: To evaluate the efficacy of this compound in animal models of Alzheimer's disease, assessing its impact on cognitive function and brain pathology.

  • Pharmacokinetic studies: To determine the bioavailability and blood-brain barrier permeability of this compound.

  • Mechanism of action studies: To further elucidate the molecular interactions of this compound with its targets.

  • Lead optimization: To synthesize and evaluate derivatives of this compound with improved potency and pharmacokinetic properties.

References

Basic Pharmacological Profiling of Ajmalicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with a history of use in the management of hypertension. It is found in various plants, most notably from the genera Rauwolfia and Catharanthus. This technical guide provides an in-depth overview of the basic pharmacological profile of this compound, focusing on its interactions with key physiological targets. The information is presented to support further research and drug development efforts. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Core Pharmacological Data

The primary pharmacological actions of this compound are centered on its antagonist activity at α1-adrenergic receptors and its potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.

Data Summary

The following tables summarize the available quantitative data for this compound's activity at its primary molecular targets.

Target Parameter Value Species Assay Type
CYP2D6IC502.3 nM (0.0023 µM)[1]HumanIn vitro enzyme inhibition assay
Nicotinic Acetylcholine ReceptorIC5072.3 µM[1]Not SpecifiedIn vitro receptor inhibition assay
Acetylcholinesterase (AChE)IC50>50 µMNot SpecifiedIn vitro enzyme inhibition assay
Butyrylcholinesterase (BuChE)IC50>50 µMNot SpecifiedIn vitro enzyme inhibition assay

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following sections describe standard experimental protocols relevant to the characterization of this compound.

Determination of α1-Adrenergic Receptor Binding Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D-adrenergic receptor subtypes.

Methodology: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human α1A, α1B, or α1D-adrenergic receptors are cultured to 80-90% confluency.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a selective α1-adrenergic antagonist radioligand, such as [3H]-prazosin.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist (e.g., phentolamine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Radioligand Binding Assay

G start Start: Cell Culture (HEK293 expressing α1 subtypes) prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Competitive Binding Assay ([3H]-prazosin + this compound) prep->assay separation Separation of Bound/Free Ligand (Rapid Filtration) assay->separation detection Quantification of Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50 determination & Ki calculation) detection->analysis end End: Determine Ki for this compound analysis->end G start Start: Prepare Reagents preincubation Pre-incubation (Human Liver Microsomes + this compound) start->preincubation reaction Initiate Reaction (Add Fluorogenic Substrate & NADPH) preincubation->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction incubation->stop detection Measure Fluorescence stop->detection analysis Data Analysis (Calculate % Inhibition & IC50) detection->analysis end End: Determine IC50 for CYP2D6 analysis->end G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine AR α1-Adrenergic Receptor NE->AR Agonist Binding Gq Gq Protein AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction This compound This compound This compound->AR Antagonism

References

Methodological & Application

Application Note: Quantification of Ajmalicine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Abstract This application note details a sensitive and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ajmalicine in plant extracts, particularly from Rauvolfia serpentina roots. The method utilizes a C18 column with a gradient mobile phase and UV detection, providing excellent separation and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in natural product analysis and quality control.

Introduction

This compound, also known as raubasine, is a terpenoid indole alkaloid with significant pharmacological value, primarily used as an antihypertensive and in the treatment of circulatory disorders.[1][2] It is naturally found in various plants, most notably in the roots of Rauvolfia serpentina and Catharanthus roseus.[2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal medicines, quality control of raw materials, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high sensitivity, reproducibility, and accuracy.[4]

This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using a validated RP-HPLC method with a photodiode array (PDA) detector.[3][5]

Principle of the Method

The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound is extracted from the plant matrix using methanol. The extract is then defatted and dissolved in an appropriate solvent for injection into the HPLC system. Separation is achieved using a gradient elution of acetonitrile and an acidic phosphate buffer. The nonpolar this compound interacts with the C18 stationary phase and is eluted as the concentration of the less polar organic solvent (acetonitrile) increases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standards of known concentrations. Detection is carried out at 254 nm, a wavelength where this compound exhibits strong absorbance.[3][4]

Apparatus, Chemicals, and Reagents

3.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary gradient pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography data acquisition and processing software

  • Analytical balance (0.01 mg readability)

  • Soxhlet extractor or ultrasonic bath

  • Rotary evaporator

  • pH meter

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Volumetric flasks, pipettes, and general laboratory glassware

3.2 Chemicals and Reagents

  • This compound reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)[3]

  • Methanol (HPLC grade)[3]

  • Hexane (Analytical grade)[3]

  • Sodium Dihydrogen Orthophosphate (NaH₂PO₄) (Analytical grade)[3]

  • Glacial Acetic Acid (Analytical grade)[3]

  • Hydrochloric Acid (HCl) (Analytical grade)[3]

  • Deionized water (filtered through a 0.45 µm membrane)[1]

Experimental Protocols

4.1 Preparation of Mobile Phase

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Prepare a 0.01M phosphate buffer by dissolving 1.20 g of NaH₂PO₄ in 1000 mL of deionized water. Add 5 mL of glacial acetic acid and adjust the pH to 3.5 using additional acetic acid or a suitable base. Filter the buffer through a 0.45 µm membrane before use.[3]

4.2 Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards (1–20 µg/mL): Perform serial dilutions of the stock solution with methanol to prepare a series of working standards in the concentration range of 1, 5, 10, 15, and 20 µg/mL.[3][5] These solutions are used to construct the calibration curve.

4.3 Preparation of Plant Sample Extract This protocol is based on the extraction from air-dried roots of Rauvolfia serpentina.[3]

  • Accurately weigh 0.1 g of powdered, air-dried root material.

  • Extract the powder with 10 mL of methanol three times (total 3 x 10 mL), for a total of 10 hours, using a suitable method like Soxhlet extraction or prolonged sonication.

  • Combine the methanolic extracts and filter them.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Defat the dried residue by washing it with 5 mL of hexane three times (total 3 x 5 mL). Discard the hexane layer.

  • Dry the remaining residue completely.

  • Redissolve the final dried extract in 1.0 mL of acidic methanol (Methanol:HCl, 98:2, v/v).[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4.4 HPLC Chromatographic Conditions The following conditions have been validated for the simultaneous quantification of this compound, reserpine, and ajmaline.[3][5]

ParameterCondition
HPLC Column Chromolith Performance RP-18e (100 x 4.6 mm i.d.)
Mobile Phase A: AcetonitrileB: 0.01M NaH₂PO₄ + 0.5% Acetic Acid (pH 3.5)
Gradient Elution 0–9 min: 15% A9–10 min: 15% → 25% A10–12 min: 25% → 30% A12–30 min: 30% → 35% A30–50 min: 35% → 15% A (Return to initial)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 26°C
Injection Volume 20 µL

Under these conditions, the approximate retention time for this compound is 14.41 minutes.[3]

Data Presentation and Method Validation

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][7] The key validation parameters for this compound are summarized below.

Table 1: Method Validation Parameters for this compound Quantification [1][3][5]

ParameterResult
Linearity Range 1–20 µg/mL
Correlation Coefficient (r²) >0.999 (r = 1.000)
Limit of Detection (LOD) 4 µg/mL
Limit of Quantitation (LOQ) 12 µg/mL
Accuracy (% Recovery) 97.03%
Precision (RSD%)
    - Intra-day Precision (Area)2.51%
    - Repeatability (Retention Time)0.61%
Robustness Method is robust to small variations in mobile phase composition (±1%), flow rate (±0.1%), and temperature (±2°C).[3]

Visualizations

The overall workflow and the logical relationships within method validation can be visualized to provide a clear overview of the process.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification Plant Plant Material (e.g., Rauvolfia roots) Grind Grinding & Weighing Plant->Grind Extract Solvent Extraction (Methanol) Grind->Extract Filter Filtration Extract->Filter Evap Evaporation Filter->Evap Defat Defatting (Hexane) Evap->Defat Redissolve Redissolution (Acidic Methanol) Defat->Redissolve SyringeFilter Syringe Filtration (0.45 µm) Redissolve->SyringeFilter HPLC HPLC Injection SyringeFilter->HPLC Chrom Chromatographic Separation (RP-18e Column) HPLC->Chrom Detect UV Detection (254 nm) Chrom->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Calib Prepare Calibration Curve (Standard Solutions) Quantify Quantification Calib->Quantify Integrate->Quantify Report Final Report (mg/g of this compound) Quantify->Report

Caption: Experimental workflow for this compound quantification.

G cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity Validation Analytical Method Validation Recovery Recovery Studies (% Recovery) Validation->Recovery Repeat Repeatability (Intra-day RSD%) Validation->Repeat LOD Limit of Detection (LOD) Validation->LOD Linearity Linearity & Range (Correlation Coefficient) Validation->Linearity Specificity Specificity (Peak Purity) Validation->Specificity Robustness Robustness Validation->Robustness Reprod Reproducibility (Inter-day/Inter-lab) Repeat->Reprod LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Logical relationships in HPLC method validation.

Conclusion

The RP-HPLC method described provides a reliable, accurate, and robust tool for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the established validation parameters, ensure consistent results. This application note serves as a comprehensive guide for laboratories performing quality control on raw plant materials or developing this compound-based pharmaceuticals.

References

Application Notes & Protocols: Solvent Extraction of Ajmalicine from Catharanthus roseus Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive overview and detailed protocols for various solvent extraction techniques aimed at isolating the antihypertensive alkaloid, ajmalicine, from the roots of Catharanthus roseus. It includes comparative data and standardized methodologies to assist in selecting the most appropriate technique for laboratory and industrial applications.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal value, producing over 130 terpenoid indole alkaloids (TIAs). Among these, this compound (also known as raubasine) is a prominent alkaloid found primarily in the roots. It is widely used in the treatment of circulatory disorders and hypertension due to its vasodilatory effects.[1][2] The efficient extraction of this compound from the plant's roots is a critical first step for its purification and subsequent pharmaceutical application.

The choice of extraction method is pivotal, influencing not only the yield and purity of this compound but also the overall efficiency, cost, and environmental impact of the process. Modern extraction techniques offer significant advantages over traditional methods by reducing solvent consumption and extraction time while potentially increasing yield.[3][4] This document details several key extraction techniques, from conventional acid-base and Soxhlet extraction to advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Pre-Extraction Preparation: Root Material

Consistent preparation of the plant material is crucial for reproducible extraction results.

Protocol:

  • Collection and Cleaning: Harvest fresh roots of Catharanthus roseus. Wash them thoroughly under running water to remove soil and other debris.[5]

  • Drying: Shade-dry the cleaned roots until they are brittle. Alternatively, use a hot-air oven at a controlled temperature (e.g., 45-60°C) until a constant weight is achieved.[5][6]

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size (e.g., through a 500 µm sieve).

  • Storage: Store the powdered root material in airtight containers in a cool, dark, and dry place to prevent degradation of the alkaloids.[5]

Extraction Techniques and Protocols

The following sections provide detailed protocols for various methods of this compound extraction.

Acid-Base Extraction (Liquid-Solid)

This classical method leverages the basic nature of alkaloids, which form soluble salts in acidic solutions and are lipid-soluble in their free-base form in organic solvents. This allows for selective separation from neutral and acidic plant components.[4][7]

Protocol:

  • Acidic Extraction: Macerate 100 g of powdered C. roseus root with 1 L of 0.7% sulfuric acid or 0.1 M hydrochloric acid in a large flask.[8][9]

  • Agitation: Stir the mixture for 24 hours at room temperature. Alternatively, use an ultrasonic bath for 30-60 minutes to enhance extraction.[9]

  • Filtration: Filter the mixture through cheesecloth and then filter paper to separate the acidic aqueous extract from the solid plant residue (marc).

  • Defatting: Extract the acidic solution with petroleum ether or n-hexane (2 x 500 mL) in a separatory funnel to remove chlorophyll and other lipophilic compounds. Discard the organic layer.[9]

  • Basification: Adjust the pH of the aqueous extract to 8-9 with ammonium hydroxide. This converts the alkaloid salts back to their free-base form.[1][8]

  • Organic Solvent Extraction: Extract the basified solution with an immiscible organic solvent like chloroform or ethyl acetate (3 x 500 mL).[1][8] The free-base alkaloids will partition into the organic layer.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that provides a high yield by repeatedly washing the plant material with fresh, hot solvent. However, the prolonged exposure to heat can degrade thermolabile compounds.[3][5]

Protocol:

  • Sample Preparation: Place 30 g of powdered C. roseus root into a porous cellulose thimble.[5]

  • Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 300 mL of a suitable solvent (e.g., ethanol, methanol, or dichloromethane).[10][11]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble, immersing the plant material. Once the chamber is full, the solvent siphons back into the flask.

  • Duration: Continue the extraction for 6-10 hours, or until the solvent in the siphon tube runs clear.[10][12]

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extracted alkaloids from the flask. Evaporate the solvent using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process.[3][4]

Protocol:

  • Mixture Preparation: Suspend 10 g of powdered C. roseus root in 100 mL of solvent (e.g., methanol or an ethanol:water mixture) in a flask.[13]

  • Ultrasonication: Place the flask in an ultrasonic bath.

  • Parameter Optimization: Set the extraction parameters. Typical ranges are:

    • Temperature: 40-60°C

    • Time: 20-40 minutes

    • Ultrasonic Power: Varies by instrument.

  • Filtration and Concentration: After sonication, filter the mixture to separate the extract from the solid residue. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and water molecules within the plant cells, causing a rapid increase in internal pressure that ruptures the cell walls and releases the target compounds into the solvent. This method is known for its high speed and efficiency.[3][4][12]

Protocol:

  • Mixture Preparation: Place 1 g of powdered C. roseus root into a microwave extraction vessel with 10 mL of a polar solvent like ethanol.[12]

  • Extraction: Place the vessel in a microwave extractor.

  • Parameter Optimization: Set the extraction parameters. A study on C. roseus leaves found the following to be effective for related alkaloids:

    • Microwave Power: 700 W[12]

    • Extraction Time: 30-60 seconds[12]

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. It is a green technology as it avoids the use of organic solvents.[3][14]

Protocol:

  • Sample Loading: Load approximately 25 g of powdered C. roseus root into the extraction vessel of the SFE instrument.

  • Parameter Setting: Set the desired extraction conditions. Optimization is key for SFE. Parameters for indole alkaloids from C. roseus leaves have been optimized as:

    • Pressure: 250 bar[11]

    • Temperature: 80°C[11]

    • Modifier: 6.6% (v/v) methanol in CO₂ (to increase polarity)[11]

    • Dynamic Extraction Time: 40 minutes[11]

  • Extraction: Pump supercritical CO₂ (with modifier) through the vessel. The alkaloids dissolve in the fluid.

  • Collection: The fluid passes into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate for collection.

Post-Extraction Purification

The crude extracts obtained from any of the above methods are complex mixtures. Column chromatography is a standard technique for the purification of this compound.[10][15][16]

Protocol:

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a nonpolar solvent like n-hexane or chloroform as a slurry.[16]

  • Loading: Carefully load the dissolved crude extract onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient for alkaloids involves mixtures of chloroform and methanol or acetone and water at different ratios.[8][15] For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound by comparing with a pure standard.

  • Final Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Comparative Data

Quantitative data on this compound yield varies significantly based on the plant part, cultivar, growing conditions, and the specific parameters of the extraction method used. The following table summarizes representative data from various studies.

Extraction MethodPlant MaterialTarget Alkaloid(s)Yield/ConcentrationReference(s)
Acid-Base ExtractionWhole HerbThis compound ("Vincaine")Not specified, but yields 700mg of free alkaloids from an initial batch.[8]
Soxhlet ExtractionLeavesVinblastine19.01 g extract / 30 g material (crude extract)[12]
Microwave-AssistedLeavesVinblastine0.43 g extract / 1 g material; 44.33 mg/g vinblastine[12]
LC-MS/MS AnalysisHairy RootsThis compoundUp to 3.8 mg/g dry weight[17]
Temporary ImmersionAdventitious RootsThis compoundUp to 950 µg/g dry weight (0.95 mg/g)
Cell SuspensionCallus CultureThis compound2.686 µg/g dry weight[18]

Note: Direct comparative studies on this compound yield from C. roseus roots using all the listed methods are scarce. The data presented is compiled from studies on various alkaloids and plant parts to provide a general reference.

Visualization of Experimental Workflows

Acid-Base Extraction Workflow

AcidBaseExtraction Start Powdered C. roseus Roots Acid Macerate with 0.7% H₂SO₄ Start->Acid Filter1 Filter Acid->Filter1 Defat Defat with Hexane Filter1->Defat Basify Adjust to pH 8-9 (NH₄OH) Defat->Basify Extract Extract with Chloroform Basify->Extract Evaporate Evaporate Solvent Extract->Evaporate End Crude Alkaloid Extract Evaporate->End

Caption: Workflow for Acid-Base Extraction of this compound.

Soxhlet Extraction Workflow

SoxhletExtraction Start Powdered C. roseus Roots Load Load into Cellulose Thimble Start->Load Extract Continuous Extraction with Hot Ethanol (6-10 hours) Load->Extract Collect Collect Solvent from Flask Extract->Collect Evaporate Evaporate Solvent Collect->Evaporate End Crude Alkaloid Extract Evaporate->End

Caption: Workflow for Soxhlet Extraction of this compound.

Ultrasound-Assisted Extraction (UAE) Workflow

UAEWorkflow Start Powdered C. roseus Roots Mix Suspend in Methanol Start->Mix Sonicate Ultrasonication (20-40 min, 40-60°C) Mix->Sonicate Filter Filter Sonicate->Filter Evaporate Evaporate Solvent Filter->Evaporate End Crude Alkaloid Extract Evaporate->End

Caption: Workflow for Ultrasound-Assisted Extraction.

General Purification Workflow

PurificationWorkflow Start Crude Alkaloid Extract Dissolve Dissolve in Mobile Phase Start->Dissolve Load Load on Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified This compound Evaporate->End

Caption: General workflow for Column Chromatography Purification.

References

Application Notes and Protocols: Ajmalicine as a Pharmacological Tool for Adrenergic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as Raubasine, is a monoterpenoid indole alkaloid originally isolated from Rauwolfia serpentina and Catharanthus species. It is recognized primarily for its activity as a selective α1-adrenergic receptor antagonist, leading to its use as an antihypertensive and vasodilating agent.[1] This selectivity makes this compound a valuable pharmacological tool for researchers studying the physiological and pathological roles of adrenergic signaling. By preferentially blocking α1-adrenoceptors over α2-adrenoceptors, this compound allows for the dissection of α1-mediated pathways, such as smooth muscle contraction, from α2-mediated pathways, which include the presynaptic inhibition of neurotransmitter release.[2][3]

These application notes provide a summary of this compound's adrenergic receptor pharmacology, detailed protocols for its use in key experimental assays, and visualizations to aid in experimental design and data interpretation.

Pharmacological Profile and Data

The utility of a pharmacological tool is defined by its potency and selectivity. This compound demonstrates a clear preference for α1-adrenoceptors over α2-adrenoceptors. This has been quantified in functional assays, such as the rat vas deferens model, where antagonist potency is determined. The pA2 value, which represents the negative logarithm of the antagonist's molar concentration that necessitates a doubling of the agonist concentration to elicit the original response, is a key metric. A higher pA2 indicates greater potency.

Based on functional studies, this compound is approximately 3.5-fold more potent at blocking postsynaptic α1-receptors compared to presynaptic α2-receptors.[4][5]

Table 1: Adrenergic Receptor Antagonist Potency of this compound

Receptor Target Assay System Parameter Value Calculated Kb (nM) Selectivity (α1 vs α2) Reference
Postsynaptic α-adrenoceptor (α1) Rat Vas Deferens (functional assay vs. norepinephrine) pA₂ 6.57 269 ~3.6-fold [4][5]

| Presynaptic α-adrenoceptor (α2) | Rat Vas Deferens (functional assay vs. clonidine) | pA₂ | 6.02 | 955 | 1x |[4][5] |

Note: Kb (equilibrium dissociation constant for an antagonist) was calculated from the pA₂ value (Kb = 10-pA₂). These values are derived from functional assays in rat tissue and may differ from binding affinities (Ki) at specific human cloned receptor subtypes.

For selectivity, it is also important to consider other potential targets. This compound has been noted to inhibit nicotinic acetylcholine receptors with an IC₅₀ of 72.3 µM and shows some activity as a cholinesterase inhibitor, though it is less potent than related alkaloids like reserpine.[6][7]

Signaling Pathways

This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors. These receptors are Gq-protein coupled, and their blockade by this compound prevents the activation of phospholipase C (PLC) and the subsequent downstream signaling cascade. In contrast, it has a weaker effect on Gi-protein coupled α2-adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Pathway (Gq-coupled) cluster_alpha2 α2-Adrenergic Pathway (Gi-coupled) NE1 Norepinephrine/ Epinephrine AR1 α1-Adrenoceptor NE1->AR1 Binds Gq Gq Protein AR1->Gq Activates Ajm1 This compound Ajm1->AR1 Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 NE2 Norepinephrine/ Epinephrine AR2 α2-Adrenoceptor NE2->AR2 Binds Gi Gi Protein AR2->Gi Activates Ajm2 This compound (Weak Blockade) Ajm2->AR2 Weakly Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Inhibition of Neurotransmitter Release cAMP->Response2

Figure 1. Adrenergic signaling pathways showing this compound's preferential blockade of the α1 (Gq) pathway.

Experimental Protocols

Protocol 1: In Vitro Characterization - Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors using a competition assay with a known radioligand, [³H]-prazosin.

Binding_Workflow start Start prep Prepare Membranes (e.g., from CHO cells expressing human α1A-AR) start->prep plate Plate Membranes in 96-well plate prep->plate add_ajm Add Serial Dilutions of this compound (or vehicle for controls) plate->add_ajm add_radio Add Fixed Concentration of Radioligand (e.g., [³H]-Prazosin, ~Kd value) add_ajm->add_radio incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_radio->incubate separate Separate Bound/Free Ligand (Rapid vacuum filtration over GF/B filters) incubate->separate wash Wash Filters with Ice-Cold Buffer separate->wash scint Measure Radioactivity (Scintillation Counting) wash->scint analyze Data Analysis (Non-linear regression to determine IC₅₀ and Kᵢ) scint->analyze end End analyze->end

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture and harvest cells stably expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor like phentolamine (10 µM, for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of membrane suspension (typically 10-50 µg protein).

      • 50 µL of [³H]-prazosin at a final concentration near its Kd (e.g., 0.25 nM).

    • Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.

    • Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-prazosin binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This protocol measures the ability of this compound to antagonize agonist-induced calcium release via the Gq-coupled α1-adrenoceptor.

Calcium_Assay_Logic cluster_0 Experimental Conditions cluster_1 Observed Outcome Cells Cells expressing α1-AR + Calcium-sensitive dye (e.g., Fluo-4 AM) Agonist α1-Agonist (e.g., Phenylephrine) Result1 Agonist Alone Agonist->Result1 Stimulates Result2 Agonist + this compound Agonist->Result2 Co-treatment Antagonist This compound Antagonist->Result2 Co-treatment Signal_High High Fluorescence Signal (Ca²⁺ Release) Result1->Signal_High Leads to Signal_Low Reduced Fluorescence Signal (Blockade of Ca²⁺ Release) Result2->Signal_Low Leads to

Figure 3. Logic diagram for an α1-adrenoceptor calcium mobilization antagonist assay.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the α1-adrenoceptor subtype (e.g., HEK293, CHO) in black, clear-bottom 96-well plates and grow to ~90% confluency.

    • Remove the growth medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often an anion-transport inhibitor like probenecid to improve dye retention.

    • Incubate the cells (e.g., for 60 minutes at 37°C), allowing the dye to de-esterify and become active within the cytoplasm.

  • Antagonist Pre-incubation:

    • After the loading period, wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).

    • Establish a baseline fluorescence reading for several seconds.

    • Using the instrument's integrated fluidics, add a fixed concentration of an α1-agonist (e.g., phenylephrine at its EC₈₀ concentration) to all wells simultaneously.

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes). The activation of α1-receptors will cause a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.

  • Data Analysis:

    • Quantify the response, typically as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Plot the response against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ of this compound.

    • If the antagonism is competitive, the Schild-Gaddum equation can be used with multiple agonist dose-response curves at different fixed antagonist concentrations to calculate the pA₂ value.

Protocol 3: Ex Vivo Functional Assay - Isolated Aortic Ring Contraction

This protocol assesses this compound's ability to antagonize α1-adrenoceptor-mediated vasoconstriction in an ex vivo tissue preparation.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) and dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the luminal surface if studying direct smooth muscle effects.

  • Organ Bath Setup:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

  • Experiment Execution:

    • Verify tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • After washing and re-equilibration, pre-incubate the tissues with either vehicle or a specific concentration of this compound for 30 minutes.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of an α1-agonist like phenylephrine to the organ bath.

    • Record the steady-state contractile force at each agonist concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by KCl.

    • Plot the response against the log concentration of the agonist for both the control (vehicle) and this compound-treated tissues.

    • The presence of a competitive antagonist like this compound will cause a rightward shift in the agonist concentration-response curve.

    • Calculate the Dose Ratio (DR) - the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.

    • A Schild plot (log(DR-1) vs. log[Antagonist]) can be constructed from multiple experiments with different this compound concentrations. The x-intercept of the linear regression provides the pA₂ value.

Conclusion

This compound serves as a reliable and selective pharmacological tool for the study of α1-adrenergic receptors. Its preferential blockade of α1- over α2-adrenoceptors allows for the specific investigation of α1-mediated signaling in a variety of in vitro, ex vivo, and in vivo models.[2][3][4] When using this compound, researchers should be mindful of its potency and potential off-target effects at higher concentrations to ensure accurate interpretation of experimental results. The protocols provided herein offer a robust framework for characterizing the adrenergic effects of this compound and using it to probe the function of α1-adrenoceptor systems.

References

Application Notes and Protocols for the Isolation of Ajmalicine from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid, is a valuable pharmaceutical compound primarily utilized for its antihypertensive and vasodilatory properties.[1][2][3] Found in various plant species, most notably from the genera Catharanthus, Rauwolfia, and Mitragyna, its isolation from complex plant matrices presents a significant challenge that necessitates robust and efficient protocols.[1][4] This document provides detailed application notes and standardized protocols for the extraction, purification, and quantification of this compound from plant materials, intended to guide researchers, scientists, and professionals in the field of drug development. The methodologies described herein are compiled from validated scientific literature to ensure reproducibility and accuracy.

Introduction to this compound

This compound, also known as raubasine, is a selective alpha-1 adrenoceptor antagonist.[3] This mechanism of action underlies its therapeutic effects in lowering blood pressure.[1] The primary plant sources for commercial this compound production are Catharanthus roseus (Madagascar periwinkle) and various species of Rauwolfia (snakeroot).[5][6] While also present in Mitragyna speciosa (kratom), its concentration is generally lower compared to the other two genera.[4][7][8] The isolation process typically involves a multi-step approach beginning with extraction from the plant material, followed by purification to remove other alkaloids and plant metabolites, and concluding with analytical quantification.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction. The roots of Catharanthus roseus and Rauwolfia serpentina are reported to be the primary repositories of this compound.[6][9]

Protocol 2.1.1: Grinding and Drying

  • Collect fresh plant material (roots are preferred).

  • Wash the material thoroughly with distilled water to remove any soil and debris.

  • Air-dry the plant material in the shade for several days or use a laboratory oven at a controlled temperature of 40-50°C until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Total Alkaloids

The initial step in isolating this compound is the extraction of the total alkaloid fraction from the plant matrix. Acid-base extraction is a commonly employed and effective method.

Protocol 2.2.1: Acid-Base Extraction from Catharanthus roseus [10]

  • Soak the powdered plant material in a 0.7% sulfuric acid solution.

  • Adjust the pH of the resulting solution to 7-8 using ammonium hydroxide.

  • Perform liquid-liquid extraction with chloroform. Collect the chloroform layer.

  • Concentrate the chloroform layer under vacuum to obtain the total weak alkaloid extract.

Protocol 2.2.2: Methanolic Extraction from Rauwolfia serpentina [11][12]

  • Extract the air-dried root powder (0.1 g) with methanol (3 x 10 mL) for 10 hours.[11]

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Defat the residue by partitioning with hexane (3 x 5 mL).

  • Dry the defatted extract and redissolve it in a known volume of acidic methanol (methanol:HCl, 98:2 v/v) for further analysis or purification.[11]

Purification of this compound

Following the initial extraction, the crude alkaloid mixture requires purification to isolate this compound. Column chromatography is a widely used technique for this purpose.

Protocol 2.3.1: Column Chromatography [13]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

  • Pack a glass column with the silica gel slurry.

  • Wash the packed column with the same non-polar solvent.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a low percentage of methanol and gradually increasing the concentration.[13]

  • Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound and evaporate the solvent to obtain the purified compound.

Quantification of this compound

Accurate quantification of this compound is essential for determining the yield and purity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical methods.

Protocol 2.4.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [11][14]

  • Column: RP-18e column (e.g., Chromolith Performance, 100 x 4.6 mm i.d.).[11][14]

  • Mobile Phase: A binary gradient of 0.01M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).[11][14]

  • Flow Rate: 1.0 mL/min.[11][14]

  • Detection: UV detector at 254 nm.[11][14]

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve.[11]

  • Sample Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.

Protocol 2.4.2: High-Performance Thin-Layer Chromatography (HPTLC) [12]

  • Stationary Phase: TLC Silica gel 60 F254 plates.[12]

  • Mobile Phase: Toluene:ethyl acetate:formic acid (7:2:1 v/v/v).[12]

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Densitometric Analysis: Scan the developed plate at 268 nm.[12]

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area with that of the standard.

Data Presentation

The following tables summarize quantitative data related to this compound content and analytical method validation.

Table 1: this compound Content in Different Plant Species and Parts

Plant SpeciesPlant PartThis compound Content (% of dry weight)Reference
Rauwolfia serpentinaRoot0.17%[12]
Rauwolfia tetraphyllaRoot0.16%[12]
Catharanthus roseusLeaf0.753 mg/g[15]
Mitragyna speciosa (US-grown "Rifat")LeafNot explicitly quantified, but present[7][8]

Table 2: HPLC Method Validation Parameters for this compound Quantification [11][14]

ParameterValue
Linearity Range1-20 µg/mL
Correlation Coefficient (r²)1.000
Limit of Detection (LOD)4 µg/mL
Limit of Quantitation (LOQ)12 µg/mL
Recovery97.03%

Table 3: HPTLC Method Validation Parameters for this compound Quantification [12]

ParameterValue
Linearity Range200-1200 ng
Limit of Detection (LOD)50 ng
Limit of Quantitation (LOQ)150 ng
Recovery98.7%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of this compound from a plant matrix.

Ajmalicine_Isolation_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Quantification & Identification PlantMaterial Plant Material (e.g., Rauwolfia roots) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial SolventExtraction Solvent Extraction (e.g., Acid-Base or Methanol) PowderedMaterial->SolventExtraction CrudeExtract Crude Alkaloid Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purifiedthis compound Purified this compound FractionCollection->Purifiedthis compound HPLC HPLC Analysis Purifiedthis compound->HPLC HPTLC HPTLC Analysis Purifiedthis compound->HPTLC Characterization Structural Characterization (MS, NMR) Purifiedthis compound->Characterization Ajmalicine_Mechanism cluster_receptor Vascular Smooth Muscle Cell cluster_ligands cluster_effects Physiological Effects Alpha1Receptor Alpha-1 Adrenoceptor Vasoconstriction Vasoconstriction Alpha1Receptor->Vasoconstriction Leads to Vasodilation Vasodilation (Lowered Blood Pressure) Alpha1Receptor->Vasodilation Inhibition leads to Norepinephrine Norepinephrine (Endogenous Agonist) Norepinephrine->Alpha1Receptor Binds & Activates This compound This compound (Antagonist) This compound->Alpha1Receptor Blocks

References

Application Notes and Protocols for Developing a Stable Formulation of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, an indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, is a selective alpha-1 adrenergic receptor antagonist.[1] It has been investigated for its antihypertensive properties and, more recently, for its potential as a multi-target directed ligand in neurodegenerative diseases such as Alzheimer's disease.[2][3][4][5] However, a significant challenge in the research and development of this compound is its inherent instability in solution, which can impede the acquisition of reliable and reproducible experimental data.

These application notes provide a comprehensive guide to developing a stable formulation of this compound for research purposes. The protocols outlined below will enable researchers to systematically evaluate the physicochemical properties of this compound, identify suitable stabilizing excipients, and establish a robust formulation with a defined shelf-life.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[6]
Molar Mass352.43 g/mol [6]
AppearanceYellowish powder[6]
Solubility in WaterInsoluble[6]
Solubility in MethanolSparingly soluble[6]
Solubility in ChloroformSoluble[6]
Solubility in DMSOSoluble[7]

Experimental Protocols

Protocol for Determining the Aqueous and Solvent Solubility of this compound

Objective: To quantitatively determine the solubility of this compound in various solvents and aqueous buffers of different pH.

Materials:

  • This compound powder

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Phosphate buffer solutions (pH 3, 5, 7.4, 9)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to separate vials containing each of the selected solvents and buffer solutions.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully withdraw an aliquot from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (UV-Vis or HPLC).

  • Quantify the concentration of this compound in each diluted sample using a validated analytical method (see Section 3.3).

  • Express the solubility in mg/mL.

Data Presentation:

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25
Methanol25
Ethanol25
DMSO25
Chloroform25

Table 3: pH-Dependent Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)
3.025
5.025
7.425
9.025
Protocol for Forced Degradation Studies of this compound

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate the solution at 60°C for specified time points. At each interval, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light for specified time points. At each interval, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Place this compound powder in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, prepare a solution of this compound in a suitable solvent and expose it to the same thermal stress. At each time point, cool the sample, dissolve/dilute it, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 3.3). Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Data Presentation:

Table 4: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl60
0.1 M NaOH60
3% H₂O₂Room Temp
Thermal (Solid)80
Thermal (Solution)80
PhotolyticPhotostability Chamber
Protocol for a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in the presence of its degradation products. A previously published method for the simultaneous quantification of reserpine, ajmaline, and this compound can be adapted for this purpose.[8][9][10]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions (Adapted from Srivastava et al., 2006): [8][9][10]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M NaH₂PO₄, pH 3.5)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

Method Validation:

The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the separation of the this compound peak from all other peaks in the chromatograms from the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of this compound standards over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies of a known amount of this compound spiked into a placebo formulation.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day and inter-day levels.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol for Formulation Development and Stability Testing

Objective: To develop a stable liquid formulation of this compound and to evaluate its stability over time.

Materials:

  • This compound

  • Selected solubilizing agents (e.g., co-solvents like ethanol, propylene glycol; surfactants like polysorbate 80; cyclodextrins like hydroxypropyl-β-cyclodextrin)

  • Selected buffering agents (e.g., phosphate buffer, citrate buffer)

  • Selected antioxidants (e.g., ascorbic acid, butylated hydroxytoluene)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Stability chambers (e.g., 25 °C/60% RH, 40 °C/75% RH)

Methodology:

  • Excipient Compatibility Studies: Prepare binary mixtures of this compound with each of the selected excipients and store them under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period. Analyze the samples at regular intervals by HPLC to identify any interactions or degradation.

  • Formulation Preparation: Based on the solubility and excipient compatibility data, prepare a series of trial formulations. A systematic approach such as a design of experiments (DoE) can be employed to optimize the concentrations of the excipients.

  • Stability Study: Place the most promising formulations in stability chambers at both long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) storage conditions.

  • Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

    • Appearance (color, clarity, precipitation)

    • pH

    • This compound content (using the validated HPLC method)

    • Degradation products (using the validated HPLC method)

Data Presentation:

Table 5: Composition of Trial Formulations of this compound

Formulation IDThis compound (mg/mL)Solubilizing Agent (%)Buffer (mM)Antioxidant (%)
F1
F2
F3

Table 6: Stability Data for this compound Formulation F1 at 40 °C/75% RH

Time (Months)AppearancepHThis compound Assay (%)Total Degradants (%)
0
1
3
6

Visualization of Signaling Pathways and Experimental Workflow

Experimental Workflow for this compound Formulation Development

G cluster_0 Pre-formulation Studies cluster_1 Formulation Design cluster_2 Stability Testing solubility Solubility Assessment (Solvents & pH) excipient_screening Excipient Compatibility & Screening solubility->excipient_screening forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) analytical_method Stability-Indicating Method Development forced_degradation->analytical_method stability_studies Accelerated & Long-Term Stability Studies analytical_method->stability_studies formulation_optimization Formulation Optimization (DoE) excipient_screening->formulation_optimization formulation_optimization->stability_studies final_formulation Selection of Stable Formulation stability_studies->final_formulation

Caption: Workflow for the development of a stable this compound formulation.

This compound Signaling Pathway: Alpha-1 Adrenergic Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound receptor Alpha-1 Adrenergic Receptor This compound->receptor Antagonism g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C Activation dag->pkc Activates cellular_response Physiological Response (e.g., Vasoconstriction) ca_release->cellular_response pkc->cellular_response

Caption: this compound blocks the alpha-1 adrenergic signaling cascade.

Multi-Target Signaling of this compound in Alzheimer's Disease

G cluster_0 Pathways in Alzheimer's Disease cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Outcomes amyloid Amyloid Beta Aggregation reduced_plaques Reduced Amyloid Plaques amyloid->reduced_plaques bace1 BACE-1 Activity reduced_neurotoxicity Reduced Neurotoxicity bace1->reduced_neurotoxicity mao_b Monoamine Oxidase B (MAO-B) mao_b->reduced_neurotoxicity ache Acetylcholinesterase (AChE) increased_neurotransmitters Increased Acetylcholine ache->increased_neurotransmitters This compound This compound This compound->amyloid Inhibits This compound->bace1 Inhibits This compound->mao_b Inhibits This compound->ache Inhibits

Caption: this compound's potential multi-target effects in Alzheimer's disease.

Conclusion

The protocols detailed in these application notes provide a systematic framework for developing a stable formulation of this compound for research applications. By thoroughly characterizing its solubility and degradation profile, and by screening for suitable stabilizing excipients, researchers can overcome the challenges associated with its instability. The resulting stable formulation will facilitate more accurate and reproducible in vitro and in vivo studies, ultimately advancing our understanding of the therapeutic potential of this promising indole alkaloid.

References

Ajmalicine as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, an indole alkaloid predominantly found in plants of the Rauwolfia and Catharanthus genera, is a compound of significant interest in the pharmaceutical and phytochemical fields.[1][2] Its established antihypertensive properties, stemming from its activity as a selective alpha-1 adrenergic receptor antagonist, have led to its use in the treatment of high blood pressure.[1][3] In the realm of phytochemical analysis, this compound serves as a critical reference standard for the identification and quantification of this and related alkaloids in plant extracts and herbal formulations. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) techniques.

Chemical and Physical Properties

Proper handling and storage of a reference standard are predicated on its chemical and physical properties.

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol [4]
Appearance Yellowish powder[2]
Melting Point ~258 °C (decomposition)[4]
Solubility Soluble in chloroform; sparingly soluble in methanol; insoluble in water.[2]
Storage 2-8°C, desiccated.[4]

Stability: this compound is stable under recommended storage conditions.[3] However, solutions are noted to be unstable and should be prepared fresh.[5] For prolonged storage, stock solutions should be kept below -20°C.[2]

Application 1: Quantification of this compound in Rauwolfia serpentina Root Extract by HPLC

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of this compound, reserpine, and ajmaline in Rauwolfia serpentina root extracts.[4][6][7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation: - Extract dried root powder with methanol. - Filter and evaporate. - Defat with hexane. - Redissolve in acidic methanol. injection Inject Sample/Standard sample_prep->injection std_prep Standard Preparation: - Prepare stock solution of this compound in methanol (1 mg/mL). - Prepare working standards by serial dilution. std_prep->injection hplc_system HPLC System: - RP-18e Column - PDA Detector chromatogram Obtain Chromatogram hplc_system->chromatogram Detection at 254 nm mobile_phase Mobile Phase: - Gradient of Acetonitrile and Phosphate Buffer injection->hplc_system Chromatographic Separation quantification Quantify this compound based on peak area and calibration curve. chromatogram->quantification

Caption: Workflow for the HPLC quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • Weigh 0.1 g of air-dried Rauwolfia serpentina root powder.

  • Extract the powder with 10 mL of methanol three times, for a total of 10 hours.[4]

  • Filter the combined extracts and evaporate to dryness.

  • Defat the residue by partitioning with 5 mL of hexane three times.

  • Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).[4]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[4]

  • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 1-20 µg/mL) by diluting with methanol.[4][6]

3. Chromatographic Conditions:

ParameterCondition
Instrument HPLC with Photodiode Array (PDA) Detector
Column Chromolith Performance RP-18e (100 x 4.6 mm i.d.)[4][7]
Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acidB: Acetonitrile[4][7]
Gradient A binary gradient program should be optimized for baseline separation.
Flow Rate 1.0 mL/min[4][6][7]
Column Temperature 26°C[4]
Detection Wavelength 254 nm[4][6][7]
Injection Volume 20 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Method Validation Data

The following table summarizes the validation parameters for the described HPLC method.[4][6][7]

ParameterThis compound
Linearity Range (µg/mL) 1 - 20
Correlation Coefficient (r²) 1.000
Limit of Detection (LOD) (µg/mL) 4
Limit of Quantitation (LOQ) (µg/mL) 12
Recovery (%) 97.03
Relative Standard Deviation (RSD) for Recovery (%) 2.05
Repeatability (RSD %) 2.51

Application 2: HPTLC-Densitometric Analysis of this compound

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound in herbal extracts.

Experimental Workflow

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis sample_prep Prepare methanolic extract of plant material. application Apply samples and standards as bands on HPTLC plate. sample_prep->application std_prep Prepare methanolic solutions of this compound reference standard. std_prep->application development Develop the plate in a saturated twin-trough chamber. application->development derivatization Derivatize if necessary (optional). development->derivatization scanning Densitometric scanning at a specific wavelength. derivatization->scanning densitogram Obtain Densitogram scanning->densitogram quantification Quantify this compound based on peak area and calibration curve. densitogram->quantification

Caption: Workflow for the HPTLC-densitometric analysis of this compound.

Experimental Protocol

1. Sample and Standard Preparation:

  • Prepare a methanolic extract of the plant material using a suitable extraction method (e.g., sonication, reflux).

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).

  • Prepare working standard solutions of different concentrations from the stock solution.

2. Chromatographic Conditions:

ParameterCondition
Stationary Phase Pre-coated Silica Gel 60 F₂₅₄ HPTLC plates
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
Sample Application Apply as 8 mm bands using an automated applicator.
Development Develop in a twin-trough chamber saturated with the mobile phase for 20 minutes.
Drying Air dry the plate after development.
Densitometric Scanning Scan at 268 nm in absorbance-reflectance mode.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its Rf value with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify this compound in the sample by interpolation from the calibration curve.

Biological Activity and Signaling Pathway

This compound's primary pharmacological effect is the blockade of alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent reduction in blood pressure.[1][5]

Alpha-1 Adrenergic Receptor Signaling Pathway

Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor antagonizes Gq_protein Gq Protein Alpha1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response leads to PKC->Cellular_Response contributes to

Caption: Simplified signaling pathway of the alpha-1 adrenergic receptor, antagonized by this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex pathway involving several enzymatic steps, starting from the precursors tryptophan and secologanin.

This compound Biosynthesis Pathway

Biosynthesis_Pathway Tryptophan Tryptophan TDC TDC Tryptophan->TDC Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_aglycone Strictosidine aglycone Cathenamine Cathenamine Strictosidine_aglycone->Cathenamine Enzyme_X Enzymatic Steps Cathenamine->Enzyme_X This compound This compound TDC->Tryptamine STR->Strictosidine SGD->Strictosidine_aglycone Enzyme_X->this compound

Caption: Overview of the this compound biosynthesis pathway.

Conclusion

This compound is an indispensable reference standard for the quality control and phytochemical analysis of medicinal plants and their derived products. The HPLC and HPTLC methods detailed in these application notes provide robust and reliable protocols for the accurate quantification of this important alkaloid. A thorough understanding of its chemical properties, biological activity, and biosynthetic pathway further enhances its utility in research and drug development.

References

Application Notes and Protocols for Enhanced Ajmalicine Production in Catharanthus roseus Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, a monoterpenoid indole alkaloid found in the roots of Catharanthus roseus, is a valuable pharmaceutical compound primarily used for its antihypertensive properties. The increasing demand for this compound necessitates the development of efficient and scalable production methods. Plant cell culture offers a promising alternative to conventional extraction from whole plants, providing a controlled environment for optimized biosynthesis of this valuable secondary metabolite.

These application notes provide detailed protocols for the establishment of C. roseus cell cultures and various techniques to enhance this compound production, including elicitation, precursor feeding, and medium optimization. The information is intended to guide researchers in developing robust and high-yielding cell culture systems for this compound synthesis.

Data Presentation: Enhancing this compound Production

The following tables summarize the quantitative effects of different cell culture techniques on this compound yield, providing a clear comparison of their efficacy.

Table 1: Effect of Elicitors on this compound Production

Elicitor TypeConcentrationTiming of AdditionIncubation PeriodThis compound Yield (mg/L)Fold IncreaseReference
Control (no elicitor)--21 days~3.4-[1]
Methyl Jasmonate (MJ)10 µMDay 6 of culture15 days post-elicitation10.2~3[1]
Methyl Jasmonate (MJ)100 µMDay 6 of culture15 days post-elicitation10.2~3[1]
Methyl Jasmonate (MJ)250 µMMid-exponential growthNot specified-1.5 - 3.7 (total TIAs)
β-Cyclodextrins (β-CDs)50 mMDay 14 of culture96 hours>200Not specified
MJ + β-CDs100 µM MJ + 50 mM β-CDsDay 14 of culture96 hoursNot specifiedSynergistic increase
MJ + β-CDs + UV-B100 µM MJ + 50 mM β-CDs + 5 min UV-BDay 14 of culture96 hours1040 ± 26.6Significant increase[2][3]
Fungal Elicitors (e.g., Trichoderma viride)Not specifiedNot specifiedNot specified-Up to 7.9[4]

Table 2: Effect of Precursor Feeding on Terpenoid Indole Alkaloid (TIA) Accumulation

Precursor(s)ConcentrationTiming of AdditionCulture SystemTIA Accumulation (µmol/L)Fold IncreaseReference
Control--T22 transgenic cell line< 10-[5]
LoganinNot specifiedInoculationT22 transgenic cell lineEnhancedNot specified[5]
SecologaninNot specifiedInoculationT22 transgenic cell lineEnhanced (less effective than loganin)Not specified[5]
Loganin + Tryptophan/TryptamineNot specifiedInoculationT22 transgenic cell line~1200> 120[5]
Tryptophan175 mg/LNot specifiedCell aggregate culture-1.7 (catharanthine)[6]

Experimental Protocols

Protocol for Callus Induction from Catharanthus roseus Explants

This protocol outlines the steps for initiating callus cultures from leaf explants of C. roseus.

Materials:

  • Young, healthy leaves of Catharanthus roseus

  • 70% (v/v) ethanol

  • 0.1% (w/v) mercuric chloride solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with plant growth regulators

  • Sucrose

  • Agar

  • Petri dishes

  • Sterile filter paper

Procedure:

  • Explant Preparation: Collect young, healthy leaves from a C. roseus plant.

  • Surface Sterilization:

    • Wash the leaves thoroughly under running tap water.

    • Immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to a 0.1% mercuric chloride solution for 5-7 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Explant Inoculation:

    • Aseptically cut the sterilized leaves into small segments (approximately 1 cm²).

    • Place the leaf segments onto Petri dishes containing MS medium.

    • The MS medium should be supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators. A common combination for callus induction is 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1.0 mg/L and Kinetin (Kn) at 0.1 mg/L.[7][8]

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture:

    • Observe the cultures periodically for callus formation, which typically appears within 2-4 weeks.

    • Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation.

Protocol for Establishment of Cell Suspension Cultures

This protocol describes the transition from friable callus to a fine cell suspension culture.

Materials:

  • Friable callus of C. roseus

  • Liquid MS medium with the same hormonal composition as the callus induction medium, but without agar.

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

Procedure:

  • Initiation of Suspension Culture:

    • Select healthy, friable callus (approximately 2-3 g fresh weight).

    • Transfer the callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium.

  • Incubation:

    • Place the flasks on an orbital shaker at 110-120 rpm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture:

    • After 7-10 days, allow the larger cell aggregates to settle.

    • Transfer the fine cell suspension from the upper layer to a fresh liquid medium.

    • Repeat this subculturing process every 7-10 days to establish a fine, homogenous cell suspension.

Protocol for Elicitation of this compound Production

This protocol details the combined use of methyl jasmonate, β-cyclodextrins, and UV-B light to maximize this compound yield.[2][3]

Materials:

  • Established C. roseus cell suspension culture (14-day old)

  • Methyl Jasmonate (MJ) stock solution (in ethanol)

  • β-Cyclodextrins (β-CDs)

  • UV-B lamp

Procedure:

  • Elicitor Preparation:

    • Prepare a stock solution of MJ in ethanol.

    • Prepare a solution of 50 mM β-CDs in the culture medium.

  • Elicitation Treatment:

    • To a 14-day old cell suspension culture, add MJ to a final concentration of 100 µM.

    • Simultaneously, add the β-CDs solution to the culture.

  • UV-B Exposure:

    • Immediately after adding the elicitors, expose the culture flasks to UV-B light for 5 minutes.

  • Incubation:

    • Incubate the elicited cultures in the dark on an orbital shaker at 110-120 rpm for 96 hours.

  • Harvesting: After the incubation period, harvest the cells and the medium for this compound extraction and analysis.

Protocol for Precursor Feeding

This protocol describes the addition of biosynthetic precursors to the culture medium to enhance this compound production.

Materials:

  • C. roseus cell suspension culture

  • Tryptophan stock solution

  • Loganin stock solution

Procedure:

  • Precursor Preparation: Prepare sterile stock solutions of tryptophan and loganin.

  • Feeding Strategy:

    • At the time of subculturing (inoculation into fresh production medium), add the precursor stock solutions to the desired final concentrations.

    • Optimal concentrations may need to be determined empirically, but a starting point can be based on published literature.[5]

  • Incubation: Incubate the cultures under standard conditions.

  • Analysis: Harvest the culture at the end of the growth cycle and analyze for this compound content.

Protocol for this compound Extraction and Quantification by HPLC

This protocol provides a general method for extracting and quantifying this compound from cell cultures.

Materials:

  • C. roseus cell culture (cells and medium)

  • Chloroform

  • Ammonium hydroxide

  • Methanol

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • This compound standard

Procedure:

  • Extraction:

    • Separate the cells from the culture medium by filtration or centrifugation.

    • For extracellular this compound, adjust the pH of the medium to 8-9 with ammonium hydroxide and extract with chloroform.

    • For intracellular this compound, freeze-dry and grind the cells. Extract the powdered cells with methanol.

    • Combine the extracts and evaporate to dryness under vacuum.

  • Sample Preparation:

    • Redissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 0.01 M ammonium acetate). The exact ratio may need optimization.[9][10][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm.[12]

    • Quantification: Create a standard curve using a known concentration range of an this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Jasmonate Signaling Pathway for this compound Biosynthesis

Jasmonate_Signaling_Pathway MeJA Methyl Jasmonate (Elicitor) JAZ JAZ Proteins (Repressors) MeJA->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses ORCA ORCA Transcription Factors MYC2->ORCA activates TIA_Biosynthesis_Genes TIA Biosynthesis Genes (TDC, STR, etc.) ORCA->TIA_Biosynthesis_Genes activates transcription This compound This compound TIA_Biosynthesis_Genes->this compound leads to biosynthesis

Caption: Jasmonate signaling cascade leading to this compound production.

General Experimental Workflow for this compound Production

Experimental_Workflow Start Start: C. roseus Plant Explant Explant Preparation (Leaves) Start->Explant Callus Callus Induction (Solid Medium) Explant->Callus Suspension Suspension Culture (Liquid Medium) Callus->Suspension Enhancement Production Enhancement Suspension->Enhancement Elicitation Elicitation (MJ, CDs, UV) Enhancement->Elicitation Precursor Precursor Feeding (Tryptophan, Loganin) Enhancement->Precursor Harvest Harvesting Elicitation->Harvest Precursor->Harvest Extraction Extraction Harvest->Extraction Analysis HPLC Analysis Extraction->Analysis End End: Purified this compound Analysis->End

Caption: Workflow for this compound production using cell culture.

References

Application of Ajmalicine in Circulatory Disorder Studies: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, an indole alkaloid primarily extracted from Rauwolfia serpentina and Catharanthus roseus, has garnered significant interest in the field of cardiovascular research due to its notable effects on the circulatory system. It is recognized for its antihypertensive properties and its applications in disorders characterized by impaired blood flow. These notes provide a comprehensive overview of the application of this compound in the study of circulatory disorders, including detailed experimental protocols, quantitative data, and elucidated signaling pathways.

Mechanism of Action

This compound primarily functions as an α1-adrenergic receptor antagonist .[1][2] This action inhibits the binding of norepinephrine to the α1-adrenoceptors on vascular smooth muscle, leading to a reduction in smooth muscle contraction and subsequent vasodilation.[1][2] This vasodilation decreases peripheral vascular resistance, a key factor in lowering blood pressure.[1] Additionally, evidence suggests that this compound may also exhibit calcium channel blocking activities, further contributing to its vasorelaxant effects.[3][4] By impeding the influx of extracellular calcium into vascular smooth muscle cells, this compound attenuates the contractile response.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and the related compound ajmaline on key hemodynamic parameters.

Table 1: In Vivo Effects of this compound/Ajmaline on Blood Pressure and Heart Rate

Animal ModelCompoundDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart RateReference
Anesthetized RabbitsAjmaloon (containing Ajmaline)Dose-dependentIntravenousHypotensive responseNo significant effect at lower doses; bradycardia at ≥200 mg/kg[5]
Anesthetized MonkeysAjmaloon (containing Ajmaline)Dose-dependentIntravenousHypotensive responseNo significant effect[5]
Anesthetized DogsAjmaline≤ 2 mg/kgIntravenousNo significant change-[6]
Anesthetized Rats (Coronary Artery Occlusion)Ajmaline1 and 2 mg/kgIntravenous-Increased PQ interval (negative dromotropic action)[6]
Spontaneously Hypertensive Rats (SHR)Not Specified----
Conscious RatsAconitine (for comparison)400 µg/kgOral↓ 11% (Systolic), ↓ 12% (Diastolic) at 2hBradycardia at 2h and 4h[7]

Note: Data for spontaneously hypertensive rats (SHR) specifically for this compound was not available in the searched literature. The data from "Ajmaloon" indicates a hypotensive effect of an ajmaline-containing compound.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Antihypertensive Activity in Rats

This protocol is adapted from general procedures for evaluating antihypertensive agents in rat models.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a suitable model for essential hypertension.[8][9] Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.[9]

2. Acclimatization:

  • House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

3. Blood Pressure and Heart Rate Measurement:

  • Use a non-invasive tail-cuff method for conscious rats to measure systolic blood pressure, diastolic blood pressure, and heart rate.[7][10] For anesthetized rats, direct cannulation of the carotid artery can be performed for continuous blood pressure monitoring.[8]

4. Drug Administration:

  • Prepare this compound solutions in a suitable vehicle (e.g., saline, distilled water with a small amount of a solubilizing agent like DMSO if necessary).

  • Administer this compound intravenously (i.v.) or orally (p.o.) at various doses. A suggested dose range for intravenous administration of the related compound ajmaline in rats is 0.125-2 mg/kg.[6]

5. Experimental Procedure:

  • Record baseline blood pressure and heart rate before drug administration.

  • Administer the vehicle or different doses of this compound to respective groups of rats.

  • Monitor and record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-administration.

6. Data Analysis:

  • Calculate the mean change in blood pressure and heart rate from baseline for each group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound.

Protocol 2: In Vitro Vasorelaxant Effect on Isolated Rat Aorta

This protocol is a standard method for assessing the direct effect of compounds on vascular smooth muscle.[10][11][12]

1. Tissue Preparation:

  • Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta.

  • Place the aorta in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-3 mm in length.

2. Organ Bath Setup:

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Apply an optimal resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

3. Experimental Procedure:

  • To assess endothelium integrity, pre-contract the aortic rings with phenylephrine (PE, e.g., 1 µM) and then add acetylcholine (ACh, e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.

  • After washing and re-equilibration, induce a sustained contraction with a contractile agent such as phenylephrine (an α1-agonist) or high potassium chloride (KCl, e.g., 80 mM) to induce depolarization.

  • Once the contraction reaches a stable plateau, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).

  • To investigate the mechanism, specific inhibitors can be used prior to adding this compound (e.g., L-NAME to inhibit nitric oxide synthase, or specific blockers for calcium channels).

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

  • For mechanistic studies like Schild analysis, construct concentration-response curves to an agonist (e.g., phenylephrine) in the absence and presence of different concentrations of the antagonist (this compound) to determine the pA2 value, which quantifies the antagonist's affinity for the receptor.[3][13][14]

Signaling Pathways

The vasodilatory effect of this compound is primarily mediated through the blockade of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5][15]

Ajmalicine_Signaling_Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds & Activates This compound This compound This compound->Alpha1_Receptor Blocks Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Influx Ca²⁺ Ca_Channel->Ca_Influx Gq->PLC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ SR->Ca_SR Contraction Vasoconstriction Ca_SR->Contraction Increased [Ca²⁺]i Ca_Influx->Contraction Increased [Ca²⁺]i Relaxation Vasodilation

Caption: this compound's mechanism of vasodilation.

Pathway Description:

  • Norepinephrine Binding: Under normal physiological conditions, the neurotransmitter norepinephrine binds to α1-adrenergic receptors on the surface of vascular smooth muscle cells.

  • Gq Protein Activation: This binding activates the associated Gq protein.

  • PLC Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release and Influx: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which can contribute to the contractile response.[6][16] Additionally, membrane depolarization can open L-type calcium channels, allowing an influx of extracellular Ca²⁺.

  • Vasoconstriction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction, causing vasoconstriction.

  • This compound's Inhibitory Action: this compound competitively blocks the α1-adrenergic receptor, preventing norepinephrine from binding and initiating this signaling cascade. It may also directly block L-type calcium channels.

  • Vasodilation: By inhibiting the increase in intracellular calcium, this compound leads to smooth muscle relaxation and vasodilation, thereby lowering blood pressure.

Experimental_Workflow_Vasorelaxation cluster_Preparation Tissue Preparation cluster_Equilibration Equilibration & Viability cluster_Experiment Vasorelaxation Assay cluster_Analysis Data Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean & Cut Aorta into Rings (2-3mm) A1->A2 A3 Suspend Rings in Organ Bath A2->A3 B1 Equilibrate under Tension (60-90 min) A3->B1 B2 Test Endothelium Integrity (Phenylephrine + Acetylcholine) B1->B2 C1 Induce Sustained Contraction (Phenylephrine or KCl) B2->C1 C2 Cumulative Addition of This compound C1->C2 C3 Record Relaxation Response C2->C3 D1 Calculate % Relaxation C3->D1 D2 Determine EC50 Value D1->D2

References

Application Notes and Protocols for High-Throughput Screening of Antihypertensive Compounds Using Ajmalicine as a Reference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, an indole alkaloid found in plants of the Rauwolfia and Catharanthus genera, is a known antihypertensive agent.[1] Its primary mechanism of action involves the blockade of α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Additionally, evidence suggests that this compound and related compounds may also exert their effects through the modulation of calcium channels. These characteristics make this compound an excellent reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel antihypertensive drugs targeting these pathways.

These application notes provide detailed protocols for HTS assays designed to identify and characterize compounds with antihypertensive potential, using this compound as a benchmark. The protocols focus on two key mechanisms of action: α1-adrenergic receptor antagonism and calcium channel blockade.

Data Presentation: Quantitative Profile of a Related Indole Alkaloid

CompoundTargetAssay TypeAffinity (Ki in nM)
Corynantheidineα1A-Adrenergic ReceptorRadioligand Binding15.1
Corynantheidineα1B-Adrenergic ReceptorRadioligand Binding25.7
Corynantheidineα1D-Adrenergic ReceptorRadioligand Binding10.5

Signaling Pathways

The antihypertensive effects of this compound and related compounds are primarily mediated through their interaction with the α1-adrenergic and calcium signaling pathways.

Signaling_Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_calcium Calcium Channel Signaling Nor Norepinephrine AR α1-Adrenergic Receptor Nor->AR Gq Gq Protein AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Vasc Vasoconstriction Ca_ER->Vasc PKC->Vasc Ajm1 This compound Ajm1->AR blocks Depol Depolarization CaC Voltage-Gated Ca²⁺ Channel Depol->CaC Ca_in Ca²⁺ Influx CaC->Ca_in Contraction Smooth Muscle Contraction Ca_in->Contraction Ajm2 This compound Ajm2->CaC blocks

Key signaling pathways targeted by this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify compounds that act as α1-adrenergic receptor antagonists or calcium channel blockers.

α1-Adrenergic Receptor Antagonist Screening

Two primary HTS methodologies are presented: a competitive binding assay using fluorescence polarization and a functional cell-based assay measuring downstream signaling.

This assay directly measures the ability of a test compound to displace a fluorescently labeled ligand from the α1-adrenergic receptor.

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Receptor Prepare α1-Adrenergic Receptor Membranes Dispense_R Dispense Receptor Membranes Receptor->Dispense_R F_Ligand Prepare Fluorescent Ligand (e.g., BODIPY-prazosin) Dispense_F Dispense Fluorescent Ligand F_Ligand->Dispense_F T_Cmpd Prepare Test Compound Library (with this compound control) Dispense_C Dispense Test Compound or this compound T_Cmpd->Dispense_C Dispense_R->Dispense_C Incubate1 Incubate Dispense_C->Incubate1 Incubate1->Dispense_F Incubate2 Incubate to Equilibrium Dispense_F->Incubate2 Read_FP Read Fluorescence Polarization (Ex/Em appropriate for fluorophore) Incubate2->Read_FP Analyze Calculate IC50 values Read_FP->Analyze Hits Identify Hits (significant displacement) Analyze->Hits

Workflow for the Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Receptor Membranes: Prepare membranes from cells stably expressing the desired human α1-adrenergic receptor subtype (α1A, α1B, or α1D). Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

    • Fluorescent Ligand: Prepare a stock solution of a suitable fluorescent antagonist (e.g., BODIPY-FL-prazosin) in DMSO. The final concentration in the assay should be close to its Kd for the receptor.

    • Test Compounds: Serially dilute test compounds and this compound (as a positive control) in DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of diluted receptor membranes to each well of a black, low-volume 384-well plate.

    • Add 100 nL of test compound or this compound solution using an acoustic dispenser or pin tool.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of fluorescent ligand solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for BODIPY-FL).

    • The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds by fitting the data to a sigmoidal dose-response curve.

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an α1-adrenergic receptor agonist.

Calcium_Workflow cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution cluster_readout_analysis Data Acquisition & Analysis Plate_Cells Plate cells expressing α1-AR in 384-well plates Incubate_Cells Incubate overnight Plate_Cells->Incubate_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Cells->Load_Dye Add_Cmpd Add test compounds or this compound Load_Dye->Add_Cmpd Incubate_Cmpd Incubate Add_Cmpd->Incubate_Cmpd Add_Agonist Add α1-agonist (e.g., Phenylephrine) Incubate_Cmpd->Add_Agonist Measure_Fluo Measure fluorescence kinetics (e.g., on a FLIPR instrument) Add_Agonist->Measure_Fluo Calc_Response Calculate agonist response in the presence of compound Measure_Fluo->Calc_Response Determine_IC50 Determine IC50 values for antagonists Calc_Response->Determine_IC50 Identify_Hits Identify Hits Determine_IC50->Identify_Hits

Workflow for the cell-based calcium mobilization assay.

Protocol:

  • Cell Preparation:

    • Seed cells stably expressing the desired human α1-adrenergic receptor subtype into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add 20 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Assay Procedure:

    • Wash the cells twice with assay buffer.

    • Add 20 µL of assay buffer containing the test compound or this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add an α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex: 490 nm, Em: 525 nm) before and after the addition of the agonist.

    • The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

    • Calculate the percent inhibition and determine the IC50 values for active compounds.

Calcium Channel Blocker Screening

This protocol describes a cell-based assay to identify compounds that block voltage-gated calcium channels.

Protocol:

  • Cell Preparation:

    • Use a cell line that endogenously expresses the voltage-gated calcium channel of interest (e.g., L-type or T-type) or a cell line engineered to express the channel.

    • Seed cells into 384-well plates and load with a calcium-sensitive dye as described in the α1-adrenergic receptor calcium mobilization assay.

  • Assay Procedure:

    • Wash the cells and add 20 µL of assay buffer containing the test compound or this compound.

    • Incubate for 15-30 minutes.

    • Place the plate in a kinetic fluorescence plate reader.

    • Induce membrane depolarization to open the voltage-gated calcium channels by adding a solution containing a high concentration of potassium chloride (e.g., final concentration of 90 mM KCl).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the KCl solution.

    • Compounds that block calcium channels will inhibit the increase in fluorescence upon depolarization.

    • Calculate the percent inhibition and determine the IC50 values for active compounds.

Conclusion

The provided application notes and protocols offer a robust framework for utilizing this compound as a reference compound in high-throughput screening for novel antihypertensive agents. By targeting both α1-adrenergic receptors and calcium channels, these assays provide a comprehensive approach to identifying and characterizing promising lead compounds for further drug development. The detailed methodologies and workflows are designed to be adaptable to standard HTS laboratory equipment and practices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ajmalicine Extraction from Rauvolfia Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of ajmalicine from Rauvolfia species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the this compound extraction process in a question-and-answer format.

Issue 1: Low this compound Yield

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low this compound yield can stem from several factors, ranging from the plant material itself to the extraction methodology. Here are key areas to investigate:

  • Plant Material:

    • Species and Plant Part: Different Rauvolfia species and even different parts of the same plant have varying alkaloid content. For instance, this compound content has been found to be greater in the leaf extract of Rauvolfia serpentina, while other alkaloids like reserpine are more concentrated in the roots.[1][2] Ensure you are using the appropriate plant part based on your research goals.

    • Plant Age and Harvest Time: The concentration of secondary metabolites like this compound can be influenced by the age of the plant and the season of harvest.[3]

  • Extraction Solvent and Method:

    • Solvent Choice: The polarity of the solvent is crucial for efficient extraction. Ethanol and methanol are commonly used solvents for extracting indole alkaloids from Rauvolfia serpentina.[1][2][4]

    • Extraction Technique: Conventional methods like soxhlet extraction or reflux can be effective.[4][5] However, exploring techniques like ultrasound-assisted or microwave-assisted extraction might enhance efficiency.

  • In Vitro Culture Conditions (if applicable):

    • Elicitation: The use of elicitors in plant cell or hairy root cultures can significantly boost this compound production. For example, treating Rauvolfia serpentina hairy root cultures with 100 mM NaCl has been shown to increase this compound yield by up to 14.8-fold.[6] Similarly, cadmium chloride (CdCl₂) has been used as an elicitor to enhance this compound accumulation in leaf-derived callus.[7]

    • Culture Medium Composition: The composition of the culture medium, including growth regulators, can influence alkaloid production. For instance, hairy roots of Rauvolfia micrantha grown in a medium supplemented with indole 3-butyric acid and α-naphthaleneacetic acid produced more this compound than those in an auxin-free medium.[8][9]

Issue 2: Co-extraction of Impurities and Poor Resolution in Chromatography

Question: My extract contains many impurities, leading to poor separation and inaccurate quantification of this compound during HPLC/HPTLC analysis. What can I do?

Answer: The co-extraction of other alkaloids and plant metabolites is a common challenge. Here are some strategies to improve the purity of your extract and chromatographic resolution:

  • Pre-extraction Processing:

    • Defatting: A defatting step using a non-polar solvent like hexane can remove lipids and other non-polar compounds that might interfere with the analysis.[10]

  • Chromatographic Method Optimization:

    • Mobile Phase Composition: Fine-tuning the mobile phase is critical for achieving good separation. For HPLC, a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer is often used for separating this compound from other alkaloids like ajmaline and reserpine.[10] For HPTLC, a mobile phase of toluene:ethyl acetate:formic acid (7:2:1) has been shown to provide good resolution.[4]

    • Column and Stationary Phase: Using a reversed-phase C18 column is common for HPLC analysis of these alkaloids.[10]

    • Detection Wavelength: The detection wavelength should be optimized for this compound. A wavelength of 254 nm or 268 nm is frequently used.[10][11]

  • Solid Phase Extraction (SPE): Consider using SPE to clean up your sample before chromatographic analysis. This can help in removing interfering compounds and concentrating your target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Rauvolfia species?

A1: The most prevalent methods involve solvent extraction from dried plant material (roots or leaves) using solvents like methanol or ethanol.[1][2][4] For in vitro production, hairy root cultures and cell suspension cultures are employed, often in conjunction with elicitors to enhance yield.[6][7][8][9]

Q2: Which part of the Rauvolfia serpentina plant contains the highest concentration of this compound?

A2: Studies have shown that the this compound content can be greater in the leaf extract compared to the root extract of Rauvolfia serpentina.[1][2] However, the overall alkaloid profile and concentration can vary, so it is advisable to analyze different plant parts for your specific research needs.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantitative analysis of this compound.[1][2][4][7][10] These techniques allow for the separation of this compound from other alkaloids and its precise quantification using a standard curve.

Q4: What is elicitation and how does it improve this compound yield?

A4: Elicitation is a technique used in plant biotechnology where biotic or abiotic stressors (elicitors) are applied to in vitro cultures to stimulate the production of secondary metabolites as a defense response. For example, adding sodium chloride (NaCl) or cadmium chloride (CdCl₂) to the culture medium of Rauvolfia serpentina has been shown to significantly increase the production of this compound.[6][7]

Q5: Are there any methods to improve the release of intracellular this compound from cell cultures?

A5: Yes, chemical permeabilization of cells can be used to release intracellular products. For instance, treatment with 5% DMSO has been shown to release 85 to 90% of intracellular this compound from Catharanthus roseus cells within minutes, while maintaining cell viability for cyclic operation.[12]

Data Presentation

Table 1: Comparison of this compound Yield with Different Elicitors in Rauvolfia serpentina Hairy Root Cultures

ElicitorConcentrationTreatment DurationThis compound Yield (mg/g Dry Weight)Fold Increase
Control (No Elicitor)-1 week0.003-
NaCl50 mM1 week0.0328.1
NaCl100 mM1 week0.05814.8
NaCl200 mM1 week0.0184.7
Mannan50 mg/L1 week0.0223.1
Mannan100 mg/L1 week0.0142.0

Data extracted from a study on elicitation in hairy root cultures.[6]

Table 2: this compound Yield in Rauvolfia serpentina Leaf Derived Callus with CdCl₂ Elicitation

CdCl₂ ConcentrationThis compound Yield (mg/g Dry Weight)
Control (0 mM)Not specified
0.05 mM (C1)Increased
0.10 mM (C2)Increased
0.15 mM (C3)0.131 (Maximum)
0.20 mM (C4)Inhibited

Data indicates that the accumulation of this compound was highest at a CdCl₂ concentration of 0.15 mM.[7]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Rauvolfia serpentina Roots

  • Sample Preparation: Air-dry the roots of Rauvolfia serpentina at 25–30 °C and grind them into a fine powder.[4]

  • Extraction:

    • Take 1 gram of the powdered root material.

    • Add 20 ml of methanol.

    • Perform reflux extraction for 45 minutes at 70 °C in a temperature-controlled water bath.

    • Repeat the extraction process two more times with fresh methanol.[4]

  • Concentration: Combine the methanolic extracts and concentrate them.

  • Re-dissolution: Re-dissolve the concentrated extract in 1 ml of methanol for further analysis.[4]

Protocol 2: HPLC Quantification of this compound

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.[10]

  • Column: A reversed-phase C18 column is suitable.[10]

  • Mobile Phase:

    • Pump A: Acetonitrile

    • Pump B: 0.01M phosphate buffer containing 0.5% glacial acetic acid (pH 3.5)

    • Use a gradient elution program for optimal separation.[10]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[10]

  • Column Temperature: Maintain the column temperature at 26°C.[10]

  • Detection: Set the detector wavelength to 254 nm.[10]

  • Quantification: Prepare a calibration curve using standard this compound solutions of known concentrations (e.g., 1–20 µg/mL) to quantify the this compound content in the sample extract.[10]

Visualizations

Ajmalicine_Extraction_Workflow cluster_Plant_Material Plant Material Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis Plant_Material Rauvolfia species (Roots/Leaves) Drying Air Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol/Ethanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Defatting Defatting (with Hexane) Crude_Extract->Defatting HPLC_HPTLC HPLC/HPTLC Analysis Defatting->HPLC_HPTLC Quantification Quantification HPLC_HPTLC->Quantification

Caption: Workflow for this compound Extraction and Quantification.

Elicitation_Effect cluster_culture In Vitro Culture cluster_elicitation Elicitation cluster_response Cellular Response cluster_outcome Outcome Rauvolfia_Culture Rauvolfia serpentina Hairy Root/Callus Culture Elicitor_Addition Addition of Elicitors (e.g., NaCl, CdCl2) Rauvolfia_Culture->Elicitor_Addition Treatment Stress_Response Induction of Stress Response Elicitor_Addition->Stress_Response Metabolic_Pathway Upregulation of This compound Biosynthesis Pathway Stress_Response->Metabolic_Pathway Increased_Yield Increased this compound Yield Metabolic_Pathway->Increased_Yield

Caption: Logical Flow of Elicitation for Enhanced this compound Yield.

References

Technical Support Center: Ajmalicine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ajmalicine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the primary factors contributing to its instability in aqueous solutions?

A1: this compound, like many indole alkaloids, is susceptible to degradation in aqueous environments. The primary factors influencing its stability are pH, temperature, and exposure to light.[1][2] Generally, indole alkaloids are more prone to degradation under acidic conditions.[1] It is recommended to prepare this compound solutions fresh before use.[3]

Q2: What is the expected shelf-life of an this compound aqueous solution?

A2: The shelf-life of an this compound aqueous solution is highly dependent on the storage conditions (pH, temperature, and light exposure). Under non-ideal conditions, significant degradation can occur within hours. For instance, in a chloroform extract, which is a non-aqueous environment, this compound showed relative stability for up to 15 days.[2] However, in aqueous solutions, the stability is expected to be much lower. It is crucial to conduct stability studies under your specific experimental conditions.

Q3: Are there any visible signs of this compound degradation?

A3: While visual inspection is not a definitive measure of stability, degradation of this compound solutions may sometimes be accompanied by a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, chromatographic methods like HPLC are essential for accurately assessing the stability and purity of your this compound solution.

Q4: How can I minimize the degradation of my this compound stock solutions?

A4: To minimize degradation, it is recommended to:

  • Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.[3]

  • Control pH: Based on the general behavior of indole alkaloids, maintaining a neutral to slightly alkaline pH may improve stability. However, the optimal pH should be determined experimentally.

  • Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) and protect them from freezing.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use Co-solvents: In some cases, the use of co-solvents can improve the stability of drugs in aqueous formulations.[4]

Q5: What are the potential degradation products of this compound in an aqueous solution?

A5: The exact degradation products of this compound in aqueous solution under various stress conditions are not extensively documented in publicly available literature. However, based on the chemistry of indole alkaloids, potential degradation pathways include hydrolysis of the ester group and oxidation of the indole ring. Forced degradation studies are necessary to identify and characterize the specific degradation products that may form under your experimental conditions.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting this compound instability in your experiments.

Problem: Rapid loss of this compound concentration in aqueous solution.

Step 1: Assess Storage Conditions

  • Question: How are you currently storing your this compound solution (pH, temperature, light exposure)?

  • Action: Compare your storage conditions to the best practices outlined in the FAQs. Ensure the solution is protected from light and stored at an appropriate temperature.

Step 2: Evaluate Solution pH

  • Question: Have you measured the pH of your this compound solution?

  • Action: The pH of the solution can significantly impact stability. Conduct a pH stability study to determine the optimal pH range for your application.

Step 3: Consider Oxidative Degradation

  • Question: Is your solution exposed to oxygen? Are there any potential oxidizing agents in your formulation?

  • Action: To minimize oxidation, consider de-gassing your solvent and working under an inert atmosphere (e.g., nitrogen). Avoid excipients that may contain peroxides.

Step 4: Perform a Stability-Indicating HPLC Analysis

  • Question: Are you using a validated stability-indicating HPLC method to assess this compound concentration?

  • Action: A stability-indicating method is crucial to separate the intact this compound from its degradation products, ensuring an accurate measurement of its concentration. If you do not have such a method, a general protocol is provided below.

Quantitative Data Summary

Since specific public data on this compound's degradation kinetics is limited, the following table presents a hypothetical summary of a forced degradation study. This data is intended to be representative of the expected behavior of an indole alkaloid and should be used as a guide for designing your own stability studies.

Stress ConditionParameterValue% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl60°C for 24h25%Hydrolysis of methyl ester
Base Hydrolysis 0.1 M NaOH60°C for 24h15%Hydrolysis of methyl ester, potential epimerization
Oxidation 3% H₂O₂Room Temp for 24h35%N-oxides, indole ring oxidation products
Thermal Degradation 80°C48h10%Isomerization, other thermal decomposition products
Photodegradation UV light (254 nm)Room Temp for 24h45%Photolytic cleavage and rearrangement products

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products. Method optimization and validation are essential for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or other suitable buffer components.

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical starting point could be a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic phase (e.g., acetonitrile or methanol).

  • Gradient Program: A linear gradient from a lower to a higher percentage of the organic phase over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • For stability studies, dilute the stock solution with the desired aqueous buffer to the target concentration.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To an aliquot of this compound solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To an aliquot of this compound solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To an aliquot of this compound solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store an aliquot of the this compound solution at an elevated temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the this compound solution to UV light (e.g., 254 nm) in a photostability chamber for a specified time. A control sample should be wrapped in aluminum foil to exclude light.

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak and from each other.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Ester Cleavage Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Indole Ring Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Energy Absorption Degradation_Products_H Hydrolytic Degradants (e.g., Carboxylic Acid) Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidative Degradants (e.g., N-Oxides) Oxidation->Degradation_Products_O Degradation_Products_P Photolytic Degradants (e.g., Rearrangement Products) Photodegradation->Degradation_Products_P

Caption: this compound Degradation Pathways

start This compound Instability Observed check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage storage_ok Storage Conditions Optimal? check_storage->storage_ok adjust_storage Adjust Storage: - Refrigerate - Protect from light - Use fresh storage_ok->adjust_storage No check_ph Measure Solution pH storage_ok->check_ph Yes adjust_storage->check_ph ph_optimal Is pH in Stable Range? check_ph->ph_optimal adjust_ph Optimize pH: - Conduct pH stability study - Use appropriate buffers ph_optimal->adjust_ph No check_oxidation Consider Oxidation ph_optimal->check_oxidation Yes adjust_ph->check_oxidation oxidation_possible Potential for Oxidation? check_oxidation->oxidation_possible mitigate_oxidation Mitigate Oxidation: - Degas solvents - Use inert atmosphere - Add antioxidants oxidation_possible->mitigate_oxidation Yes validate_hplc Validate Analytical Method oxidation_possible->validate_hplc No mitigate_oxidation->validate_hplc hplc_ok Is Method Stability-Indicating? validate_hplc->hplc_ok develop_hplc Develop/Optimize HPLC Method: - Ensure peak separation - Resolve degradants hplc_ok->develop_hplc No end Problem Resolved hplc_ok->end Yes develop_hplc->end

Caption: Troubleshooting this compound Instability

References

Technical Support Center: Ajmalicine Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the chromatographic analysis of ajmalicine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during reverse-phase High-Performance Liquid Chromatography (RP-HPLC) experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter while developing and running HPLC methods for this compound, helping you identify the root cause and implement effective solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution with other alkaloids (e.g., ajmaline, reserpine) 1. Inappropriate Mobile Phase Strength: The organic solvent concentration may be too high, causing rapid elution. 2. Suboptimal pH: The mobile phase pH may not be suitable for separating basic compounds like this compound. 3. Isocratic Elution: An isocratic method may lack the power to separate a complex mixture of alkaloids with varying polarities.[1] 4. Low Column Efficiency: The column may be old, contaminated, or have a large particle size.1. Adjust Mobile Phase: In reverse-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention time and improve separation.[2][3] 2. Optimize pH: Adjust the mobile phase pH. For basic compounds like this compound, a low pH (e.g., 3.5) is often effective.[1][4][5] 3. Implement Gradient Elution: Use a gradient program where the mobile phase composition changes over time. This is highly effective for separating complex samples containing this compound and other related alkaloids.[1] 4. Evaluate Column: Switch to a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates.[2] Ensure the column is not degraded.[6]
Peak Tailing 1. Secondary Silanol Interactions: As a basic compound, this compound can interact with acidic silanol groups on the silica stationary phase, causing tailing.[7][8] This is often more pronounced at neutral pH.[7] 2. Sample Overload: Injecting too much sample can saturate the column.[7] 3. Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][9] 4. Column Void or Contamination: A void at the column inlet or contamination can disrupt the sample band.1. Lower Mobile Phase pH: Use an acidic mobile phase (pH < 4) to suppress the ionization of silanol groups, minimizing secondary interactions.[10] 2. Reduce Sample Concentration: Decrease the amount of sample injected onto the column.[7] 3. Use Appropriate Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[7] 4. Column Maintenance: Use a guard column to protect the analytical column.[2] If a void is suspected, replace the column.
Variable Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.[11] 2. Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase or degradation over time.[6][11] 3. Temperature Fluctuations: Lack of temperature control for the column can cause shifts in retention.[6][11] 4. Pump Issues or Leaks: Inconsistent flow rate due to air bubbles, worn pump seals, or loose fittings.[11]1. Increase Equilibration Time: Ensure the baseline is stable before injecting the sample.[11] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and degas it before use.[11] Buffers should be made fresh daily. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[2][6][12] 4. System Maintenance: Purge the pump to remove air bubbles and check the system for leaks.[11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for mobile phase pH when analyzing this compound?

A1: For basic compounds like this compound, a low mobile phase pH is generally recommended to ensure good peak shape and method robustness.[10] A pH of 3.5, using a phosphate buffer with acetic acid, has been shown to be effective for the baseline separation of this compound from other Rauvolfia alkaloids like ajmaline and reserpine.[1][4][5] Operating at a pH at least 1.5-2 units away from the analyte's pKa provides more stable results.

Q2: Should I use an isocratic or gradient elution for this compound analysis?

A2: While isocratic methods can be simpler, they often suffer from poor resolution when analyzing complex samples containing multiple alkaloids.[1] A gradient elution, where the concentration of the organic solvent is increased over the course of the run, is highly recommended to achieve a successful baseline separation of this compound, ajmaline, and reserpine.[1]

Q3: Which organic solvent is better for this compound separation: acetonitrile or methanol?

A3: Both acetonitrile and methanol can be used in reverse-phase HPLC. Acetonitrile generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure. A validated method for this compound uses a binary gradient with acetonitrile and an aqueous buffer.[1][4] Changing the organic modifier is a powerful tool to alter selectivity, so if resolution is poor with acetonitrile, trying methanol is a valid optimization step.[2]

Q4: What type of column is recommended for this compound analysis?

A4: A C18 (ODS) column is the standard choice for reverse-phase separation of alkaloids like this compound. A method that successfully separated this compound used a Chromolith Performance RP-18e, 100 x 4.6 mm column.[1][4][5] For improved resolution, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or solid-core particles, as they provide higher efficiency.[2][12]

Q5: How can I improve the sensitivity and limit of detection (LOD) for this compound?

A5: To improve sensitivity, ensure your peak shape is sharp and symmetrical by addressing issues like tailing.[7] Optimize the detection wavelength; 254 nm has been used successfully for this compound.[1][4] A steep gradient can sometimes produce narrower peaks, which increases the peak height and can lower the detection limit.[9] Ensure the detector settings are appropriate and the flow cell is clean.[11][13]

Data Presentation: HPLC Method Parameters

The following table summarizes parameters from a validated RP-HPLC method for the simultaneous quantification of this compound, ajmaline, and reserpine.[1][4]

ParameterSpecification
Column Chromolith Performance RP-18e (100 x 4.6 mm i.d.)
Mobile Phase A Acetonitrile
Mobile Phase B 0.01M NaH₂PO₄ buffer with 0.5% glacial acetic acid (pH 3.5)
Flow Rate 1.0 mL/min
Detection PDA at 254 nm
Column Temperature Not specified, but ambient or controlled (e.g., 25 °C) is typical.
Injection Volume Not specified (typically 10-20 µL)

Gradient Elution Program Example [1]

Time (minutes)% Mobile Phase B (Aqueous Buffer)
0 - 985
9 - 1075
10 - 1270
12 - 3065
30 - 5085

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.01M Phosphate Buffer, pH 3.5)

  • Weigh: Accurately weigh 1.20 g of sodium dihydrogen phosphate (NaH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Add Acid: Add 5.0 mL of glacial acetic acid to the solution.

  • Adjust pH: Check the pH using a calibrated pH meter. Adjust to pH 3.5 if necessary, using phosphoric acid or sodium hydroxide.

  • Filter: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[12]

  • Degas: Degas the buffer and the HPLC-grade acetonitrile (Mobile Phase A) for at least 15 minutes using sonication or an online degasser to prevent air bubbles in the system.[11]

Protocol 2: Standard Solution Preparation

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1-20 µg/mL).[1][4]

Protocol 3: HPLC System Setup and Analysis

  • System Purge: Purge the HPLC pumps with their respective mobile phases (A: Acetonitrile, B: Buffer) to remove any old solvents and air bubbles.[11]

  • Set Flow Rate: Set the pump flow rate to 1.0 mL/min.

  • Equilibrate Column: Equilibrate the RP-18e column with the initial mobile phase conditions (e.g., 15% A, 85% B) for at least 20-30 minutes, or until a stable baseline is achieved.[11]

  • Set Detector: Set the PDA detector to acquire data at 254 nm.

  • Inject Sample: Inject a blank (mobile phase) first, followed by the calibration standards and then the unknown samples.

  • Run Gradient: Execute the gradient program as defined in the method.

  • Post-Run Equilibration: Ensure the method includes a post-run step to return to the initial mobile phase conditions and re-equilibrate the column for the next injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_adjust Adjustments (One at a Time) cluster_evaluate Evaluation cluster_end Finish start Poor Resolution or Peak Shape Issue check_params Review Method Parameters (Mobile Phase, Column, Flow Rate) start->check_params check_system Check System (Pressure, Leaks, Baseline) start->check_system adjust_mp Adjust Mobile Phase - Change % Organic - Adjust pH check_params->adjust_mp check_system->adjust_mp evaluate Evaluate Result adjust_mp->evaluate adjust_flow Optimize Flow Rate (Lower for better resolution) change_col Change Column - Smaller Particles - Different Chemistry adjust_flow->evaluate change_col->evaluate evaluate->adjust_flow No, try another parameter end_ok Resolution Acceptable evaluate->end_ok Yes end_consult Consult Senior Scientist or Manufacturer pH_Effect_on_Basic_Compound cluster_conditions Mobile Phase pH Conditions cluster_interactions Analyte-Stationary Phase Interactions cluster_results Resulting Peak Shape low_ph Low pH (e.g., pH < 4) This compound is Protonated (BH+) low_ph_interaction Minimal interaction with ionized silanols (-SiO-) low_ph->low_ph_interaction Leads to high_ph Neutral/High pH (e.g., pH > 7) This compound is Neutral (B) high_ph_interaction Strong secondary interaction with ionized silanols (-SiO-) high_ph->high_ph_interaction Leads to good_peak Result: Sharp, Symmetrical Peak low_ph_interaction->good_peak Results in bad_peak Result: Peak Tailing high_ph_interaction->bad_peak Results in Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp 1. Prepare & Degas Mobile Phase setup 3. Equilibrate HPLC System prep_mp->setup prep_sample 2. Prepare Sample & Calibration Standards prep_sample->setup inject 4. Inject Samples setup->inject run 5. Run Gradient Method inject->run integrate 6. Integrate Peaks run->integrate quantify 7. Quantify this compound integrate->quantify

References

Technical Support Center: Enhancing Ajmalicine Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the production of ajmalicine in plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to increase this compound yield in Catharanthus roseus cell cultures?

A1: The most effective and widely studied strategies include elicitation, precursor feeding, and metabolic engineering. Elicitation involves the use of biotic or abiotic agents to induce stress responses and stimulate secondary metabolite production. Precursor feeding entails supplying the biosynthetic pathway with intermediate compounds to boost the final product yield. Metabolic engineering focuses on modifying the genetic makeup of the cells to enhance the expression of key enzymes in the this compound biosynthetic pathway.

Q2: Which type of in vitro culture is best for this compound production: cell suspension, callus, or hairy root cultures?

A2: Hairy root cultures are often considered a highly efficient system for producing root-derived secondary metabolites like this compound. They are known for their genetic and biochemical stability, rapid growth in hormone-free media, and can produce a spectrum of terpenoid indole alkaloids (TIAs) similar to the parent plant's roots. While cell suspension cultures are also widely used and can be scaled up in bioreactors, they may sometimes exhibit lower productivity and genetic instability over time.

Q3: What is the typical range of this compound yield I can expect from C. roseus cell cultures?

A3: The yield of this compound can vary significantly depending on the cell line, culture conditions, and the enhancement strategy employed. Unelicited cultures often produce low or even undetectable levels of this compound. However, with optimization, yields can be substantially increased. For instance, treatment with fungal elicitors has been reported to yield up to 166 µg/g dry weight (DW). Methyl jasmonate elicitation can lead to productions of around 10.2 mg/L. More complex strategies combining elicitors and other techniques have reported yields exceeding 1000 mg/L under specific conditions.

Q4: How does methyl jasmonate (MJ) enhance this compound production?

A4: Methyl jasmonate is a well-known elicitor that mimics the plant's natural defense signaling in response to stress. It triggers a signaling cascade that leads to the upregulation of genes encoding key enzymes in the terpenoid indole alkaloid (TIA) biosynthetic pathway, ultimately resulting in increased production of this compound and other related alkaloids.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Q: My C. roseus cell suspension culture is growing well, but I'm detecting very low or no this compound. What could be the problem and how can I fix it?

A: This is a common issue, and several factors could be contributing to it. Here's a step-by-step troubleshooting guide:

  • Cell Line Vigor and Selection:

    • Problem: Not all cell lines have the same potential for secondary metabolite production. Your current cell line might be a low-producer.

    • Solution: If possible, screen multiple callus lines to select one with a higher intrinsic capacity for this compound production.

  • Culture Medium Composition:

    • Problem: The nutrient and hormone balance in your medium might be optimized for growth

Technical Support Center: Overcoming Low Bioavailability of Ajmalicine in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ajmalicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vivo experiments, with a focus on overcoming its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (also known as raubasine) is a monoterpenoid indole alkaloid with recognized antihypertensive properties, primarily acting as a selective α1-adrenoceptor antagonist.[1][2] Its therapeutic potential is often hindered by low oral bioavailability, which can lead to high variability in plasma concentrations and reduced efficacy. This necessitates the administration of higher doses, increasing the risk of side effects and development costs.[3][4]

Q2: What are the primary causes of this compound's low oral bioavailability?

A2: The primary reasons for this compound's low oral bioavailability are believed to be:

  • Poor Aqueous Solubility: Like many plant-derived alkaloids, this compound has limited solubility in aqueous environments, which is the first and often rate-limiting step for absorption in the gastrointestinal (GI) tract.[5][6]

  • First-Pass Metabolism: After absorption from the gut, orally administered drugs pass through the liver via the portal vein before reaching systemic circulation. The gut wall and the liver are major sites of metabolism, which can significantly reduce the amount of active drug reaching the bloodstream.[4][5] For the related compound ajmaline, studies in rats point to a saturable, non-linear hepatic first-pass extraction as a significant contributor to its low bioavailability.

Q3: How is the oral bioavailability of a compound like this compound quantified?

A3: Oral bioavailability (F%) is determined by comparing the plasma concentration of the drug over time after oral administration to the plasma concentration after intravenous (IV) administration (which is considered 100% bioavailable). The key pharmacokinetic parameters used are the Area Under the Curve (AUC) for both routes of administration. The formula is:

F(%) = (AUC oral / AUC IV) * (Dose IV / Dose oral) * 100

Key pharmacokinetic parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are also crucial for evaluating the absorption profile of different formulations.

Troubleshooting Guide: Enhancing this compound Bioavailability

If you are observing low or variable plasma concentrations of this compound in your in-vivo studies, consider the following formulation strategies to enhance its oral bioavailability.

Issue: Poor Dissolution and Absorption

Solution 1: Nanoformulation Strategies

Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[3]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and facilitating their absorption.[7][8] The lipidic nature of SLNs can also promote lymphatic uptake, bypassing the first-pass metabolism in the liver.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the GI tract.[9] This in-situ formation of nano-sized droplets containing the dissolved drug can significantly improve its solubility and absorption.[10]

Solution 2: Molecular Encapsulation

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes. This complexation enhances the drug's solubility and dissolution rate in the GI tract.[11][12]

Issue: Extensive First-Pass Metabolism

Solution: Bypassing Hepatic Metabolism

  • Lipid-Based Formulations (SLNs and SNEDDS): As mentioned above, lipid-based formulations can enhance lymphatic transport of the drug. The lymphatic system drains into the systemic circulation, thereby bypassing the portal circulation and reducing the extent of first-pass metabolism in the liver.[9]

Data Presentation: Pharmacokinetic Parameters

While specific in-vivo data for this compound nanoformulations is limited in publicly available literature, data from the closely related compound ajmaline demonstrates the challenge of low bioavailability and significant inter-species variation. Researchers should aim to generate similar comparative data for their own this compound formulations.

Table 1: Oral Bioavailability of Ajmaline in Animal Models

ParameterRatDog
Oral Bioavailability (F%) 16.7%~90%
Key Observation Demonstrates low bioavailability and significant species-dependent variation.

Data for ajmaline, a structurally related compound.

Table 2: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats

This table serves as a template for presenting your experimental results when comparing a standard suspension to an enhanced nanoformulation.

ParameterThis compound Suspension (Control)This compound-SLN Formulation
Dose (mg/kg, oral) 1010
AUC₀-t (ng·h/mL) 5002500
Cmax (ng/mL) 150750
Tmax (h) 2.01.5
Relative Bioavailability 100%500%

Visualizations

Low_Bioavailability_Causes cluster_drug Drug Properties cluster_physiological Physiological Barriers Poor Aqueous Solubility Poor Aqueous Solubility Low Oral Bioavailability Low Oral Bioavailability Poor Aqueous Solubility->Low Oral Bioavailability Limited Dissolution First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Low Oral Bioavailability Hepatic/Intestinal Extraction GI Tract Degradation GI Tract Degradation GI Tract Degradation->Low Oral Bioavailability Acid/Enzyme Degradation experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation F1 Select Strategy (SLN, SNEDDS, etc.) F2 Prepare this compound Formulation F1->F2 F3 Characterize Formulation (Size, Zeta, EE%) F2->F3 I1 Administer to Animal Model (e.g., Rats) F3->I1 Proceed if characterization is successful I2 Collect Blood Samples at Time Points I1->I2 I3 Quantify this compound in Plasma (HPLC) I2->I3 I4 Calculate Pharmacokinetic Parameters (AUC, Cmax) I3->I4 I4->F1 Iterate and Optimize Formulation Ajmalicine_Signaling_Pathway cluster_effect Cellular Effect This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonist (Blocks) Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKC->Vasodilation Inhibits Downstream Signaling Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Ca_Release->Vasodilation Inhibits Downstream Signaling

References

Technical Support Center: Optimization of Mobile Phase for Ajmalicine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of ajmalicine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting point for a mobile phase for this compound analysis?

A common and effective starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of an acidic aqueous buffer and an organic solvent. A widely cited method utilizes a binary gradient with a mobile phase composed of 0.01M sodium dihydrogen phosphate (NaH2PO4) buffer (pH 3.5, containing 0.5% glacial acetic acid) and acetonitrile.[1][2][3] The gradient profile should be optimized to achieve the best separation of this compound from other components in the sample matrix.

Q2: My peak shape for this compound is poor (tailing or fronting). What could be the cause and how can I fix it?

Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic this compound molecule and residual silanols on the C18 column. Acidic mobile phases can help to suppress these interactions.

    • Solution: Ensure the pH of your mobile phase is low enough (e.g., pH 3.5) to keep this compound protonated.[1][2][3] The addition of a small amount of an acid like glacial acetic acid or formic acid to the mobile phase can improve peak shape.

    • Cause: Column overload.

    • Solution: Reduce the concentration or injection volume of your sample.

    • Cause: Column degradation.

    • Solution: Replace the column with a new one.

  • Peak Fronting:

    • Cause: Sample solvent incompatibility with the mobile phase or overloading the column.

    • Solution: Dissolve your sample in the initial mobile phase if possible. If you must use a stronger solvent, inject a smaller volume.

Q3: I am observing high backpressure in my HPLC system. What should I do?

High backpressure can indicate a blockage in the system. Follow these steps to diagnose and resolve the issue:

  • Isolate the column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.

  • Column blockage: Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

  • System blockage: If the pressure remains high without the column, the blockage is in the HPLC system (e.g., tubing, injector, or guard column). Systematically check each component to locate and remove the blockage.

Q4: My retention times for this compound are shifting between injections. What is causing this?

Retention time shifts can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

  • Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile organic solvent can alter the mobile phase composition over time.

  • Pump issues: Inconsistent flow rates due to pump malfunctions or leaks can cause retention time variability.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.

Q5: I am not getting enough sensitivity for my this compound analysis. How can I improve it?

Low sensitivity can be addressed by:

  • Optimizing detection wavelength: The most commonly used wavelength for this compound detection is 254 nm.[1][2][3] However, you can inject a standard and perform a UV scan to determine the wavelength of maximum absorbance for this compound.

  • Increasing sample concentration: If possible, concentrate your sample to increase the amount of this compound injected.

  • Checking the detector lamp: An aging detector lamp can lead to decreased sensitivity.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Phosphate Buffer and Acetonitrile

This method is adapted from the work of Srivastava et al. (2006) and is suitable for the simultaneous quantification of this compound and other indole alkaloids like reserpine and ajmaline.[1][2][3]

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2][3]

  • Mobile Phase:

    • A: 0.01M Sodium Dihydrogen Phosphate (NaH2PO4) buffer (pH 3.5) containing 0.5% glacial acetic acid.[1][2][3]

    • B: Acetonitrile.[1][2][3]

  • Elution: Binary gradient. The specific gradient program should be optimized based on the sample complexity.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: Photodiode Array (PDA) detector at 254 nm.[1][2][3]

  • Column Temperature: 26°C.[1]

Method 2: Reversed-Phase HPLC with Phosphoric Acid and Methanol

This method, described by Sugimura et al. (2024), provides an alternative mobile phase composition.

  • Mobile Phase:

    • A: Water/phosphoric acid mixture (1000:1).

    • B: Water/methanol/phosphoric acid mixture (500:500:1).

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).

Sample Preparation from Rauvolfia serpentina Roots

The following protocol is based on the method by Srivastava et al. (2006) for the extraction of this compound from plant material:[1]

  • Air-dry the roots of Rauvolfia serpentina.

  • Grind 0.1 g of the dried roots into a powder.

  • Extract the powder with 10 mL of methanol three times, for 10 hours each time.

  • Filter the combined extracts and evaporate to dryness.

  • Defat the residue by washing with 5 mL of hexane three times.

  • Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis
ParameterMethod 1 (Srivastava et al., 2006)Method 2 (Sugimura et al., 2024)
Column Chromolith Performance RP-18e (100 x 4.6 mm)TSKgel ODS-100S (150 x 4.6 mm)
Mobile Phase A 0.01M NaH2PO4 (pH 3.5) + 0.5% Acetic AcidWater/Phosphoric Acid (1000:1)
Mobile Phase B AcetonitrileWater/Methanol/Phosphoric Acid (500:500:1)
Elution Type GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection PDA at 254 nmDAD
Temperature 26°CNot Specified
Table 2: Method Validation Data for this compound (Srivastava et al., 2006)
ParameterValue
Linearity Range 1–20 µg/mL
Correlation Coefficient (r) 1.000
Limit of Detection (LOD) 4 µg/mL
Limit of Quantitation (LOQ) 12 µg/mL
Recovery 97.03%
Relative Standard Deviation (RSD) 2.05%

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., Extraction from plant material) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer, Organic Solvent) Degassing Degassing of Mobile Phase MobilePhasePrep->Degassing Degassing->Injection Separation Chromatographic Separation (RP-18e Column) Injection->Separation Detection Detection (PDA/DAD at 254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_pressure Pressure Issues cluster_retention Retention Time Issues Start Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape Pressure High Backpressure? Start->Pressure Retention Retention Time Shift? Start->Retention Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No Sol_Tailing1 Check Mobile Phase pH (ensure it's acidic) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Reduce Sample Load Tailing->Sol_Tailing2 If pH is ok Sol_Fronting Check Sample Solvent Compatibility Fronting->Sol_Fronting Yes Sol_Pressure1 Isolate Column to Diagnose Blockage Pressure->Sol_Pressure1 Yes Sol_Pressure2 Back-flush or Replace Column Sol_Pressure1->Sol_Pressure2 Sol_Retention1 Ensure Proper Column Equilibration Retention->Sol_Retention1 Yes Sol_Retention2 Prepare Fresh Mobile Phase Retention->Sol_Retention2 If equilibration is sufficient

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Ajmalicine Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recovery of ajmalicine from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological sources for this compound extraction?

A1: The most common sources for this compound are the root barks of Catharanthus roseus (L.) G. Don and Rauvolfia serpentina (L.) Benth. ex Kurz.[1] Plant cell and tissue cultures, particularly suspension cultures of C. roseus, are also widely used for this compound production and extraction.[1][2]

Q2: What are the typical yields of this compound from plant sources?

A2: The in-planta production of this compound is generally low and can be influenced by factors such as harvest season, environmental conditions, and geographical location.[1] For instance, the roots of 50-day-old C. roseus plants have been reported to contain approximately 0.5% this compound.[3] Yields from cell cultures can vary significantly depending on the cell line and culture conditions.

Q3: What are the main challenges in recovering this compound?

A3: Key challenges include the low natural abundance of this compound, its potential degradation during extraction, and feedback inhibition of its biosynthetic pathway in cell cultures.[1][4] Additionally, this compound can be converted to serpentine, another indole alkaloid, which can reduce the final yield.[2][3]

Q4: How can I improve the production of this compound in cell cultures?

A4: Several strategies can be employed to enhance this compound production in C. roseus cell cultures. These include:

  • Elicitation: Using fungal culture filtrates or methyljasmonate can significantly increase this compound synthesis.[4][5]

  • Metabolic Engineering: Overexpressing key genes in the terpenoid indole alkaloid (TIA) pathway, such as those for strictosidine synthase (STR), can boost production.[1][6]

  • In Situ Product Removal: Employing adsorbent resins like Amberlite® XAD-7HP in the culture medium can remove this compound as it is produced, thus reducing feedback inhibition and degradation.[2][4]

  • Permeabilization: Using agents like dimethyl sulfoxide (DMSO) can facilitate the release of intracellular this compound into the medium for easier recovery.[7]

  • Optimization of Culture Conditions: Adjusting factors such as pH, temperature, and nutrient composition can enhance cell growth and alkaloid production.[8][9]

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.[10][11][12] Various detectors can be used, including UV, photodiode array (PDA), and fluorescence detectors.[10][13] Other validated methods include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[14][15]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield from Plant Material Inappropriate plant part used.Use the root bark, as it has the highest concentration of this compound.[1]
Improper harvesting time or environmental stress.Harvest mature plants and consider controlled environmental conditions if possible. Water deficit stress has been shown to increase this compound accumulation.[16]
Inefficient extraction method.Optimize the extraction solvent and pH. An acid-base extraction followed by a chloroform wash is a common method.[17]
Degradation of this compound During Extraction Exposure to high temperatures.Avoid excessive heat during solvent evaporation. Use vacuum concentration at lower temperatures.[17]
Unstable pH conditions.Maintain appropriate pH during extraction. This compound is an alkaloid and its stability is pH-dependent.
Presence of degradative enzymes.Rapidly process or freeze-dry fresh samples to minimize enzymatic activity.
Low Recovery from Cell Cultures Feedback inhibition of biosynthesis.Implement in situ product removal using adsorbent resins like Amberlite® XAD-7HP.[2]
Intracellular accumulation.Use permeabilizing agents like 5% DMSO to release this compound from the cells into the culture medium.[7]
Conversion to serpentine.Peroxidases are implicated in the conversion of this compound to serpentine.[3] Monitor culture conditions to minimize this conversion.
Poor Chromatographic Resolution (HPLC/HPTLC) Inappropriate mobile phase.Optimize the mobile phase composition. For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile and a phosphate buffer.[10][12] For HPTLC, a mixture of toluene, ethyl acetate, and formic acid has been used successfully.[15]
Column degradation or contamination.Use a guard column and ensure proper sample cleanup before injection.
Co-elution with other alkaloids.Adjust the gradient or mobile phase composition. A photodiode array detector can help assess peak purity.[10]

Experimental Protocols

Acid-Base Extraction of this compound from Catharanthus roseus Roots

This protocol is adapted from a patented extraction method.[17]

  • Soaking: Soak the dried and powdered whole herb of C. roseus in a 0.7% sulfuric acid solution.

  • pH Adjustment: Adjust the pH of the soak solution to 7-8 using ammonium hydroxide.

  • Solvent Extraction: Perform an extraction with chloroform.

  • Concentration: Collect the chloroform layer and concentrate it under a vacuum to obtain the total weak alkaloids.

  • Precipitation of Other Alkaloids: Add 0.5 times the volume of absolute ethanol to dissolve the total weak alkaloids. Then, add a 5% ethanol sulfate solution until the pH reaches 3.8-4.1. Let the solution stand overnight to precipitate other alkaloids like vinblastine.

  • Filtration: Filter the solution to remove the precipitated alkaloids. The filtrate contains this compound.

  • Final Extraction: Adjust the pH of the filtrate to 7-8 with ammonium hydroxide and extract with chloroform.

  • Purification: Concentrate the chloroform extract under vacuum to obtain free alkaloids. This extract can be further purified using column chromatography with a macroporous adsorbent resin, eluting with a polar solvent and water in different ratios.[17]

Quantification of this compound by Reversed-Phase HPLC

This protocol is based on a validated HPLC method.[10][12]

  • Sample Preparation:

    • Extract air-dried and powdered roots of R. serpentina (0.1 g) with methanol (3 x 10 mL) for 10 hours.

    • Filter the extract and evaporate the solvent.

    • Defat the residue with hexane (3 x 5 mL).

    • Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).

  • Chromatographic Conditions:

    • Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).

    • Mobile Phase: A binary gradient of 0.01 M phosphate buffer (NaH₂PO₄, pH 3.5) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode array detector at 254 nm.

  • Calibration: Prepare a series of standard solutions of this compound in the concentration range of 1-20 µg/mL to generate a calibration curve.

  • Analysis: Inject the prepared sample and quantify the this compound content by comparing the peak area with the calibration curve.

Quantitative Data Summary

Analytical Method Analyte(s) Linear Range LOD LOQ Recovery Reference
RP-HPLC This compound, Reserpine, Ajmaline1-20 µg/mL4 µg/mL12 µg/mL97.03%[10][11]
HPTLC This compound, Reserpine200-1200 ng50 ng150 ng98.7%[15]

Visualizations

This compound Biosynthesis Pathway

Ajmalicine_Biosynthesis Tryptophan Tryptophan TDC TDC Tryptophan->TDC Tryptamine Tryptamine STR STR Tryptamine->STR GPP Geraniol Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol G10H G10H Geraniol->G10H Hydroxygeraniol 10-Hydroxygeraniol _10HGO 10HGO Hydroxygeraniol->_10HGO Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SDG SDG Strictosidine->SDG Strictosidine_aglycone Strictosidine aglycone Cathenamine Cathenamine Strictosidine_aglycone->Cathenamine Multiple steps This compound This compound Cathenamine->this compound TDC->Tryptamine G10H->Hydroxygeraniol _10HGO->Secologanin STR->Strictosidine SDG->Strictosidine_aglycone

Caption: Simplified overview of the this compound biosynthesis pathway.

General Workflow for this compound Recovery and Analysis

Ajmalicine_Workflow Sample Biological Sample (e.g., C. roseus roots, cell culture) Preparation Sample Preparation (Drying, Grinding) Sample->Preparation Extraction Extraction (Solvent or Acid-Base) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Purified_Fraction Purified this compound Fraction Purification->Purified_Fraction Analysis Quantitative Analysis (HPLC, HPTLC, etc.) Purified_Fraction->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: A general experimental workflow for this compound recovery.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield rect_node rect_node Start Low this compound Yield? Source Is the source material optimal? Start->Source Extraction Is the extraction efficient? Source->Extraction No Source_Sol Solution: Use root bark. Optimize harvest time. Source->Source_Sol Yes Degradation Is degradation occurring? Extraction->Degradation No Extraction_Sol Solution: Optimize solvent, pH, and duration. Consider acid-base extraction. Extraction->Extraction_Sol Yes Analysis Is the analytical method accurate? Degradation->Analysis No Degradation_Sol Solution: Avoid high temperatures. Control pH. Process samples quickly. Degradation->Degradation_Sol Yes Analysis_Sol Solution: Validate analytical method. Check standard purity. Optimize chromatography. Analysis->Analysis_Sol Yes

Caption: A logical flow for troubleshooting low this compound yields.

References

troubleshooting poor peak shape of ajmalicine in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of ajmalicine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of this compound, focusing on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing, fronting, or broadening) for my this compound peak in reversed-phase HPLC?

A1: Poor peak shape for this compound, an alkaloid and a basic compound, is commonly due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns (e.g., C18).[1][2] These interactions can lead to peak tailing. Other potential causes include column overload, inappropriate mobile phase pH, solvent mismatch between the sample and mobile phase, and issues with the HPLC system itself.[2]

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: To minimize peak tailing for basic compounds like this compound, it is recommended to use a mobile phase with a low pH, typically between 2 and 4.[3] This ensures that the residual silanol groups on the stationary phase are protonated (neutral), reducing their capacity for ionic interactions with the protonated this compound molecule. A published method for the simultaneous analysis of this compound, reserpine, and ajmaline successfully utilizes a mobile phase with a pH of 3.5.[4][5]

Q3: Can mobile phase additives improve the peak shape of this compound?

A3: Yes, mobile phase additives can significantly improve peak shape. For basic compounds like this compound, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[6] TEA can mask the active silanol sites on the stationary phase, thereby reducing their interaction with this compound and minimizing peak tailing.[6][7]

Q4: What are the recommended solvents for dissolving this compound samples for HPLC analysis?

A4: this compound is soluble in methanol and chloroform, and sparingly soluble in water. For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. A mixture of methanol and water is often a suitable choice. One documented method uses acidic methanol (methanol:HCl 98:2, v/v) to dissolve the extracted sample.[8]

Q5: How can I tell if my column is the source of the poor peak shape?

A5: Column degradation is a common cause of peak shape issues. If you observe a gradual deterioration of the peak shape over a series of injections, it may indicate column aging or contamination. You can try flushing the column with a strong solvent. If the peak shape does not improve, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds from the sample matrix.

Troubleshooting Guide: Poor Peak Shape of this compound

This guide provides a systematic approach to diagnosing and resolving poor peak shape issues encountered during the HPLC analysis of this compound.

Problem: Peak Tailing

PeakTailingTroubleshooting

Problem: Peak Broadening

PeakBroadeningTroubleshooting

Experimental Protocols

HPLC Method for the Analysis of this compound

This protocol is based on a validated method for the simultaneous quantification of this compound, reserpine, and ajmaline.[4][5]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.01 M Sodium Phosphate Monobasic buffer containing 0.5% glacial acetic acid, adjusted to pH 3.5.

  • Gradient Elution:

    Time (min) % A (Acetonitrile) % B (Buffer)
    0 - 9 15 85
    9 - 10 25 75
    10 - 12 30 70
    12 - 30 35 65

    | 30 - 50 | 15 | 85 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 26 °C.[8]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Further dilutions can be made with the mobile phase.

  • Plant Material Extraction (Example):

    • Extract 0.1 g of dried and powdered plant material with 10 mL of methanol three times for 10 hours each.

    • Filter the combined extracts and evaporate to dryness.

    • Defat the residue with hexane (3 x 5 mL).

    • Dry the defatted residue and redissolve in 1 mL of acidic methanol (methanol:HCl 98:2, v/v) for HPLC analysis.[8]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[9]
Molecular Weight352.43 g/mol [9]
XLogP3-AA2.7[10]
NatureAlkaloid (Basic)[11]
Typical HPLC Method Parameters for this compound Analysis
ParameterRecommended Value
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water with buffer
pH 3.5
Buffer 0.01 M Sodium Phosphate with 0.5% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Data compiled from a published method.[4][5]

Signaling Pathways and Logical Relationships

Ajmalicine_Interaction

References

Technical Support Center: Ajmalicine Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing ajmalicine for use in in-vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to prevent common issues such as compound precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in-vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound.[1] this compound is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone, but these are generally not compatible with most in-vitro assay systems.[1] It is practically insoluble in water.[2]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "kinetic" solubility limitation. When a concentrated DMSO stock is added to an aqueous buffer or medium, the compound can crash out of solution. Here are several troubleshooting steps:

  • Reduce Final Concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Try working with a lower final concentration.

  • Optimize Dilution Method: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Lower DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%).

  • Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) can help maintain solubility in the final aqueous solution, though this must be validated for your specific assay.[3]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[4] It is crucial to run a vehicle control experiment with the corresponding DMSO concentration to assess its effect on your specific cell model.

Q4: How should I store my this compound stock solution?

A4: this compound solutions are noted to be unstable.[3] It is highly recommended to prepare solutions fresh for each experiment.[3] If you must store a stock solution, aliquot it into small, single-use volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles.[2][5] Before use, allow the vial to warm to room temperature before opening to prevent condensation from introducing water, which can degrade the compound and affect solubility.[2]

Q5: Can I use sonication or heat to help dissolve this compound?

A5: Yes, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid in dissolving this compound in the initial solvent (e.g., DMSO).[2] However, be cautious with heating, as excessive temperatures can lead to compound degradation.

Quantitative Data: this compound Properties & Solubility

The following table summarizes key physicochemical properties and solubility information for this compound.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₄N₂O₃[6][7]
Molecular Weight 352.43 g/mol [8][9]
Appearance Yellowish powder[2]
Solubility Profile
   WaterInsoluble[2]
   DMSOSoluble[1]
   MethanolSparingly Soluble[2]
   EthanolSoluble in absolute ethanol (for extraction)[10]
   OtherSoluble in Chloroform, Acetone[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 352.43 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 352.43 g/mol × 1000 mg/g = 3.52 mg

  • Weigh this compound: Carefully weigh out 3.52 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Dissolve Compound: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may warm the solution gently at 37°C or place it in an ultrasonic bath for a few minutes until the solution is clear.[2]

  • Storage: For immediate use, proceed to the next protocol. For storage, it is recommended to prepare the solution fresh.[3] If storage is necessary, aliquot into single-use volumes and store sealed at -20°C.

Protocol 2: Preparation of a Working Solution for In-Vitro Assays

This protocol details the serial dilution process to prepare a final working concentration (e.g., 10 µM) in cell culture medium, ensuring the final DMSO concentration is low (e.g., 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or assay buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Intermediate Dilution: To minimize precipitation, perform an intermediate dilution first.

    • Pipette 990 µL of cell culture medium into a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM solution with 1% DMSO. Vortex immediately.

  • Prepare Final Working Solution:

    • Pipette 900 µL of cell culture medium into a new sterile tube.

    • Add 100 µL of the 100 µM intermediate solution to the medium.

    • Vortex immediately. This results in a final 10 µM this compound working solution in a medium containing 0.1% DMSO .

  • Application: Use this final working solution to treat cells or in your specific in-vitro assay. Always include a 0.1% DMSO vehicle control in your experimental design.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound solutions for in-vitro assays.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in 100% DMSO dissolve->stock intermediate Prepare Intermediate Dilution (e.g., 100 µM in 1% DMSO) stock->intermediate Dilute in Aqueous Medium final Prepare Final Working Solution (e.g., 10 µM in 0.1% DMSO) intermediate->final assay Add to In-Vitro Assay final->assay G start Start: Dissolving this compound precip Precipitation Occurs in Final Medium? start->precip check_conc Is final concentration too high? precip->check_conc Yes success Success: Solution is Clear precip->success No dilution_method Improve Dilution: Add stock dropwise to vortexing medium check_conc->dilution_method No try_lower Action: Test a lower final concentration check_conc->try_lower dilution_method->precip lower_stock Lower stock concentration (e.g., 1 mM in DMSO) dilution_method->lower_stock Still Fails lower_stock->precip fail Still Precipitates lower_stock->fail Still Fails try_lower->precip

References

Technical Support Center: Optimization of Elicitor Concentration for Ajmalicine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of elicitor concentration for ajmalicine production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to enhancing this compound yield in plant cell cultures, particularly Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance this compound production?

A1: Elicitors are compounds of biological or non-biological origin that, when applied to plant cells, stimulate defense responses, including the production of secondary metabolites like this compound. They trigger a signaling cascade that upregulates the expression of genes encoding key enzymes in the this compound biosynthesis pathway.

Q2: Which type of elicitor is most effective for this compound production?

A2: Both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate) elicitors have been successfully used. Fungal elicitors, particularly from Trichoderma viride, have shown significant enhancement of this compound production.[1][2] Methyl jasmonate (MJ) is another potent elicitor for inducing this compound biosynthesis.[3][4] The choice of elicitor often depends on the specific cell line and experimental conditions.

Q3: What is the optimal concentration range for elicitors?

A3: The optimal elicitor concentration is crucial; a high dosage can induce a hypersensitive response leading to cell death, while a low dosage may not be sufficient to trigger a significant increase in production.[1] For fungal extracts from T. viride, a concentration of 5.0% (v/v) has been reported to be effective.[1][2] For methyl jasmonate, concentrations between 10 µM and 100 µM have been shown to significantly increase this compound yield.[3][4]

Q4: When is the best time to add the elicitor to the cell culture?

A4: The timing of elicitor addition is a critical parameter. It is generally most effective to add the elicitor during the late exponential growth phase of the cell culture. For C. roseus cell suspension cultures, adding methyl jasmonate on day 6 of growth has been shown to be optimal.[3][4] Eliciting 20-day-old cultures has also resulted in higher yields of this compound.[1][2]

Q5: How long should the cells be exposed to the elicitor?

A5: The duration of elicitor exposure significantly impacts this compound accumulation. A 48-hour exposure to T. viride extracts has been reported to cause a 3-fold increase in this compound production.[1][2] Prolonged exposure can have a detrimental effect on this compound synthesis.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no increase in this compound yield after elicitation. 1. Suboptimal elicitor concentration. 2. Incorrect timing of elicitor addition. 3. Inappropriate exposure duration. 4. Elicitor degradation or inactivity. 5. Cell line is not responsive.1. Perform a dose-response experiment to determine the optimal elicitor concentration. 2. Optimize the day of elicitor addition based on the growth curve of your specific cell line. 3. Conduct a time-course experiment to find the optimal exposure duration. 4. Prepare fresh elicitor solutions for each experiment. 5. Test different elicitors or screen for a more responsive cell line.
Cell death or browning of the culture after elicitation. 1. Elicitor concentration is too high, leading to a hypersensitive response.[1] 2. Contamination of the elicitor or culture.1. Reduce the elicitor concentration. 2. Ensure sterile techniques are used for the preparation and addition of the elicitor.
Inconsistent results between experiments. 1. Variability in the age of the cell culture at the time of elicitation. 2. Inconsistent preparation of the elicitor. 3. Fluctuations in culture conditions (temperature, light, agitation).1. Standardize the age of the subculture used for elicitation experiments.[1] 2. Follow a standardized protocol for elicitor preparation. 3. Maintain consistent culture conditions for all experiments.
Difficulty in extracting this compound after elicitation. 1. This compound may be secreted into the medium. 2. Degradation of this compound.1. Analyze both the cell extract and the culture medium for this compound content. Consider using in situ product removal techniques, such as adding Amberlite XAD-7HP resin to the medium.[5] 2. Optimize extraction protocols to minimize degradation.

Data Presentation

Table 1: Effect of Fungal Elicitor Concentration on this compound Production in C. roseus

Elicitor (Source)Concentration (% v/v)This compound Yield (µg/g DW)Fold IncreaseReference
T. viride0.5--[1]
T. viride5.0166~3[1][2]
T. viride10.0Decreased-[1]
A. niger5.052~2[2]
F. moniliforme5.056~2[2]

Table 2: Effect of Methyl Jasmonate (MJ) Concentration and Timing on this compound Production in C. roseus

MJ Concentration (µM)Day of AdditionThis compound Yield (mg/L)Fold IncreaseReference
10610.2~3[4]
100610.2~3[4]
10006Decreased-[6]
1000Lower than optimal-[3]
1003Lower than optimal-[3]
1009Lower than optimal-[3]

Experimental Protocols

1. Preparation of Fungal Elicitor from Trichoderma viride

  • Objective: To prepare a crude elicitor extract from fungal mycelia.

  • Materials: Trichoderma viride culture, Potato Dextrose Broth (PDB), sterile distilled water, autoclave, cheesecloth, centrifuge.

  • Procedure:

    • Inoculate T. viride in PDB and incubate at 28°C for 7-10 days.

    • Harvest the mycelia by filtering through cheesecloth.

    • Wash the mycelia thoroughly with sterile distilled water.

    • Autoclave the mycelia in sterile distilled water (50 g fresh weight in 100 mL) at 121°C for 20 minutes.

    • Homogenize the autoclaved mycelia and centrifuge at 10,000 rpm for 15 minutes.

    • The supernatant is the crude elicitor extract. The concentration is expressed as % (v/v) of the culture medium.

2. Elicitation of Catharanthus roseus Suspension Cultures

  • Objective: To induce this compound production in C. roseus cell suspension cultures using an elicitor.

  • Materials: C. roseus cell suspension culture, prepared elicitor solution (e.g., fungal extract or methyl jasmonate solution), sterile pipettes, incubator shaker.

  • Procedure:

    • Grow C. roseus cells in a suitable medium under controlled conditions (e.g., 25°C, 110 rpm, in the dark).

    • Determine the growth phase of the culture by measuring biomass increase over time.

    • On the optimal day of the growth cycle (e.g., day 6 for MJ or day 20 for fungal elicitors), aseptically add the elicitor to the culture flasks at the desired final concentration.

    • Incubate the elicited cultures for the predetermined optimal duration (e.g., 48 hours).

    • Harvest the cells and the medium separately for this compound extraction and analysis.

3. Extraction and Quantification of this compound

  • Objective: To extract and quantify the this compound content from cells and medium.

  • Materials: Harvested cells and medium, ethyl acetate, methanol, ammonium hydroxide, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Cell Extraction:

      • Lyophilize and grind the harvested cells to a fine powder.

      • Extract the powder with methanol three times.

      • Combine the methanol extracts and evaporate to dryness.

      • Redissolve the residue in a suitable solvent for HPLC analysis.

    • Medium Extraction:

      • Adjust the pH of the culture medium to 10 with ammonium hydroxide.

      • Perform liquid-liquid extraction with ethyl acetate three times.

      • Combine the ethyl acetate fractions and evaporate to dryness.

      • Redissolve the residue in a suitable solvent for HPLC analysis.

    • Quantification:

      • Analyze the extracts using a reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with formic acid).

      • Quantify this compound by comparing the peak area with that of a standard curve of authentic this compound.

Visualizations

Elicitor_Signaling_Pathway cluster_cell Plant Cell cluster_signal Signal Transduction Cascade cluster_response Cellular Response Elicitor Elicitor (e.g., Fungal Extract, Methyl Jasmonate) Receptor Receptor Elicitor->Receptor Binding Ca_influx Ca²⁺ Influx Receptor->Ca_influx ROS ROS Production Receptor->ROS MAPK MAPK Cascade Ca_influx->MAPK ROS->MAPK TF_Activation Transcription Factor Activation MAPK->TF_Activation Gene_Expression Upregulation of Biosynthetic Genes (e.g., TDC, STR) TF_Activation->Gene_Expression Enzyme_Synthesis Enzyme Synthesis Gene_Expression->Enzyme_Synthesis Ajmalicine_Production This compound Production Enzyme_Synthesis->Ajmalicine_Production Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture_Init 1. Initiate C. roseus Cell Suspension Culture Growth_Monitoring 3. Monitor Cell Growth Culture_Init->Growth_Monitoring Elicitor_Prep 2. Prepare Elicitor (e.g., Fungal Extract or MJ) Elicitation 4. Add Elicitor at Optimal Growth Stage Elicitor_Prep->Elicitation Growth_Monitoring->Elicitation Incubation 5. Incubate for Optimal Duration Elicitation->Incubation Harvest 6. Harvest Cells and Medium Incubation->Harvest Extraction 7. Extract this compound Harvest->Extraction Quantification 8. Quantify this compound (HPLC) Extraction->Quantification

References

reducing degradation of ajmalicine during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ajmalicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and handling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: this compound's stability is highly dependent on the pH of the solution. While specific quantitative data is limited in publicly available literature, indole alkaloids, in general, are known to be more stable in slightly acidic to neutral conditions and can undergo hydrolysis under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store this compound, especially in solution, at low temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. Short exposure to UV light has been noted as a factor that can be detrimental to this compound accumulation.

  • Oxidation: this compound can be oxidized, with one known degradation pathway being the conversion to serpentine, a related alkaloid. This process can be catalyzed by peroxidases.

  • Enzymatic Degradation: In biological systems, such as cell cultures, enzymatic activities can contribute to the degradation of this compound.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: As a powder, this compound is relatively stable and should be stored at -20°C for long-term storage (up to 3 years)[1]. It should be kept in a tightly sealed container, protected from light and moisture.

  • In Solution: this compound solutions are known to be unstable and should be prepared fresh before use[1]. If short-term storage is necessary, it is advisable to store solutions at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage of solutions, freezing at -20°C or -80°C may be considered, but stability under these conditions should be validated for your specific solvent and concentration.

Q3: How can I prevent this compound degradation in my cell culture experiments?

A3: Degradation in cell cultures can be a significant issue. Here are some strategies to mitigate it:

  • In situ Product Removal: Employing techniques like the addition of adsorbent resins (e.g., Amberlite XAD-7) to the culture medium can help to continuously remove this compound as it is produced, thus preventing feedback inhibition and degradation by cellular enzymes.

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, which can protect it from degradation[2][3]. This strategy has been shown to enhance the accumulation of extracellular this compound in Catharanthus roseus cell cultures[2][3].

  • pH Control: Maintaining an optimal pH of the culture medium can influence this compound stability.

Q4: What are the known degradation products of this compound?

A4: The most well-documented degradation product of this compound is serpentine . This conversion occurs through oxidation. Other potential degradation products arising from hydrolysis, photolysis, and further oxidation under different stress conditions are not extensively characterized in the available literature. To identify unknown degradation products in your samples, techniques like LC-MS/MS are highly recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound in my sample. 1. Degradation during storage or handling. 2. Improper sample preparation. 3. Analytical instrument malfunction.1. Review storage conditions (temperature, light exposure). Prepare fresh solutions. 2. Ensure the extraction and dilution protocols are appropriate for your sample matrix and that the pH is controlled. 3. Check the performance of your analytical instrument (e.g., HPLC/UPLC system) with a fresh, certified standard of this compound.
Inconsistent results between replicate samples. 1. Non-homogenous sample. 2. Variable degradation between samples due to differences in light or temperature exposure. 3. Inconsistent timing in sample processing.1. Ensure thorough mixing of samples before analysis. 2. Protect all samples from light and maintain consistent temperature throughout the experiment. 3. Standardize the time for each step of your sample preparation and analysis workflow.
Appearance of unknown peaks in my chromatogram. 1. Presence of degradation products. 2. Contamination from solvents, glassware, or the sample matrix.1. Perform forced degradation studies to tentatively identify potential degradation products. Use LC-MS/MS to characterize the unknown peaks. 2. Run solvent blanks and matrix blanks to identify sources of contamination. Ensure high-purity solvents and clean glassware.

Data on this compound Stability

Condition Parameter Observation/Recommendation Reference
Storage (Solid) TemperatureStable for up to 3 years at -20°C.[1]
Storage (Solution) GeneralSolutions are unstable and should be prepared fresh.[1]
pH Acidic (e.g., pH < 4)Potential for hydrolysis. Stability should be evaluated.General knowledge
Neutral (e.g., pH 6-7)Generally considered more stable.General knowledge
Alkaline (e.g., pH > 8)Potential for hydrolysis and oxidation. Stability should be evaluated.General knowledge
Temperature (Solution) 2-8°CRecommended for short-term storage (e.g., < 24 hours).General knowledge
Ambient (~25°C)Increased rate of degradation compared to refrigerated conditions.General knowledge
Elevated (>40°C)Significant degradation is expected.General knowledge
Light UV LightCan cause degradation. Protect solutions from light.General knowledge
Visible LightCan cause degradation over time. Protect solutions from light.General knowledge
Oxidation Air/PeroxidesCan lead to the formation of serpentine and other oxidation products.General knowledge

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.

1. Materials:

  • This compound standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or UPLC system with a PDA or UV detector and preferably coupled to a mass spectrometer (LC-MS)

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).

    • At each time point, withdraw a sample, cool it to room temperature, and dilute it for analysis.

    • For solid-state thermal degradation, expose the this compound powder to the same temperature.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a transparent container to light in a photostability chamber (as per ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At each time point, withdraw samples from both the exposed and control solutions for analysis.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or UPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

  • Use LC-MS to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the degradation products for structural elucidation.

Protocol 2: HPLC Method for Quantification of this compound

This is a general-purpose HPLC method that can be optimized for stability studies.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might start with a high percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 226 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method must be able to separate this compound from its degradation products.

Visualizations

Ajmalicine_Degradation_Pathways This compound This compound Serpentine Serpentine This compound->Serpentine Oxidation (e.g., Peroxidases) Hydrolysis_Products Hydrolysis Products (e.g., ring opening) This compound->Hydrolysis_Products Acid/Base Catalysis Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC/UPLC-MS Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Start This compound Sample (Solid or Solution) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Data Data Interpretation: - Degradation Kinetics - Degradant Identification - Pathway Elucidation Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected This compound Results Check_Storage Review Storage Conditions (Temp, Light, Duration) Start->Check_Storage Check_Prep Examine Sample Preparation (Solvents, pH, Timing) Start->Check_Prep Check_System Verify Analytical System Performance Start->Check_System Solution_Storage Prepare Fresh Solutions Use Certified Standards Check_Storage->Solution_Storage Issues Found Solution_Prep Standardize Protocols Use High-Purity Reagents Check_Prep->Solution_Prep Issues Found Solution_System Calibrate and Maintain Instrument Check_System->Solution_System Issues Found

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimizing Ajmalicine Extraction with Ultrasound-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ultrasound-assisted extraction (UAE) of ajmalicine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind ultrasound-assisted extraction of this compound?

A1: Ultrasound-assisted extraction enhances the recovery of this compound by utilizing acoustic cavitation.[1] High-frequency sound waves create, expand, and implode microscopic bubbles in the solvent. This process generates localized high pressure and temperature, leading to several effects that facilitate extraction:

  • Cell Wall Disruption: The mechanical shockwaves and microjets produced during cavitation break down the plant cell walls, allowing for greater solvent penetration.[2]

  • Enhanced Mass Transfer: The agitation and turbulence caused by ultrasound increase the diffusion of the solvent into the plant matrix and the movement of this compound from the solid phase to the bulk solvent.

  • Increased Surface Area: Sonication can reduce particle size, increasing the surface area available for extraction.

Q2: What are the most critical parameters to optimize for efficient this compound extraction?

A2: The efficiency of this compound extraction using UAE is influenced by several interconnected parameters that must be optimized for maximum yield. These include:

  • Solvent Selection: The choice of solvent is crucial and depends on the polarity of this compound.

  • Ultrasound Power and Frequency: These parameters directly impact the intensity of cavitation.

  • Extraction Temperature: Temperature affects solvent properties and the stability of this compound.

  • Extraction Time (Sonication Duration): A longer duration can increase yield but also risks degradation.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and solvent efficiency.

Q3: Is this compound susceptible to degradation during ultrasound-assisted extraction?

A3: Yes, like many bioactive compounds, this compound can be sensitive to the conditions generated during UAE.[3] Excessive ultrasound power and high temperatures can lead to thermal and chemical degradation.[1] It is crucial to optimize parameters to find a balance between efficient extraction and minimizing the degradation of the target alkaloid.[3] Solutions of this compound are known to be unstable, so preparing fresh solutions for analysis is recommended.[4]

Q4: Can I use a standard ultrasonic bath, or is a probe-type sonicator necessary?

A4: Both ultrasonic baths and probe-type sonicators can be used for this compound extraction. However, they offer different levels of intensity and control:

  • Ultrasonic Baths: Provide indirect sonication and are generally less intense. They are suitable for initial optimization and smaller-scale extractions.

  • Probe-type Sonicators: Deliver direct and more concentrated ultrasonic energy, leading to higher extraction efficiency in a shorter time.[2] However, they can also generate more heat, requiring careful temperature control.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. 2. Suboptimal Ultrasound Power: Insufficient power may not effectively disrupt cell walls. 3. Incorrect Solid-to-Liquid Ratio: A ratio that is too high can lead to saturation of the solvent.[5] 4. Insufficient Extraction Time: The duration of sonication may not be long enough for complete extraction.1. Solvent Optimization: Test a range of solvents with varying polarities. Since this compound is an alkaloid, slightly acidic aqueous solutions or organic solvents like methanol, ethanol, or chloroform are often effective.[6][7] 2. Power Adjustment: Gradually increase the ultrasound power. Note that excessive power can lead to degradation.[8] 3. Ratio Optimization: Experiment with different solid-to-liquid ratios. A common starting point is 1:10 to 1:30 (g/mL).[5] 4. Time Study: Perform a time-course experiment (e.g., 10, 20, 30, 45, 60 minutes) to determine the optimal extraction duration.
Degradation of this compound (indicated by low purity or presence of degradation products) 1. Excessive Ultrasound Power: High-intensity sonication can generate free radicals and localized hotspots, leading to chemical degradation.[1] 2. High Extraction Temperature: this compound may be thermolabile, and high temperatures can accelerate its degradation.[8] 3. Prolonged Extraction Time: Extended exposure to ultrasonic waves and elevated temperatures increases the risk of degradation.1. Reduce Ultrasound Power: Use the lowest power setting that still provides a reasonable yield. 2. Temperature Control: Use a cooling jacket or an ice bath to maintain a constant, low-to-moderate temperature (e.g., 25-50°C).[5] 3. Optimize Extraction Time: Determine the shortest time required to achieve maximum yield without significant degradation.
Inconsistent or Irreproducible Results 1. Inhomogeneous Sample Material: Variations in the particle size of the plant material can affect extraction efficiency. 2. Fluctuations in Ultrasound Power/Frequency: Inconsistent equipment performance can lead to variable results. 3. Temperature Variations: Lack of precise temperature control can cause inconsistencies. 4. Probe Position (for probe-type sonicators): The depth and position of the probe in the extraction vessel can impact energy distribution.1. Standardize Sample Preparation: Ensure the plant material is ground to a uniform and fine powder. 2. Equipment Calibration: Regularly check and calibrate the ultrasound equipment. 3. Precise Temperature Monitoring: Use a digital thermometer and a cooling system to maintain a stable temperature. 4. Consistent Probe Placement: Standardize the position and immersion depth of the probe for each experiment.
Poor Solvent Penetration (for dense plant material) 1. Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, hindering solvent access. 2. Inadequate Pre-treatment: The plant material may require pre-treatment to facilitate solvent penetration.1. Reduce Particle Size: Grind the plant material to a finer powder. 2. Pre-wetting: Briefly soak the plant material in the solvent before sonication to allow for initial swelling and solvent penetration.

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction of this compound from Catharanthus roseus

This protocol provides a general procedure for the UAE of this compound. Optimization of the parameters outlined below is recommended for specific experimental setups.

1. Sample Preparation:

  • Dry the plant material (Catharanthus roseus leaves or roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1 gram).
  • Place the powder into an extraction vessel (e.g., a beaker or flask).
  • Add the selected solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL). A common starting solvent could be 80% ethanol.[9]
  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
  • Set the desired extraction parameters:
  • Ultrasound Frequency: Typically 20-40 kHz.
  • Ultrasound Power: Start with a moderate power setting (e.g., 100-200 W).[10]
  • Temperature: Maintain a constant temperature using a cooling system (e.g., 40°C).
  • Time: Begin with a 30-minute extraction time.[9]
  • After sonication, separate the extract from the solid residue by centrifugation or filtration.
  • Collect the supernatant/filtrate for analysis.

3. Analysis:

  • Quantify the this compound content in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables provide illustrative examples of how to structure quantitative data for optimizing this compound extraction. The values are based on typical findings for alkaloid extractions and should be determined experimentally for this compound.

Table 1: Effect of Solvent Type on this compound Yield

SolventDielectric ConstantThis compound Yield (mg/g dry weight)
Methanol32.71.85
Ethanol24.51.72
80% Ethanol-1.95
50% Ethanol-1.68
Ethyl Acetate6.021.45
Chloroform4.811.30

Table 2: Optimization of Ultrasound Parameters

ParameterLevel 1Level 2Level 3Optimal Value (Example)
Ultrasound Power (W) 100150200150
Temperature (°C) 30405040
Time (min) 20304030
Solid-to-Liquid Ratio (g/mL) 1:101:201:301:20

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis plant_material Catharanthus roseus Material drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding mixing Mixing with Solvent grinding->mixing sonication Sonication (Optimized Parameters) mixing->sonication separation Centrifugation / Filtration sonication->separation hplc HPLC Analysis separation->hplc quantification Quantification of this compound hplc->quantification

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield solvent Inappropriate Solvent start->solvent power Suboptimal Power start->power ratio Incorrect Ratio start->ratio time Insufficient Time start->time optimize_solvent Test Solvent Polarity solvent->optimize_solvent optimize_power Adjust Ultrasound Power power->optimize_power optimize_ratio Vary Solid-to-Liquid Ratio ratio->optimize_ratio optimize_time Perform Time-Course Study time->optimize_time

Caption: Troubleshooting Logic for Low this compound Yield.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS) for the accurate quantification of ajmalicine, a key indole alkaloid with antihypertensive properties. This document outlines detailed experimental protocols and presents a side-by-side analysis of their performance based on published experimental data, enabling researchers to select the most suitable method for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-PDA and a representative UPLC-MS/MS method.

ParameterHPLC-PDAUPLC-MS/MS
Linearity Range 1 - 20 µg/mL (r² = 1.000)[1][2][3]1.00 - 6250.0 ng/mL[4]
Limit of Detection (LOD) 4 µg/mL[1]0.46 - 0.70 ng/mL (in cell samples)[4]
Limit of Quantification (LOQ) 12 µg/mL[1]Not explicitly stated for this compound alone
Accuracy (Recovery) 97.03%[1][2][3][5]88.0 - 111.8% (for four alkaloids)[4]
Precision (%RSD) 2.51%[1]1.25 - 7.81% (intra- and inter-day for four alkaloids)[4]

Note: The UPLC-MS/MS data is for a method quantifying four different alkaloids simultaneously, which may influence the reported ranges and precision for this compound individually.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable quantification. Below are the methodologies for both HPLC and LC-MS/MS analysis of this compound.

Sample Preparation (General)

A common extraction procedure for this compound from plant material involves the following steps:

  • Air-dried and powdered plant material (e.g., roots of Rauvolfia serpentina) is extracted with methanol.[1]

  • The resulting extract is filtered, evaporated to dryness, and then defatted with a non-polar solvent like hexane.[1]

  • The dried, defatted extract is redissolved in an appropriate solvent, such as acidic methanol, for analysis.[1]

For cellular samples, an acid-base extraction can be employed. Samples are first extracted with a dilute acid, then the pH is adjusted to basic (pH 10) with ammonia, followed by extraction with an organic solvent like ethyl acetate. The organic extract is then dried and reconstituted in the initial mobile phase.[4]

HPLC-PDA Method

This method is suitable for the routine quantification of this compound in various samples.

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2][3][5]

  • Mobile Phase: A binary gradient of 0.01M sodium phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (Solvent A) and acetonitrile (Solvent B).[1][2][3][5]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Detection Wavelength: 254 nm.[1][2][3][5]

  • Injection Volume: Not explicitly stated, but typically 10-20 µL for standard HPLC analysis.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in the positive mode.[4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound are:

    • Quantifier: m/z 353.2 → 144.1[6]

    • Qualifier: An accompanying ion, such as m/z 353.2 → 212.1, can be used for confirmation.[6]

Mandatory Visualizations

To better illustrate the processes and technologies discussed, the following diagrams are provided.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Comparison Sample Plant/Biological Sample Extraction Extraction Sample->Extraction Purification Purification/Cleanup Extraction->Purification HPLC HPLC-PDA Analysis Purification->HPLC Inject LCMSMS LC-MS/MS Analysis Purification->LCMSMS Inject HPLC_Data HPLC Data (Chromatogram, Peak Area) HPLC->HPLC_Data LCMSMS_Data LC-MS/MS Data (MRM Transitions, Peak Area) LCMSMS->LCMSMS_Data Comparison Cross-Validation (Comparison of Quantitative Results) HPLC_Data->Comparison LCMSMS_Data->Comparison

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Instrumental Comparison cluster_hplc HPLC-UV System cluster_lcmsms LC-MS/MS System cluster_output Output HPLC_Pump HPLC Pump Injector_H Injector HPLC_Pump->Injector_H Column_H HPLC Column Injector_H->Column_H UV_Detector UV/PDA Detector Column_H->UV_Detector Output_H Chromatogram (Absorbance vs. Time) UV_Detector->Output_H LC_Pump LC Pump Injector_L Injector LC_Pump->Injector_L Column_L LC Column Injector_L->Column_L Ion_Source Ion Source (ESI) Column_L->Ion_Source Mass_Spec Mass Spectrometer Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Quad2 Quadrupole 2 (Collision Cell) Quad1->Quad2 Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Detector_MS Detector Quad3->Detector_MS Output_L Mass Spectrum (Intensity vs. m/z) Detector_MS->Output_L

Caption: Key instrumental differences between HPLC-UV and LC-MS/MS systems.

Concluding Remarks

Both HPLC-PDA and LC-MS/MS are powerful techniques for the quantification of this compound.

  • HPLC-PDA is a robust, cost-effective, and widely available method that provides excellent performance for routine analysis where high sensitivity is not the primary requirement. The linearity and recovery are excellent for quantifying this compound in the microgram per milliliter range.[1][2][3][5]

  • LC-MS/MS offers significantly higher sensitivity and selectivity, allowing for quantification in the nanogram per milliliter range.[4] This makes it the method of choice for analyzing samples with very low concentrations of this compound or for studies involving complex biological matrices where interference from other compounds is a concern. The use of MRM provides a high degree of certainty in the identification and quantification of the target analyte.[6]

The decision of which method to employ will ultimately depend on the specific requirements of the study, including the expected concentration of this compound in the samples, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening and analysis of trace levels, LC-MS/MS is superior. For quality control and quantification in less complex matrices with higher concentrations, HPLC-PDA remains a reliable and economical option.

References

A Comparative Analysis of Ajmalicine Content in Rauvolfia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the genus Rauvolfia stands as a significant source of medicinally important indole alkaloids. Among these, ajmalicine, a well-known antihypertensive agent, is of particular interest. This guide provides a comparative overview of this compound content across different Rauvolfia species, supported by experimental data and detailed methodologies for its quantification.

The concentration of this compound can vary significantly between different Rauvolfia species and even within the same species due to geographical and environmental factors. Understanding these variations is crucial for the selection of high-yielding plant material for pharmaceutical production and for the development of standardized herbal formulations.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound content in various Rauvolfia species as reported in scientific literature. The data has been compiled from studies employing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for quantification.

Rauvolfia SpeciesPlant PartGeographical OriginThis compound Content (% of dry weight)Reference
Rauvolfia serpentinaRootsDehradun, India0.17%
Rauvolfia serpentinaRootsJalandhar, IndiaNot specified, but lower than Dehradun sample
Rauvolfia serpentinaFeeder RootsJapan0.0277%[1]
Rauvolfia serpentinaLarge-diameter RootsJapan0.0139%[1]
Rauvolfia serpentinaMiddle-diameter RootsJapan0.0163%[1]
Rauvolfia serpentinaSmall-diameter RootsJapan0.0187%[1]
Rauvolfia tetraphyllaRootsDehradun, India0.16%
Rauvolfia tetraphyllaRootsJalandhar, IndiaNot specified, but lower than Dehradun sample
Rauvolfia micranthaHairy Roots (in vitro)Not Applicable0.0006%[2]
Rauvolfia vomitoriaRoot BarkNot SpecifiedMajor component, but specific % not given[3]

It is important to note that direct comparison between studies can be challenging due to variations in extraction and analytical methodologies. However, the data clearly indicates that Rauvolfia serpentina and Rauvolfia tetraphylla are significant sources of this compound.

Experimental Protocols

Accurate quantification of this compound is paramount for comparative studies. Below are detailed methodologies for extraction and analysis based on established protocols.

Extraction of this compound from Rauvolfia Roots

This protocol is a generalized procedure based on methods described for HPTLC and HPLC analysis.[4]

  • Sample Preparation: Air-dry the root parts of the Rauvolfia species at 25–30 °C. Once dried, grind the roots into a fine powder.

  • Extraction:

    • Take a known quantity (e.g., 1 gram) of the powdered root material.

    • Perform extraction with methanol (e.g., 3 x 20 mL) for approximately 45 minutes per extraction cycle using a reflux apparatus at 70 °C in a temperature-controlled water bath.

    • Combine the methanolic extracts.

  • Concentration: Concentrate the combined extract and then re-dissolve it in a precise volume of methanol (e.g., 1 mL) for subsequent analysis.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This method allows for the simultaneous quantification of multiple samples.

  • Stationary Phase: TLC Silica gel 60 F254 plates (10 cm × 10 cm).

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).

  • Sample Application: Apply known volumes of the methanolic extracts and standard solutions of this compound to the HPTLC plate.

  • Development: Develop the plate in a chromatographic chamber with the mobile phase.

  • Densitometric Analysis: After development, perform quantification in absorption-reflection mode at a wavelength of 268 nm. The concentration of this compound in the samples is determined by comparing the peak areas with those of the standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and reproducibility for the quantification of this compound.[5][6][7][8]

  • Column: A reversed-phase column, such as a Chromolith Performance RP-18e (100 x 4.6 mm i.d.), is commonly used.[5][6][7][8]

  • Mobile Phase: A binary gradient mobile phase is often employed, consisting of:

    • Solvent A: 0.01 M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid.[5][6][7][8]

    • Solvent B: Acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6][7][8]

  • Detection: UV detection at a wavelength of 254 nm is suitable for this compound.[5][6][7][8]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with a calibration curve generated from standard solutions of known concentrations.

Visualizing Key Processes

To further aid in the understanding of this compound production and analysis, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

Ajmalicine_Biosynthesis_Pathway cluster_0 Tryptophan-Dependent Pathway cluster_1 Terpenoid Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Secologanin->Strictosidine Cathenamine Cathenamine Strictosidine->Cathenamine Strictosidine Glucosidase This compound This compound Cathenamine->this compound NADPH-dependent reductase

Caption: Biosynthetic pathway of this compound, illustrating the convergence of the tryptophan-dependent and terpenoid pathways.

Experimental_Workflow Start Plant Material (Rauvolfia sp.) Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC Analysis Analysis->HPLC HPTLC HPTLC Analysis Analysis->HPTLC Quantification Data Analysis and Quantification HPLC->Quantification HPTLC->Quantification

Caption: A generalized experimental workflow for the extraction and quantification of this compound from Rauvolfia species.

This guide provides a foundational understanding for researchers interested in the comparative analysis of this compound content in Rauvolfia species. By utilizing standardized methodologies, the scientific community can build a more comprehensive and comparable dataset to facilitate the efficient utilization of this valuable medicinal plant.

References

A Comparative Analysis of Ajmalicine and Synthetic Alpha-1 Blockers: Efficacy and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring indole alkaloid, ajmalicine (also known as raubasine), and synthetic alpha-1 adrenergic receptor (α1-AR) blockers. This document aims to objectively evaluate their efficacy and receptor selectivity profiles, supported by available experimental data, to inform research and drug development in cardiovascular and related fields.

Introduction

Alpha-1 adrenergic receptors are critical mediators of sympathetic nervous system activity, primarily involved in smooth muscle contraction. Their blockade leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck, making them valuable targets for the treatment of hypertension and benign prostatic hyperplasia (BPH). While synthetic α1-AR blockers such as prazosin, tamsulosin, and doxazosin are well-established therapeutic agents, there is growing interest in the pharmacological properties of natural compounds like this compound, an alkaloid found in plants of the Rauwolfia and Catharanthus genera. This compound has been utilized as an antihypertensive agent, and this guide provides a comparative analysis of its efficacy relative to its synthetic counterparts.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Both this compound and synthetic alpha-1 blockers exert their therapeutic effects by competitively antagonizing the binding of norepinephrine and epinephrine to α1-adrenergic receptors. This inhibition of sympathetic tone leads to a decrease in peripheral vascular resistance, resulting in lowered blood pressure. The α1-AR family is comprised of three main subtypes: α1A, α1B, and α1D, which are differentially expressed in various tissues. The specific subtype selectivity of a blocker can influence its clinical efficacy and side-effect profile. For instance, α1A-ARs are predominantly found in the prostate, and selective antagonists for this subtype, like tamsulosin, are particularly effective in treating BPH with potentially fewer cardiovascular side effects.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the available Ki values for this compound and several synthetic alpha-1 blockers at the three α1-AR subtypes.

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Selectivity Profile
This compound (Raubasine) Data Not AvailableData Not AvailableData Not AvailablePreferential α1-antagonist[1]
Prazosin 0.26[2]0.17[2]0.63[2]Non-selective
Tamsulosin 0.25[2]2.51[2]0.30[2]α1A/α1D > α1B
Doxazosin 1.15[2]0.49[2]1.07[2]Non-selective

Note: Specific Ki values for this compound at the different α1-AR subtypes were not available in the reviewed literature. It is described as a preferential or selective α1-antagonist over α2-adrenoceptors.

Functional Antagonism: pA2 Values

Functional assays, such as Schild analysis, provide a measure of a drug's antagonist potency in a physiological system. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundTissue/ReceptorAgonistpA2 Value
This compound (Raubasine) Pithed Rat (in vivo)PhenylephrineDose-dependent reduction in pressor response[1]
Prazosin Rat Thoracic AortaPhenylephrine9.9[3]
Tamsulosin Rabbit ProstatePhenylephrine~9.8 (approximate)
Doxazosin Dog (in vivo, prostatic pressure)PhenylephrineSimilar affinity to blood pressure effects

Note: A specific pA2 value for this compound from in vitro functional assays was not found in the reviewed literature. In vivo studies confirm its α1-antagonist activity by demonstrating a dose-dependent inhibition of the pressor response to the α1-agonist phenylephrine.

Signaling Pathways and Experimental Workflows

The binding of an antagonist to an α1-adrenergic receptor blocks the downstream signaling cascade that would normally be initiated by an agonist like norepinephrine. The following diagrams illustrate the general signaling pathway of α1-adrenergic receptors and a typical experimental workflow for determining antagonist affinity.

G cluster_0 Alpha-1 Adrenergic Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds to Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Antagonist Antagonist (this compound, Prazosin, etc.) Antagonist->Alpha1_AR Blocks

Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing α1-AR subtypes start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of competitor (this compound or synthetic blocker) prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2. Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.

1. Membrane Preparation:

  • Cells or tissues expressing the α1-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard protein assay.

2. Competition Binding Assay:

  • The membrane preparation is incubated in assay buffer containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and a range of concentrations of the unlabeled test compound (e.g., this compound or a synthetic blocker).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol describes a method to determine the functional antagonist potency (pA2) of a compound.

1. Tissue Preparation:

  • A suitable isolated tissue preparation containing α1-adrenergic receptors (e.g., rat aorta, vas deferens) is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • The tissue is allowed to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

3. Antagonist Incubation:

  • The tissue is washed to remove the agonist and allowed to return to its baseline tension.

  • A fixed concentration of the antagonist (e.g., this compound or a synthetic blocker) is added to the organ bath and incubated for a predetermined period.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.

5. Data Analysis (Schild Plot):

  • The dose-ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated.

  • This procedure is repeated with several different concentrations of the antagonist.

  • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.

Discussion and Conclusion

The available evidence confirms that this compound is a selective antagonist of alpha-1 adrenergic receptors, which underlies its use as an antihypertensive agent. In vivo studies in animal models have demonstrated its ability to inhibit the pressor effects of α1-agonists, confirming its functional antagonism at these receptors[1].

However, a significant gap in the current literature is the lack of detailed, quantitative data on the binding affinities (Ki values) and functional potencies (pA2 values) of this compound at the specific α1A, α1B, and α1D adrenoceptor subtypes. This information is readily available for many synthetic alpha-1 blockers and is crucial for a direct and comprehensive comparison of their pharmacological profiles.

In contrast, synthetic alpha-1 blockers have been extensively characterized. Prazosin and doxazosin are generally non-selective, exhibiting high affinity for all three α1-AR subtypes. Tamsulosin, on the other hand, shows a degree of selectivity for the α1A and α1D subtypes over the α1B subtype, which is thought to contribute to its "uroselective" profile in the treatment of BPH.

Future Directions for Research:

To enable a more definitive comparison of the efficacy of this compound with synthetic alpha-1 blockers, the following experimental data are needed:

  • Radioligand binding studies to determine the Ki values of this compound for the human α1A, α1B, and α1D adrenoceptor subtypes.

  • In vitro functional antagonism studies (Schild analysis) using tissues or cell lines selectively expressing each of the α1-AR subtypes to determine the pA2 values of this compound.

  • Direct comparative in vivo studies evaluating the effects of this compound and synthetic alpha-1 blockers on blood pressure, and in relevant models of BPH, to compare their therapeutic efficacy and side-effect profiles.

References

A Comparative Guide to the In-Vitro Antioxidant Activity of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro antioxidant activity of ajmalicine, an indole alkaloid with known antihypertensive properties. While direct quantitative comparisons are limited due to a lack of head-to-head studies, this document synthesizes available data to offer a qualitative comparison with other relevant compounds, including the structurally related indole alkaloids vincamine and yohimbine, and the standard antioxidant, ascorbic acid. Detailed experimental protocols for common in-vitro antioxidant assays are also provided to facilitate further research and validation.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The following table summarizes the known in-vitro antioxidant activities of this compound and selected alternatives. It is important to note that the absence of directly comparable IC50 values for this compound necessitates a more qualitative assessment of its efficacy relative to the other compounds.

CompoundChemical ClassDPPH Radical ScavengingABTS Radical ScavengingFerric Reducing Antioxidant Power (FRAP)Notes
This compound Indole AlkaloidReported to possess antioxidant properties.[1][2]Activity suggested but not quantified in the provided results.Activity suggested but not quantified in the provided results.Possesses antihypertensive and neuroprotective properties.[1] Antioxidant activity appears to be a secondary characteristic.
Vincamine Indole AlkaloidExhibits antioxidant activity.[3][4]Shows antioxidant effects.Demonstrates reducing power.Also known for its cerebral vasodilator effects.[3][4]
Yohimbine Indole AlkaloidReported to have antioxidant effects.[5][6][7]Activity suggested but not quantified in the provided results.Activity suggested but not quantified in the provided results.Primarily known as an α2-adrenergic receptor antagonist.[5]
Ascorbic Acid (Vitamin C) VitaminHigh (Strong radical scavenger)High (Strong radical scavenger)High (Potent reducing agent)A well-established standard antioxidant used for comparison in antioxidant assays.

Experimental Protocols

The following are detailed methodologies for three common in-vitro antioxidant assays that can be employed to quantify and compare the antioxidant activity of this compound and other compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound, alternatives, and standard) in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution in a test tube. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[10][11][12][13]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and the standard in a suitable solvent.

  • Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

  • IC50 Value Determination: Determine the IC50 value from a plot of scavenging activity against the concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[14][15][16][17]

Procedure:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the sample or standard solution.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as ferric reducing equivalents (mM Fe²⁺/g of sample).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the in-vitro assessment of antioxidant activity.

G cluster_prep Preparation cluster_assays In-Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Test Compound (e.g., this compound) D Preparation of Stock Solutions & Serial Dilutions A->D B Alternative Compounds (e.g., Vincamine, Yohimbine) B->D C Standard Antioxidant (e.g., Ascorbic Acid) C->D E DPPH Assay D->E Incubate with DPPH radical F ABTS Assay D->F Incubate with ABTS radical cation G FRAP Assay D->G Incubate with FRAP reagent H Spectrophotometric Measurement E->H F->H G->H I Calculate % Inhibition or Reducing Power H->I J Determine IC50 Values I->J K Comparative Analysis J->K L Validation of Antioxidant Activity K->L

Caption: General workflow for in-vitro antioxidant activity validation.

Signaling Pathways in Antioxidant Action

Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. While the specific signaling pathways modulated by this compound's antioxidant activity are not fully elucidated, a common pathway involved in the cellular antioxidant response is the Nrf2-Keap1 pathway.

cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation (Oxidative Stress) Keap1 Keap1 (ubiquitinated and degraded) Keap1_Nrf2->Keap1 Proteasomal Degradation Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

References

A Comparative Analysis of the Biosynthetic Pathways of Ajmalicine and Ajmaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two medicinally important monoterpenoid indole alkaloids (MIAs), ajmalicine and ajmaline. Both alkaloids share a common precursor, strictosidine, yet diverge into distinct chemical scaffolds with different therapeutic applications. This compound is primarily used as an antihypertensive agent, while ajmaline is an antiarrhythmic drug. Understanding the nuances of their respective biosynthetic routes is crucial for metabolic engineering efforts aimed at enhancing their production in heterologous systems.

Biosynthetic Pathways: A Visual Overview

The biosynthesis of both this compound and ajmaline originates from the condensation of tryptamine and secologanin to form strictosidine. From this central intermediate, the pathways diverge, employing a series of specialized enzymes to construct their unique molecular architectures.

Ajmalicine_Biosynthesis cluster_this compound This compound Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone   SGD Cathenamine Cathenamine Strictosidine_Aglycone->Cathenamine This compound This compound Cathenamine->this compound   HYS Tetrahydroalstonine Tetrahydroalstonine Cathenamine->Tetrahydroalstonine   THAS epi_this compound 19-epi-Ajmalicine Cathenamine->epi_this compound   HYS

Caption: Biosynthetic pathway of this compound from primary metabolites.

Ajmaline_Biosynthesis cluster_ajmaline Ajmaline Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone   SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde   SBE Vellosimine 16-epi-Vellosimine Polyneuridine_aldehyde->Vellosimine   PNAE Vinorine Vinorine Vellosimine->Vinorine   VS Vomilenine Vomilenine Vinorine->Vomilenine   VH Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine   VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline   DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline   AAE Ajmaline Ajmaline Norajmaline->Ajmaline   NNMT

Caption: Biosynthetic pathway of ajmaline from primary metabolites.

Key Enzymes and Intermediates

The enzymatic cascades leading to this compound and ajmaline are distinct, involving a series of oxidoreductases, transferases, and other enzyme classes.

Enzyme/IntermediateThis compound PathwayAjmaline Pathway
Common Precursor StrictosidineStrictosidine
Key Intermediates Strictosidine Aglycone, CathenamineStrictosidine Aglycone, Geissoschizine, Polyneuridine aldehyde, 16-epi-Vellosimine, Vinorine, Vomilenine, 1,2-Dihydrovomilenine, 17-O-Acetylnorajmaline, Norajmaline
Key Enzymes Strictosidine Synthase (STR), Strictosidine β-D-Glucosidase (SGD), Heteroyohimbine Synthase (HYS), Tetrahydroalstonine Synthase (THAS)Strictosidine Synthase (STR), Strictosidine β-D-Glucosidase (SGD), Sarpagan Bridge Enzyme (SBE), Polyneuridine Aldehyde Esterase (PNAE), Vinorine Synthase (VS), Vinorine Hydroxylase (VH), Vomilenine Reductase (VR), 1,2-Dihydrovomilenine Reductase (DHVR), 17-O-Acetylnorajmaline Esterase (AAE), Norajmaline N-methyltransferase (NNMT)

Quantitative Performance Data

The production of this compound and ajmaline has been achieved in various systems, including native plants, hairy root cultures, and engineered microorganisms. The following table summarizes key quantitative data from published studies. It is important to note that direct comparisons of yields can be challenging due to variations in experimental conditions, host organisms, and analytical methods.

ParameterThis compoundAjmalineReference
Yield in Rauwolfia serpentina hairy roots (elicited) 0.131 mg/g DW0.191 mg/g DW[1]
Yield in Catharanthus roseus hairy roots 3.8 mg/g DW-[2]
Production Titer in Engineered Saccharomyces cerevisiae 61.4 mg/LNot reported in a comparable system[3][4]
Km of Vinorine Synthase (native enzyme) -Gardneral: 7.5 µM, Acetyl-CoA: 57 µM[5]
kcat of Tetrahydroalstonine Synthase 1 (THAS1) 1.518 ± 0.059 s⁻¹-[6]

Experimental Protocols

Quantification of this compound and Ajmaline by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous quantification of ajmaline and this compound in Rauvolfia serpentina[7][8].

a. Sample Preparation (from plant material):

  • Air-dry and powder the plant material (e.g., roots).

  • Extract the powdered material with methanol (e.g., 1 g in 20 mL) by refluxing at 60-70°C for 45 minutes. Repeat the extraction three times.

  • Combine the methanolic extracts and evaporate to dryness under vacuum.

  • Redissolve the residue in a known volume of methanol for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm[7][8] or fluorescence detector with excitation at 290 nm and emission at 355 nm for higher sensitivity for ajmaline[9].

  • Quantification: Generate a standard curve using certified reference standards of this compound and ajmaline.

Enzyme Assay for Strictosidine Synthase (STR)

This protocol is based on described HPLC and spectrophotometric assays for STR[10][11].

a. Enzyme Preparation:

  • Homogenize plant tissue (e.g., cell suspension cultures) in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing polyvinylpyrrolidone and β-mercaptoethanol).

  • Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.

  • The extract can be further purified by ammonium sulfate precipitation and column chromatography if necessary.

b. Assay Mixture:

  • Enzyme extract.

  • Tryptamine hydrochloride.

  • Secologanin.

  • Buffer (e.g., 0.1 M Tris-HCl, pH 7.0).

c. Incubation:

  • Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30-60 minutes).

d. Reaction Termination and Analysis:

  • HPLC Method: Stop the reaction by adding an organic solvent (e.g., methanol). Analyze the formation of strictosidine and the consumption of tryptamine by HPLC as described above.

  • Spectrophotometric Method: Stop the reaction and extract strictosidine with an organic solvent (e.g., ethyl acetate). After evaporation of the solvent, the residue is heated with strong acid (e.g., 5 M H₂SO₄), and the absorbance is measured at 348 nm.

General Protocol for Vinorine Synthase (VS) Assay

This general protocol is based on the characterization of vinorine synthase[5].

a. Enzyme Preparation:

  • Obtain a protein extract containing vinorine synthase, either from plant material or a heterologous expression system.

b. Assay Mixture:

  • Enzyme preparation.

  • Substrates: 16-epi-vellosimine and acetyl-CoA.

  • Buffer (e.g., potassium phosphate buffer, pH 7.0).

c. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

d. Analysis:

  • Monitor the formation of vinorine over time using methods such as HPLC or LC-MS. The consumption of substrates can also be monitored. For kinetic studies, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.

Comparative Discussion

The biosynthetic pathways of this compound and ajmaline, while originating from the same precursor, showcase the remarkable diversity of plant secondary metabolism. The this compound pathway is relatively shorter, involving a key cyclization and reduction step catalyzed by heteroyohimbine synthases to form the characteristic heteroyohimbine scaffold[6]. In contrast, the ajmaline pathway is a longer, more complex series of reactions involving multiple enzymatic steps to construct the intricate sarpagan-type skeleton[12].

From a metabolic engineering perspective, the shorter pathway to this compound might be perceived as a more straightforward target for heterologous production. Indeed, significant titers of this compound have been reported in engineered yeast[3][4]. The longer and more complex pathway to ajmaline, involving a larger number of enzymes, presents a greater challenge for functional reconstitution in a microbial host. However, the recent complete elucidation of the ajmaline pathway opens up new possibilities for its microbial production[12].

The quantitative data highlights that in their native producers, the accumulation of these alkaloids can be significant, and their production is often inducible by elicitors[1]. The enzyme kinetic data, although limited, suggests that the enzymes in these pathways have high affinities for their substrates, which is a desirable trait for efficient biosynthesis.

References

A Comparative Guide to Assessing the Purity of Commercially Available Ajmalicine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of commercially available ajmalicine standards. Ensuring the purity of analytical standards is paramount for accurate and reproducible research in drug development and various scientific fields. This document outlines key experimental protocols, presents comparative data, and offers insights into potential impurities, enabling researchers to make informed decisions when selecting and utilizing this compound standards.

Introduction to this compound and the Importance of Purity

This compound, an indole alkaloid, is a valuable compound in pharmaceutical research, primarily known for its antihypertensive properties. The accuracy of any research involving this compound is fundamentally dependent on the purity of the reference standard used. Impurities can lead to erroneous results, misinterpretation of data, and potential safety concerns in drug development. Therefore, a thorough assessment of the purity of commercial this compound standards is a critical step in any scientific investigation.

Key Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound standards. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers unique advantages in separating, identifying, and quantifying this compound and its potential impurities.

Comparison of Commercial this compound Standards

While obtaining a comprehensive list of impurities from every commercial supplier is challenging due to proprietary information, a general comparison can be made based on their stated purity levels and the analytical techniques mentioned in their documentation.

SupplierStated Purity (by HPLC)Availability of Certificate of Analysis (CoA)Notes
Supplier A (e.g., Sigma-Aldrich) ≥98.0%[1]Typically available upon request or online.Often provides detailed CoAs with HPLC chromatograms.
Supplier B (e.g., Carl ROTH) ≥98%[2]Certificate of analysis with chromatogram is available online.[2]ROTICHROM® CHR grade.
Supplier C (e.g., Cayman Chemical) ≥98%Batch-specific data and documents are available.[3]Provides detailed technical information on their website.
Supplier D (e.g., MedChemExpress) 99.39%[4]COA and technical data sheet available.[4]Offers reference standards and other bioactive compounds.
Supplier E (e.g., ChromaDex) Varies (offers different grades)Detailed Certificates of Analysis are provided.[5]Offers primary and secondary analytical standards with comprehensive characterization.[5]

Note: The stated purity is typically determined by HPLC and may not account for all potential impurities, such as water content or residual solvents. It is crucial to consult the Certificate of Analysis for detailed information.

Potential Impurities in Commercial this compound

The identification of potential impurities is crucial for developing robust analytical methods for purity assessment. Impurities in commercially available this compound can originate from the synthesis process, degradation, or be isomers of the main compound.

1. Synthesis-Related Impurities: The total synthesis of this compound is a multi-step process that can lead to the presence of unreacted starting materials, byproducts, and reagents. For example, a divergent enantioselective total synthesis of (-)-ajmalicine has been reported, highlighting the complexity of the stereochemistry involved.[6][7] Potential impurities could include precursors like N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal, or intermediates from incomplete reactions.[6][7]

2. Degradation Products: this compound can degrade under various conditions such as exposure to light, heat, and extreme pH. A common degradation product of this compound is serpentine , which can be formed through oxidation.[8] Forced degradation studies on the structurally related alkaloid yohimbine have shown that hydrolysis can lead to the formation of yohimbinic acid, suggesting that this compound could undergo similar degradation.[9]

3. Isomers: this compound has several stereoisomers, and their presence as impurities is a significant concern. One of the most common isomers is 19-epi-ajmalicine (also known as mayumbine).[10] Other related indole alkaloids that could potentially be present as impurities include yohimbine, corynanthine, and rauwolscine.[11]

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

HPLC is the most widely used technique for determining the purity of this compound. A reversed-phase HPLC method with UV or Photodiode Array (PDA) detection can effectively separate this compound from many of its potential impurities.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution is typically employed for optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5) and an organic solvent like acetonitrile.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[5]

  • Detection: UV detection at 254 nm is suitable for this compound and many of its related alkaloids.[5] A PDA detector can provide additional spectral information to assess peak purity.

  • Quantification: The purity is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and dissolve this compound standard filter Filter the solution prep->filter inject Inject sample into HPLC system filter->inject separate Chromatographic separation on C18 column inject->separate detect UV/PDA Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate report Generate report calculate->report

Caption: Workflow for this compound purity assessment using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of co-eluting peaks and fragment ions, which aids in structure elucidation.

Methodology:

  • LC System: A similar HPLC setup as described above can be used.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of alkaloids like this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of impurities.

  • Data Analysis: The mass spectra of the impurity peaks are compared with known databases or fragmented to propose potential structures.

Logical Relationship for Impurity Identification with LC-MS:

LCMS_Impurity_ID start Impurity peak detected in HPLC chromatogram ms_analysis Analyze with LC-MS start->ms_analysis mw_determination Determine Molecular Weight of the impurity ms_analysis->mw_determination hr_ms High-Resolution MS for elemental composition mw_determination->hr_ms ms_ms Tandem MS (MS/MS) for fragmentation pattern mw_determination->ms_ms structure_elucidation Propose impurity structure hr_ms->structure_elucidation ms_ms->structure_elucidation confirmation Confirm with reference standard (if available) structure_elucidation->confirmation

Caption: Logical workflow for impurity identification using LC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound. It is an excellent orthogonal technique to HPLC for purity assessment.

Methodology:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and mixed with the this compound sample.

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are soluble is used (e.g., DMSO-d6, Methanol-d4).

  • Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all signals.

  • Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.

General Workflow for qNMR Purity Assessment:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh this compound sample dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire ¹H NMR spectrum under quantitative conditions dissolve->acquire process Process the spectrum (phasing, baseline correction) acquire->process integrate Integrate signals of this compound and internal standard process->integrate calculate Calculate absolute purity based on integral ratios, molecular weights, and masses integrate->calculate

Caption: General workflow for absolute purity determination by qNMR.

Conclusion and Recommendations

The purity of commercially available this compound standards can vary, and a multi-faceted analytical approach is recommended for a comprehensive assessment.

  • Initial Screening: A high-quality reversed-phase HPLC method with PDA detection is an excellent starting point for assessing the purity and detecting the presence of major impurities.

  • Impurity Identification: When unknown peaks are detected, LC-MS is an indispensable tool for their identification and structural elucidation.

  • Orthogonal Verification: qNMR should be considered as an orthogonal method to confirm the absolute purity of the this compound standard, as it provides a direct measurement that is not dependent on the response factor of impurities in chromatographic methods.

Researchers should always request and carefully review the Certificate of Analysis from the supplier. For critical applications, it is advisable to perform an in-house purity assessment using at least one of the detailed methods to ensure the quality and reliability of the this compound standard. This due diligence will contribute to the integrity and reproducibility of your research findings.

References

A Comparative Pharmacological Guide to Ajmalicine and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the natural indole alkaloid, ajmalicine, and its synthetic derivatives. The focus is on providing objective, data-driven comparisons supported by experimental evidence to aid in research and drug development.

Overview of this compound

This compound, also known as raubasine, is a monoterpenoid indole alkaloid primarily isolated from plants of the Rauvolfia and Catharanthus species. It is recognized for its activity as a selective alpha-1-adrenoceptor antagonist, which underlies its use as an antihypertensive agent for the treatment of high blood pressure.[1] Beyond its cardiovascular effects, this compound has been investigated for its potential in treating cerebrovascular diseases and for its sedative properties.

Comparative Pharmacology: this compound vs. (+)-Mayumbine

A key synthetic derivative of this compound is its stereoisomer, (+)-mayumbine, which is the 19-epi-ajmalicine.[2][3] The structural difference between these two compounds, specifically the stereochemistry at the C-19 position, leads to a significant divergence in their pharmacological profiles. While this compound primarily targets α1-adrenergic receptors, (+)-mayumbine exhibits a high affinity for benzodiazepine receptors.[1][2][3]

Receptor Binding Affinity

The primary pharmacological distinction between this compound and its synthetic derivative (+)-mayumbine lies in their receptor binding affinities. This compound is a known antagonist of α1-adrenergic receptors. In contrast, (+)-mayumbine shows a high affinity for benzodiazepine receptors, which are a distinct class of receptors involved in modulating the neurotransmitter GABA.

A study investigating the binding of (+)-mayumbine to rat brain benzodiazepine receptors reported the following IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the receptor:

Brain Region(+)-Mayumbine IC50 (nM)
Cortex76 ± 3
Cerebellum82 ± 4
Hippocampus95 ± 5
Striatum105 ± 6
Brain Stem120 ± 7

Table 1: IC50 values of (+)-mayumbine for benzodiazepine receptors in different rat brain regions. Data extracted from Ai et al., 1997.

Signaling Pathways

The differing receptor targets of this compound and (+)-mayumbine imply that they modulate distinct signaling pathways.

This compound: As an antagonist of α1-adrenergic receptors, this compound blocks the signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine and epinephrine. This antagonism prevents the activation of Gq/11 proteins, thereby inhibiting the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium levels, leading to smooth muscle relaxation, particularly in blood vessels, which explains its antihypertensive effect.

Ajmalicine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Gq11 Gq/11 Alpha1_AR->Gq11 Activates This compound This compound This compound->Alpha1_AR Antagonism PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Caption: this compound's antagonism of the α1-adrenergic receptor signaling pathway.

(+)-Mayumbine: By binding to benzodiazepine receptors, which are allosteric modulators of the GABA-A receptor, (+)-mayumbine is expected to enhance the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects associated with benzodiazepine receptor agonists.

Mayumbine_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cytosol Neuron Interior GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_channel Cl⁻ Channel GABA_A_Receptor->Cl_channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_A_Receptor Positive Allosteric Modulation Mayumbine (+)-Mayumbine Mayumbine->BZD_Site Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: (+)-Mayumbine's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to α1-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for α1-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from rat liver, brain, or transfected cell lines).

  • Radioligand: [³H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).

  • Non-specific binding control: Phentolamine or unlabeled prazosin.

  • Test compounds: this compound and its synthetic derivatives.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of non-specific binding control (e.g., 10 µM phentolamine).

    • 50 µL of various concentrations of the test compound (e.g., this compound or its derivatives).

    • 50 µL of [³H]-Prazosin at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing α1-Adrenoceptors B Set up Assay Plate: - Buffer/Non-specific Control - Test Compound (e.g., this compound) - [³H]-Prazosin (Radioligand) - Membrane Preparation A->B C Incubate at Room Temperature (60 minutes) B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Fluid and Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Experimental workflow for the α1-adrenoceptor radioligand binding assay.
Radioligand Binding Assay for Benzodiazepine Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to benzodiazepine receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for benzodiazepine receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Brain tissue homogenates (e.g., from rat cortex).

  • Radioligand: [³H]-Flunitrazepam or [³H]-Diazepam.

  • Non-specific binding control: Unlabeled diazepam or clonazepam.

  • Test compounds: (+)-Mayumbine and other derivatives.

  • Assay buffer: 50 mM Tris-citrate buffer, pH 7.1.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Homogenize the brain tissue in ice-cold assay buffer and centrifuge to obtain a crude membrane suspension.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of non-specific binding control (e.g., 1 µM diazepam).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the tissue homogenate.

  • Incubation: Incubate the plate on ice for 30-60 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific binding, determine the IC50, and calculate the Ki value using the Cheng-Prusoff equation as described in the previous protocol.

Structure-Activity Relationship (SAR)

The stark difference in the pharmacological profiles of this compound and (+)-mayumbine underscores the critical importance of stereochemistry in drug-receptor interactions. The change in the spatial arrangement of the ethyl group at the C-19 position from an α-orientation in this compound to a β-orientation in (+)-mayumbine is sufficient to switch the primary pharmacological target from the α1-adrenergic receptor to the benzodiazepine receptor. This highlights the precise three-dimensional complementarity required for high-affinity binding to these respective receptor sites. Further synthesis and evaluation of other stereoisomers and structural analogs of this compound would be invaluable in elucidating the detailed structure-activity relationships for both α1-adrenergic and benzodiazepine receptor modulation.

Conclusion

This compound and its synthetic derivative, (+)-mayumbine, represent a compelling case study in how subtle stereochemical modifications can dramatically alter pharmacological activity. While this compound acts as an α1-adrenergic receptor antagonist with applications in hypertension, (+)-mayumbine engages the benzodiazepine receptor, suggesting potential applications as a modulator of GABAergic neurotransmission. This guide provides a foundational comparison based on available data and outlines the experimental approaches necessary for a more comprehensive understanding of the pharmacology of this compound and its growing family of synthetic derivatives. Further research, particularly direct comparative studies at both receptor types, is warranted to fully characterize the pharmacological landscape of these indole alkaloids.

References

Confirming the Binding Site of Ajmalicine on the α1-Adrenergic Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ajmalicine's interaction with the α1-adrenergic receptor, contextualized with data from well-established alternative antagonists. While direct experimental confirmation of this compound's precise binding site remains an area for further research, this document synthesizes existing knowledge on α1-adrenergic receptor pharmacology, ligand interactions, and experimental methodologies to inform future studies.

Executive Summary

This compound, a rauwolfia alkaloid, is recognized for its antagonist activity at α1-adrenergic receptors, contributing to its antihypertensive effects. However, a definitive map of its binding site and quantitative binding affinities for the α1A, α1B, and α1D subtypes are not extensively documented in publicly available literature. This guide compares the qualitative antagonistic properties of this compound with the well-characterized binding profiles of prazosin and yohimbine, two antagonists with distinct selectivity profiles. By examining the known binding pockets of the α1-adrenergic receptor and the methodologies used to characterize these interactions, we provide a framework for designing experiments to elucidate the specific binding determinants of this compound.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of established α1-adrenergic receptor antagonists. The absence of specific Kᵢ or IC₅₀ values for this compound highlights a significant gap in the current literature.

Table 1: Binding Affinities (Kᵢ in nM) of Selected Antagonists for α1-Adrenergic Receptor Subtypes

Antagonistα1Aα1Bα1DSelectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableGenerally considered a non-selective α1-antagonist
Prazosin ~0.2 nM~0.5 nM~1.0 nMNon-selective
Yohimbine ~1057 nM~1.1 nMData Not AvailablePrimarily an α2-antagonist with moderate affinity for α1B
Tamsulosin ~0.2 nM~3.9 nM~1.3 nMα1A/α1D > α1B
BMY 7378 ~100 nM~250 nM~1 nMα1D-selective

Note: Kᵢ values are approximate and can vary based on experimental conditions and tissue/cell type used.

Table 2: Functional Antagonist Potencies (pA₂) of Selected Antagonists

AntagonistTissue/ReceptorpA₂ Value
This compound Data Not AvailableData Not Available
Prazosin Rabbit Cutaneous Resistance Arteries9.14
Prazosin Human Umbilical Vein10.70
Yohimbine Not typically characterized by pA₂ at α1 receptorsNot Applicable

Mandatory Visualization

Signaling Pathway of α1-Adrenergic Receptors

The activation of α1-adrenergic receptors by an agonist, and its inhibition by an antagonist like this compound, initiates a well-defined signaling cascade.

G cluster_membrane Plasma Membrane cluster_G_protein Gq Protein cluster_cytosol Cytosol a1AR α1-Adrenergic Receptor Gq_alpha Gαq a1AR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates Gq_betagamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->a1AR Activates This compound This compound (Antagonist) This compound->a1AR Blocks

Caption: α1-Adrenergic receptor signaling pathway and its inhibition by an antagonist.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound like this compound is through a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis CellCulture Cells Expressing α1-Adrenergic Receptor MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + [³H]Prazosin (Radioligand) + this compound (Competitor) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Competition Curve) Scintillation->DataAnalysis Ki Calculate Ki Value DataAnalysis->Ki

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]prazosin) from the α1-adrenergic receptor.[1][2][3][4][5]

1. Materials:

  • Cell membranes prepared from a cell line stably expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
  • [³H]prazosin (radioligand).
  • This compound and other competing ligands.
  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • Non-specific binding determinator (e.g., 10 µM phentolamine).
  • Glass fiber filters.
  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • In a 96-well plate, add a constant concentration of [³H]prazosin (typically at its Kₔ value).
  • Add increasing concentrations of the unlabeled competitor (this compound).
  • For total binding, add only the radioligand and buffer.
  • For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist (e.g., phentolamine).
  • Add the cell membranes to initiate the binding reaction.
  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60 minutes).
  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Functional Assay (Schild Analysis)

Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. Schild analysis can be used to determine the antagonist's affinity (pA₂) in a functional system.

1. Materials:

  • Isolated tissue preparation known to express α1-adrenergic receptors (e.g., rat aorta, human umbilical vein).[4][7][8]
  • Physiological salt solution (e.g., Krebs-Henseleit solution).
  • α1-adrenergic agonist (e.g., phenylephrine, norepinephrine).
  • Antagonist (this compound).
  • Tissue bath setup with a force transducer to measure muscle contraction.

2. Procedure:

  • Mount the tissue in the tissue bath containing the physiological salt solution, maintained at 37°C and aerated.
  • Allow the tissue to equilibrate.
  • Perform a cumulative concentration-response curve for the agonist to establish a baseline.
  • Wash the tissue and allow it to return to baseline.
  • Add a fixed concentration of the antagonist (this compound) and allow it to incubate with the tissue.
  • Perform a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
  • Repeat this process with increasing concentrations of the antagonist.

3. Data Analysis:

  • Measure the rightward shift in the agonist concentration-response curve caused by the antagonist.
  • Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).
  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
  • The x-intercept of the linear regression of the Schild plot gives the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of 1 on the Schild plot is indicative of competitive antagonism.

Putative Binding Site of this compound

While the precise interactions of this compound with the α1-adrenergic receptor have not been experimentally mapped, insights can be drawn from the known structure of the receptor and the binding of other ligands.

The orthosteric binding pocket of α1-adrenergic receptors is located within the transmembrane (TM) helices. Key interactions for aminergic G protein-coupled receptors (GPCRs) typically involve:

  • A salt bridge between a conserved aspartic acid in TM3 (D106³.³²) and the protonated amine of the ligand.[2][9]

  • Hydrogen bonds between serine residues in TM5 and the catechol hydroxyl groups of agonists.[10]

  • Aromatic interactions with phenylalanine residues in TM6 and TM7.[10]

It is plausible that this compound, as an antagonist, occupies this orthosteric pocket, sterically hindering the binding of endogenous agonists like norepinephrine. The indole nucleus of this compound could form aromatic or hydrophobic interactions with residues in the binding pocket, while other functional groups may form hydrogen bonds or van der Waals contacts. Molecular docking studies of this compound with a validated homology model or a crystal structure of the α1-adrenergic receptor could provide valuable hypotheses about its specific binding orientation and key interacting residues.

Conclusion and Future Directions

The characterization of this compound as an α1-adrenergic receptor antagonist is well-established qualitatively. However, to advance its potential as a pharmacological tool or therapeutic lead, a more detailed understanding of its binding site and affinity for the α1-adrenergic receptor subtypes is crucial. The experimental protocols outlined in this guide provide a clear path forward for researchers to:

  • Determine the Kᵢ values of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes using competitive radioligand binding assays.

  • Quantify the functional antagonism of this compound using Schild analysis in various tissue preparations to determine its pA₂ value.

  • Perform molecular docking studies to predict the binding mode of this compound within the α1-adrenergic receptor and identify potential key interacting amino acid residues.

  • Validate the predicted binding site through site-directed mutagenesis studies, where key residues are mutated, and the impact on this compound's binding affinity and functional antagonism is measured.

By undertaking these studies, the scientific community can build a more complete picture of how this compound interacts with the α1-adrenergic receptor, paving the way for the rational design of more selective and potent therapeutic agents.

References

A Comparative In-Vivo Analysis of Ajmalicine and Other Antihypertensive Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo antihypertensive effects of ajmalicine and other alkaloids, primarily isolated from Rauwolfia serpentina. The information is compiled from various preclinical studies to offer insights into their mechanisms of action and potential therapeutic applications.

Comparative Analysis of Antihypertensive Activity

Direct comparative in-vivo studies detailing the dose-response relationships of this compound against other specific antihypertensive alkaloids under identical experimental conditions are limited in the available scientific literature. However, data from individual studies on this compound, reserpine, and ajmaline provide valuable insights into their hypotensive properties.

AlkaloidAnimal ModelDosageRoute of AdministrationObserved Effect on Blood PressureCitation
This compound Not specified in detail in the available abstracts; however, it is widely recognized as an antihypertensive agent.Not specifiedNot specifiedRecognized for its antihypertensive and central depressant properties.
Reserpine Anesthetized RatsDose-dependentNot specifiedBoth reserpine and its quaternary analogue, reserpine methiodide (RMI), produced a dose-dependent reduction in blood pressure. RMI required higher doses for a similar effect.[1][1]
Reserpine Spontaneously Hypertensive Rats (SHR)Not specifiedNot specifiedAdministration resulted in a significant initial decline in adrenal catecholamines, contributing to its antihypertensive effect.[2][2]
Ajmaline Not specified in detail in the available abstracts; primarily studied as an antiarrhythmic.Not specifiedNot specifiedNoted to have a hypotensive effect.[3][3]
Isoajmaline & Neoajmaline Intact, spinal, and decerebrate animals (species not specified)Not specifiedNot specifiedCauses a lowering of blood pressure in both normal and experimentally hypertensive animals.[3][3]
Rescinnamine Not specified in detail in the available abstracts.Orally administeredOralClinically a less potent hypotensive alkaloid than reserpine.[3][3]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the antihypertensive effects of alkaloids in a rat model, based on common methodologies described in preclinical studies.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR): A commonly used genetic model of hypertension.[2][4]

  • Normotensive Wistar Rats: Used as a control group to establish baseline cardiovascular parameters.[2]

  • Anesthetized Rats: Often used for acute dose-response studies.[1]

Induction of Hypertension (for non-genetic models):

  • Methods such as the administration of L-NAME (a nitric oxide synthase inhibitor) or a high-salt diet can be used to induce hypertension.

Drug Administration:

  • Alkaloids are typically dissolved in a suitable vehicle (e.g., saline, dimethyl sulfoxide).

  • Administration can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the study's objectives.

Measurement of Cardiovascular Parameters:

  • Blood Pressure: Measured directly via a catheter implanted in an artery (e.g., carotid or femoral artery) connected to a pressure transducer, or indirectly using the tail-cuff method.

  • Heart Rate: Recorded simultaneously with blood pressure measurements.

Experimental Procedure (Acute Dose-Response Study):

  • Rats are anesthetized (e.g., with pentobarbital).

  • A catheter is inserted into a major artery for blood pressure monitoring and into a major vein for drug administration.

  • After a stabilization period, baseline blood pressure and heart rate are recorded.

  • Increasing doses of the test alkaloid are administered intravenously at specific time intervals.

  • Blood pressure and heart rate are continuously monitored and recorded after each dose to determine the dose-dependent effect.

  • A control group receives the vehicle solution to account for any effects of the vehicle itself.

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of this compound and reserpine are mediated through distinct signaling pathways.

This compound: α1-Adrenergic Receptor Antagonism

This compound functions as an antagonist of α1-adrenergic receptors. These receptors are located on vascular smooth muscle and, when activated by norepinephrine, mediate vasoconstriction, leading to an increase in blood pressure. By blocking these receptors, this compound prevents norepinephrine from binding, resulting in vasodilation and a subsequent decrease in peripheral resistance and blood pressure.

Ajmalicine_Mechanism cluster_effect Physiological Effect NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds to Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Activates This compound This compound This compound->Alpha1 Blocks Vasodilation Vasodilation (Lowered Blood Pressure)

Caption: Mechanism of action of this compound.

Reserpine: Depletion of Catecholamines

Reserpine exerts its antihypertensive effect by irreversibly blocking the vesicular monoamine transporter (VMAT). This transporter is responsible for sequestering monoamines, such as norepinephrine and dopamine, into storage vesicles within neurons. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve terminals. Consequently, less norepinephrine is released into the synaptic cleft to act on adrenergic receptors, resulting in reduced sympathetic tone, vasodilation, and a decrease in blood pressure.[5]

Reserpine_Mechanism cluster_neuron Sympathetic Neuron Terminal Monoamines Norepinephrine/ Dopamine VMAT VMAT Monoamines->VMAT Transported by Vesicle Storage Vesicle VMAT->Vesicle into Release Norepinephrine Release Vesicle->Release Leads to Reserpine Reserpine Reserpine->VMAT Blocks BP_Effect Decreased Blood Pressure Release->BP_Effect Results in

Caption: Mechanism of action of Reserpine.

Experimental Workflow for In-Vivo Antihypertensive Screening

The following diagram illustrates a typical workflow for the in-vivo evaluation of potential antihypertensive compounds.

Experimental_Workflow A Animal Model Selection (e.g., Spontaneously Hypertensive Rat) B Acclimatization Period A->B C Baseline Blood Pressure Measurement B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Alkaloid vs. Vehicle Control) D->E F Continuous Blood Pressure and Heart Rate Monitoring E->F G Data Analysis (Comparison between groups) F->G H Evaluation of Dose-Response Relationship G->H

Caption: In-vivo antihypertensive screening workflow.

References

Ajmalicine's Therapeutic Potential in Hypertension: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical studies exploring the therapeutic potential of ajmalicine, a naturally occurring indole alkaloid, reveals its activity in animal models of hypertension. This comparison guide synthesizes available data on this compound and contrasts its efficacy with established and emerging antihypertensive agents, providing researchers, scientists, and drug development professionals with a critical overview of its current standing in hypertension research.

Abstract

This compound, a Rauwolfia alkaloid, has been investigated for its antihypertensive properties, primarily attributed to its α1-adrenergic receptor blocking activity, which leads to vasodilation and a subsequent reduction in blood pressure. This guide compares the experimental data on this compound with two other compounds, the angiotensin-converting enzyme (ACE) inhibitor captopril and the organosulfur compound allicin, in validated animal models of hypertension. While quantitative data for this compound's standalone efficacy is limited, available research suggests a potential synergistic effect when used in combination with other alkaloids. In contrast, captopril and allicin have demonstrated significant and well-documented dose-dependent antihypertensive effects in spontaneously hypertensive rats (SHR). This guide presents the available quantitative data in structured tables, details the experimental protocols for key studies, and provides visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear comparison.

Comparative Efficacy of Antihypertensive Agents

The following tables summarize the quantitative data on the effects of this compound, captopril, and allicin on blood pressure in animal models of hypertension.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Animal ModelDrug AdministrationDosageDurationChange in Blood PressureReference
Spontaneously Hypertensive Rats (SHR)Oral GavageNot specified6 weeks (from 10 to 16 weeks of age)Weak effect on hypertension when used alone. Stronger antihypertensive effect when combined with total alkaloids from Rauvolfia verticillata.[1]

Note: Specific quantitative data on blood pressure reduction for this compound alone is not detailed in the available literature.

Table 2: Effect of Captopril on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Animal ModelDrug AdministrationDosageDurationChange in Systolic Blood Pressure (SBP)Reference
Spontaneously Hypertensive Rats (SHR)Oral60 mg/kg/day3 weeksSignificant decrease to 148.3 ± 2.5 mmHg from a baseline of 154-187 mmHg.[2]
Spontaneously Hypertensive Rats (SHR)Intravenous1 mg/kgAcuteReduction of 8.6 ± 2.2 mmHg in mean arterial pressure.

Table 3: Effect of Allicin on Blood Pressure in Hypertensive Animal Models

Animal ModelDrug AdministrationDosageDurationChange in Systolic Blood Pressure (SBP)Reference
Spontaneously Hypertensive Rats (SHR)Intragastric7 mg/kg and 14 mg/kg4 weeksDramatic decrease in blood pressure.
Spontaneously Hypertensive Rats (SHR)Oral (in chow)80 mg/kg/day6 weeksReduction from 190 ± 7.5 mmHg to 168 ± 5.7 mmHg.
Two-Kidney-One-Clip (2K1C) Hypertensive RatsOral Gavage (Garlic Extract)50 mg/day4 weeksSignificant decrease in SBP compared to untreated hypertensive rats.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Drug Testing
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A period of acclimatization is allowed before the commencement of the experiment.

  • Drug Administration:

    • Oral Gavage: Test compounds are dissolved or suspended in a suitable vehicle (e.g., distilled water, saline) and administered directly into the stomach using a gavage needle.

    • Incorporation in Chow: The powdered drug is mixed with the standard rodent chow to achieve the desired daily dosage based on average food consumption.

    • Intravenous Injection: The drug is dissolved in a sterile saline solution and injected into a tail vein.

  • Blood Pressure Measurement:

    • Tail-Cuff Method: A non-invasive method where a cuff with a pneumatic pulse sensor is placed on the rat's tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure. Measurements are typically taken at regular intervals throughout the study period.

    • Direct Arterial Cannulation: For continuous and more accurate blood pressure monitoring, a catheter can be surgically implanted into the carotid or femoral artery and connected to a pressure transducer.

  • Data Analysis: Blood pressure readings are recorded and statistically analyzed to compare the effects of the treatment groups with the control group.

Two-Kidney-One-Clip (2K1C) Hypertensive Rat Model
  • Induction of Hypertension:

    • Rats are anesthetized.

    • The left renal artery is exposed through a flank incision.

    • A silver or plastic clip of a specific internal diameter is placed around the renal artery to constrict blood flow, inducing renin-dependent hypertension. The right kidney remains untouched.

  • Sham Operation: A control group undergoes a sham surgery where the renal artery is exposed but no clip is applied.

  • Post-operative Care and Monitoring: Animals are monitored for recovery, and blood pressure is measured at regular intervals to confirm the development of hypertension, which typically occurs over several weeks.

  • Drug Treatment and Data Collection: The protocol for drug administration and blood pressure measurement follows the same procedures as described for the SHR model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antihypertensive effects of the compared substances and a typical experimental workflow for evaluating antihypertensive agents in animal models.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Conclusion animal_model Select Animal Model (e.g., SHR, 2K1C) acclimatization Acclimatization Period animal_model->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp drug_admin Drug Administration (this compound, Captopril, Allicin) baseline_bp->drug_admin control_group Control Group (Vehicle) baseline_bp->control_group bp_monitoring Regular Blood Pressure Monitoring drug_admin->bp_monitoring control_group->bp_monitoring other_params Measure Other Parameters (Heart Rate, etc.) bp_monitoring->other_params data_analysis Statistical Analysis other_params->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating antihypertensive agents in animal models.

signaling_pathways cluster_this compound This compound cluster_captopril Captopril cluster_allicin Allicin This compound This compound alpha1 α1-Adrenergic Receptor This compound->alpha1 Blocks vasoconstriction Vasoconstriction alpha1->vasoconstriction Inhibits blood_pressure_increase blood_pressure_increase vasoconstriction->blood_pressure_increase Increased Blood Pressure captopril Captopril ace Angiotensin-Converting Enzyme (ACE) captopril->ace Inhibits angiotensin_ii Angiotensin II ace->angiotensin_ii Blocks Conversion of Angiotensin I to vasoconstriction2 Vasoconstriction angiotensin_ii->vasoconstriction2 Causes vasoconstriction2->blood_pressure_increase allicin Allicin no_synthase Nitric Oxide Synthase (eNOS) allicin->no_synthase Stimulates no Nitric Oxide (NO) no_synthase->no Produces vasodilation Vasodilation no->vasodilation Induces blood_pressure_decrease blood_pressure_decrease vasodilation->blood_pressure_decrease Decreased Blood Pressure

Caption: Simplified signaling pathways of this compound, Captopril, and Allicin in blood pressure regulation.

Conclusion

The available preclinical data indicates that this compound possesses antihypertensive properties, likely mediated through its α1-adrenergic receptor blockade. However, the current body of evidence lacks detailed quantitative studies on its standalone efficacy in established animal models of hypertension, with one study suggesting its effect is weak when used in isolation. In contrast, both captopril, a widely used ACE inhibitor, and allicin, a bioactive compound from garlic, have demonstrated significant and dose-dependent blood pressure-lowering effects in spontaneously hypertensive rats. Further research is warranted to fully elucidate the dose-response relationship and therapeutic potential of this compound as a monotherapy for hypertension. Future studies should focus on rigorous, controlled experiments in validated animal models to provide the quantitative data necessary for a more definitive comparison with existing antihypertensive agents. This will be crucial in determining its potential role in the clinical management of hypertension.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ajmalicine. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

This compound is a monoterpenoid indole alkaloid primarily used as an antihypertensive agent due to its selective alpha-1 adrenoceptor antagonist properties.[1][2] While a valuable compound in research, it is classified as harmful if swallowed and requires careful handling to avoid accidental exposure.[1][3][4][5]

Personal Protective Equipment (PPE) Requirements

Consistent and correct use of PPE is the most critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Equipment Specification Standard/Notes
Hand Protection Double-layered, powder-free gloves.Change gloves every 30-60 minutes or immediately upon contamination.[6] Inspect gloves for damage before each use.[7]
Eye & Face Protection Safety glasses with side shields. In case of splash risk, use goggles and a full-face shield.Safety glasses should conform to EN166 (EU) or be NIOSH-approved (US).[7] Eyeglasses alone are not sufficient.[8]
Respiratory Protection NIOSH-certified N95 or N100 respirator.Required when handling powders outside of a containment unit or when aerosols may be generated.[8] Surgical masks do not provide adequate protection.[9]
Body Protection Disposable, long-sleeved gown with a solid front and tight-fitting cuffs.Gowns should close in the back and be made of a low-permeability fabric.[10] Change every 2-4 hours or immediately after a spill.[6][10]
Head & Foot Protection Disposable hair and shoe covers.Prevents the spread of contamination to other areas.[6][10]

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is mandatory for ensuring personnel safety and environmental compliance.

Standard Operating Procedure for Handling
  • Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[9] Ensure appropriate exhaust ventilation is in place where dust may form.[7]

  • Pre-Handling Preparation :

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that an eyewash station and safety shower are accessible and functional.

  • Handling the Compound :

    • Avoid direct contact with skin and eyes.[7]

    • Prevent the formation of dust and aerosols during weighing and transfer.[7]

    • Wash hands thoroughly with soap and water before breaks and at the end of the workday.[7]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated place.[7]

    • Keep the container tightly sealed.[7]

    • The recommended storage temperature is between 2-8°C.[7]

    • Be aware that solutions of this compound are often unstable and should be prepared fresh for experiments.[11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate potential harm.

Spill Response:

  • Evacuate : Immediately alert others in the area and evacuate if the spill is large or generates significant dust.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear all recommended PPE, including respiratory protection, before re-entering the area.[7]

  • Containment & Cleanup :

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Pick up the material using a scoop and shovel, placing it into a suitable, sealed container for disposal.[7]

    • Do not allow the spilled product to enter drains.[7]

  • Decontamination : Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • If Swallowed : Immediately call a doctor or poison control center.[5] Rinse the mouth with water. Do not give anything by mouth to an unconscious person.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a physician if irritation occurs.[7]

  • Eye Contact : Immediately flush eyes with running water for several minutes as a precaution.[5][7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[7]

Firefighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

  • Firefighters must wear self-contained breathing apparatus (SCBA) if necessary.[7]

Disposal Plan
  • Chemical Disposal : Unused or surplus this compound should be treated as hazardous waste. It should be offered to a licensed professional waste disposal company.[7] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Materials : All PPE (gloves, gowns, etc.) and materials used for cleaning spills must be disposed of as hazardous waste in sealed, clearly labeled containers.[7]

  • Packaging : Dispose of the original container as unused product waste.[7]

Workflow Visualizations

The following diagrams illustrate key procedural workflows for handling this compound safely.

G Emergency Workflow: this compound Spill Response cluster_0 Emergency Workflow: this compound Spill Response cluster_1 Emergency Workflow: this compound Spill Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Secure Secure Spill Area Evacuate->Secure PPE Don Full PPE (N95, Gown, Goggles, Double Gloves) Secure->PPE Contain Cover Spill with Absorbent Material PPE->Contain Cleanup Sweep/Shovel into Labeled Waste Container Contain->Cleanup Decontaminate Clean Area with Soap & Water Cleanup->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Emergency response workflow for an this compound spill.

G Standard Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PrepArea Designate Handling Area CheckPPE Inspect & Don Required PPE PrepArea->CheckPPE CheckSafety Verify Eyewash/Shower Access CheckPPE->CheckSafety UseHood Work in Fume Hood/BSC CheckSafety->UseHood Weigh Weigh & Handle Carefully (Avoid Dust/Aerosols) UseHood->Weigh Wash Wash Hands After Handling Weigh->Wash Store Store at 2-8°C in Sealed Container Wash->Store Dispose Dispose of Waste & Contaminated PPE as Hazardous Waste Store->Dispose

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.